molecular formula C6H8O6 B583511 L-Ascorbic acid-13C-1

L-Ascorbic acid-13C-1

Numéro de catalogue: B583511
Poids moléculaire: 177.12 g/mol
Clé InChI: CIWBSHSKHKDKBQ-DXEGWCNNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

L-Ascorbic acid or vitamin C is a water-soluble vitamin found in various food items. It is useful in the biosynthesis of collagen, L-carnitine, and neurotransmitters. Vitamin C is also function as an antioxidant.>

Propriétés

IUPAC Name

(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-(413C)2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2-,5+/m0/s1/i4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWBSHSKHKDKBQ-DXEGWCNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(=C(C(=O)O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@@H]1C(=[13C](C(=O)O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is L-Ascorbic acid-13C-1 and its significance in metabolic studies?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-Ascorbic acid-13C-1, a stable isotope-labeled form of Vitamin C, and its critical role in modern metabolic studies. By incorporating a carbon-13 isotope at the C-1 position, this molecule serves as a powerful tracer to elucidate the absorption, distribution, metabolism, and excretion (ADME) of Vitamin C, as well as its influence on various physiological and pathological pathways.

Introduction to this compound

This compound is a non-radioactive, stable isotopologue of L-Ascorbic acid where the carbon atom at the first position of the molecule is replaced with a ¹³C isotope. This isotopic labeling allows for the differentiation of exogenously administered ascorbic acid from the endogenous pool within a biological system. Due to its identical chemical properties to the unlabeled counterpart, this compound is metabolized in the same manner, making it an ideal tracer for in vivo and in vitro studies. Its use in conjunction with analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy enables precise quantification and metabolic flux analysis. This makes it an invaluable tool in nutrition research, drug development, and the study of diseases associated with oxidative stress.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Chemical Formula ¹³CC₅H₈O₆
Molecular Weight 177.12 g/mol
CAS Number 178101-88-7
Appearance White to off-white powder
Isotopic Purity Typically ≥99 atom % ¹³C
Solubility Soluble in water

Significance in Metabolic Studies

The primary significance of this compound lies in its application as a tracer to study the pharmacokinetics and metabolism of Vitamin C. Stable isotope labeling offers a safe and accurate alternative to radioactive isotopes for human and animal studies.

Key Applications:

  • Absorption and Bioavailability Studies: Precisely measures the rate and extent of Vitamin C absorption from the diet and supplements.

  • Metabolic Pathway Analysis: Traces the metabolic fate of ascorbic acid, identifying and quantifying its metabolites.

  • Disease Research: Investigates the role of Vitamin C in the pathophysiology of diseases such as cancer, cardiovascular disease, and neurodegenerative disorders.

  • Drug Development: Assesses the interaction of new drug candidates with Vitamin C metabolism and its potential antioxidant effects.

Experimental Protocols

In Vivo Human Study of Ascorbic Acid Absorption

This protocol is based on a study investigating the absorption of L-[1-¹³C]ascorbic acid in healthy human subjects.

Objective: To determine the plasma kinetics of a physiological dose of this compound.

Materials:

  • L-[1-¹³C]ascorbic acid (30 mg dose)

  • Phlebotomy supplies

  • Centrifuge

  • Metaphosphoric acid (for plasma stabilization)

  • Internal standard (e.g., L-Ascorbic acid-13C6)

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Subject Preparation: Healthy, non-smoking subjects are to fast overnight prior to the study.

  • Dosing: A baseline blood sample is collected, after which a 30 mg oral dose of L-[1-¹³C]ascorbic acid dissolved in water is administered.

  • Blood Sampling: Blood samples are collected into heparinized tubes at frequent intervals (e.g., 0, 15, 30, 45, 60, 90, 120, 180, and 240 minutes) post-dosing.

  • Plasma Preparation: Blood samples are immediately centrifuged at 4°C to separate plasma. The plasma is then stabilized by the addition of an equal volume of cold metaphosphoric acid.

  • Sample Preparation for GC-MS:

    • An internal standard is added to an aliquot of the stabilized plasma.

    • The sample is derivatized to form a volatile trimethylsilyl (B98337) ester of ascorbic acid.

  • GC-MS Analysis: The derivatized samples are injected into the GC-MS system to measure the ¹³C-isotope enrichment of plasma ascorbate (B8700270) over time.

General Protocol for Quantification by Isotope Dilution Mass Spectrometry

Objective: To accurately quantify the concentration of L-Ascorbic acid in a biological sample.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • This compound (as an internal standard)

  • Metaphosphoric acid or other protein precipitating agent

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • A known amount of this compound internal standard is added to the biological sample.

    • Proteins are precipitated by adding a cold solution of metaphosphoric acid.

    • The sample is centrifuged, and the supernatant is collected.

  • LC-MS/MS Analysis:

    • The supernatant is injected into the LC-MS/MS system.

    • The native L-Ascorbic acid and the ¹³C-labeled internal standard are separated by liquid chromatography.

    • The separated compounds are detected by tandem mass spectrometry using multiple reaction monitoring (MRM).

  • Quantification: The concentration of the endogenous L-Ascorbic acid is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Data Presentation

The following table summarizes representative pharmacokinetic data from a human absorption study using L-[1-¹³C]ascorbic acid.

Time (minutes)Mean Plasma ¹³C-Ascorbate Enrichment (Tracer Concentration, µmol/L)
00
201.5
402.8
603.5
1202.5
1801.8
2401.2

Note: Data are illustrative and compiled from published studies for comparative purposes.

Visualization of Pathways and Workflows

Ascorbic Acid Biosynthesis and Degradation Pathways

The following diagram illustrates the major pathways for the biosynthesis and degradation of L-Ascorbic acid in plants. This compound can be used to trace the flow of carbon through these interconnected pathways.

AscorbicAcidPathways cluster_biosynthesis Biosynthesis (Smirnoff-Wheeler Pathway) cluster_degradation Degradation & Recycling Glucose D-Glucose GDP_Mannose GDP-D-Mannose Glucose->GDP_Mannose GDP_Galactose GDP-L-Galactose GDP_Mannose->GDP_Galactose L_Galactose L-Galactose GDP_Galactose->L_Galactose L_Galactono_lactone L-Galactono-1,4-lactone L_Galactose->L_Galactono_lactone Ascorbate L-Ascorbic Acid L_Galactono_lactone->Ascorbate Ascorbate_deg L-Ascorbic Acid DHA Dehydroascorbate (DHA) Ascorbate_deg->DHA Oxidation DKG 2,3-Diketogulonate DHA->DKG Recycled_Ascorbate L-Ascorbic Acid DHA->Recycled_Ascorbate Reduction (DHAR, GR) Oxalate Oxalate & Threonate DKG->Oxalate

Caption: Ascorbic acid biosynthesis and degradation pathways.

Experimental Workflow for Metabolic Tracer Study

The following diagram outlines a typical experimental workflow for a metabolic study using this compound.

ExperimentalWorkflow cluster_planning Phase 1: Study Design cluster_execution Phase 2: In-life cluster_analysis Phase 3: Analysis cluster_interpretation Phase 4: Data Interpretation A Hypothesis Formulation B Protocol Development (Dosage, Timepoints) A->B C Administration of This compound B->C D Biological Sample Collection (Blood, Urine, Tissue) C->D E Sample Preparation (Extraction, Derivatization) D->E F Isotope Ratio Analysis (LC-MS/MS or GC-MS) E->F G NMR Spectroscopy (Positional Isotopomer Analysis) E->G H Pharmacokinetic Modeling F->H I Metabolic Flux Analysis G->I J Biological Interpretation & Conclusion H->J I->J

Caption: A typical experimental workflow for a metabolic tracer study.

Conclusion

This compound is an indispensable tool for researchers in the fields of nutrition, medicine, and drug development. Its use as a stable isotope tracer allows for the safe and precise investigation of Vitamin C metabolism in living systems. The detailed experimental protocols and analytical methods described in this guide provide a framework for designing and conducting robust metabolic studies. The ability to trace the metabolic fate of ascorbic acid will continue to provide valuable insights into its role in health and disease, paving the way for new therapeutic strategies and nutritional recommendations.

An In-depth Technical Guide to the Synthesis and Purification of L-Ascorbic acid-13C-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for L-Ascorbic acid-13C-1, an isotopically labeled form of Vitamin C. This document details the chemical synthesis, purification protocols, and analytical methods used to produce and verify this essential compound for research and development.

Introduction

This compound is a stable isotope-labeled version of L-ascorbic acid (Vitamin C), where the carbon atom at the C-1 position is replaced with a 13C isotope. This labeling provides a distinct mass signature, making it an invaluable tool for a variety of research applications, particularly in pharmacokinetic and metabolic studies. The ability to distinguish exogenous (labeled) from endogenous (unlabeled) ascorbic acid allows for precise tracking of its absorption, distribution, metabolism, and excretion (ADME) in biological systems.[1][2][3] It is also utilized as an internal standard in quantitative analyses by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).[4]

Synthesis of this compound

The primary method for the synthesis of this compound involves the introduction of the 13C label at the C-1 position of a five-carbon precursor. A common and effective strategy is the reaction of L-xylosone with a 13C-labeled cyanide source, such as potassium cyanide (K13CN). This method is analogous to the synthesis of 14C-labeled ascorbic acid.

Synthesis from L-Xylosone and K¹³CN

This synthetic route leverages the reactivity of the aldehydic group of L-xylosone to introduce the labeled carbon atom. The general workflow for this synthesis is outlined below.

cluster_synthesis Synthesis Workflow L-Xylosone L-Xylosone Cyanohydrin Intermediate Cyanohydrin Intermediate L-Xylosone->Cyanohydrin Intermediate  + K13CN K13CN K13CN Hydrolysis Hydrolysis Cyanohydrin Intermediate->Hydrolysis Lactonization Lactonization Hydrolysis->Lactonization Crude this compound Crude this compound Lactonization->Crude this compound cluster_purification Purification Workflow Crude Product Crude Product Crystallization Crystallization Crude Product->Crystallization Chromatography Chromatography Crystallization->Chromatography Final Product Final Product Chromatography->Final Product cluster_tracing Metabolic Tracing Workflow Labeled Ascorbic Acid Labeled Ascorbic Acid Biological System Biological System Labeled Ascorbic Acid->Biological System Introduction Metabolite Extraction Metabolite Extraction Biological System->Metabolite Extraction LC-MS Analysis LC-MS Analysis Metabolite Extraction->LC-MS Analysis Data Analysis Data Analysis LC-MS Analysis->Data Analysis Isotopologue Distribution

References

Chemical and physical properties of L-Ascorbic acid-13C-1.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to L-Ascorbic acid-13C-1

Introduction

L-Ascorbic acid-1-13C is a stable, isotopically labeled form of L-Ascorbic acid (Vitamin C), where the carbon atom at the C-1 position is replaced by a 13C isotope. This labeling provides a distinct mass shift (M+1), making it an invaluable tool for a variety of research applications, particularly as a tracer in metabolic flux analysis and as an internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR).[1][2] Its chemical and biological properties are nearly identical to its unlabeled counterpart, allowing it to be used to study the absorption, distribution, metabolism, and excretion (ADME) of Vitamin C with high precision.[3][4] This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its characterization, and relevant biological pathways.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These characteristics are critical for its application in experimental settings, ensuring accurate preparation of standards, proper storage, and effective use in analytical methodologies. The data presented is compiled from various suppliers and chemical databases.

General Properties
PropertyValueSource(s)
Appearance White to beige powder[1]
Melting Point ~193 °C (decomposes)[1]
Isotopic Purity 99 atom % 13C[1]
Chemical Purity ≥98%[5][6]
Storage Store refrigerated (+2°C to +8°C), protected from moisture and light[5][6]
Identifiers and Molecular Characteristics
PropertyValueSource(s)
Molecular Formula C₅¹³CH₈O₆[5]
Molecular Weight 177.12 g/mol [5][7]
Exact Mass 177.03544281 Da[7]
CAS Number 178101-88-7[5][6]
InChI Key CIWBSHSKHKDKBQ-HYAXHRHPSA-N[1][7]
SMILES String OC--INVALID-LINK--[C@H]1O--INVALID-LINK--C(O)=C1O[1]
Computed Physicochemical Properties
PropertyValueSource(s)
XLogP3 -1.6[7]
Hydrogen Bond Donors 4[5]
Hydrogen Bond Acceptors 6[5]
Rotatable Bonds 2[5]
Topological Polar Surface Area 107 Ų[7]

Experimental Protocols

Characterization and quantification of this compound rely on standard analytical techniques that can differentiate based on mass or nuclear spin.[8]

Mass Spectrometry (MS) for Isotopic Enrichment and Quantification

Mass spectrometry is a primary technique for verifying the isotopic labeling and for using the compound as an internal standard.

  • Objective: To confirm the M+1 mass shift and determine the isotopic purity of this compound.

  • Instrumentation: A high-resolution mass spectrometer (e.g., LC-MS/MS, GC-MS).

  • Methodology:

    • Sample Preparation: Prepare a standard solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as deionized water or a mobile phase compatible with the chromatographic method. Unlabeled L-Ascorbic acid should be prepared as a reference standard.

    • Chromatography (Optional but Recommended): Use a suitable liquid chromatography (LC) or gas chromatography (GC) method to separate the analyte from any potential impurities before it enters the mass spectrometer.

    • Ionization: Employ a soft ionization technique, such as Electrospray Ionization (ESI), to generate molecular ions while minimizing fragmentation.

    • Mass Analysis: Acquire the mass spectrum in full scan mode. The unlabeled L-Ascorbic acid will show a molecular ion peak at m/z ≈ 176.12. This compound will show a corresponding peak at m/z ≈ 177.12.

    • Data Interpretation: The relative intensities of the peaks at m/z 177.12 and 176.12 in the labeled sample are used to calculate the isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is used to confirm the position of the 13C label within the molecular structure.

  • Objective: To verify that the 13C isotope is located specifically at the C-1 position.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Methodology:

    • Sample Preparation: Dissolve a sufficient amount of the sample (e.g., 3-5 mg) in a deuterated solvent such as DMSO-d₆ or D₂O.[9]

    • Acquisition of 13C NMR Spectrum: Acquire a proton-decoupled 13C NMR spectrum. For this compound, the signal corresponding to the C-1 carbon will be significantly enhanced in intensity compared to the other carbon signals due to the high (99%) abundance of 13C at this position.

    • Acquisition of 1H NMR Spectrum: Acquire a standard 1H NMR spectrum. The coupling patterns of protons adjacent to the C-1 position may be altered due to the presence of the 13C nucleus (¹H-¹³C coupling), providing further structural confirmation.

    • Data Analysis: Compare the acquired spectra with reference spectra of unlabeled L-Ascorbic acid. The enhanced signal in the 13C spectrum at the chemical shift corresponding to the C-1 carbonyl carbon confirms the labeling position.

Visualizations

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the characterization of an isotopically labeled compound like this compound.

G cluster_prep 1. Sample Preparation cluster_analysis 2. Analytical Techniques cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_data 3. Data Interpretation cluster_result 4. Final Confirmation prep Dissolve this compound in appropriate solvent (e.g., H₂O, D₂O) ms LC-MS/MS Analysis prep->ms nmr 13C and 1H NMR Analysis prep->nmr interp_ms Confirm M+1 Mass Shift & Isotopic Purity ms->interp_ms interp_nmr Verify C-1 Label Position & Structural Integrity nmr->interp_nmr result Characterized this compound interp_ms->result interp_nmr->result

Caption: Workflow for the characterization of this compound.

Biological Role as an Antioxidant

L-Ascorbic acid is a potent endogenous antioxidant.[2] It functions as an electron donor to neutralize harmful reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[10]

G cluster_ascorbate Ascorbate Redox Cycle ros Reactive Oxygen Species (ROS) (e.g., Superoxide, O₂⁻) damage Oxidative Damage ros->damage Attacks cell Cellular Components (Lipids, Proteins, DNA) damage->cell Damages ascorbate L-Ascorbic Acid (Reduced Form) ascorbate->ros Donates Electron (Neutralizes) dha Dehydroascorbic Acid (Oxidized Form) ascorbate->dha Is Oxidized to dha->ascorbate Is Reduced back

Caption: Role of L-Ascorbic acid in neutralizing reactive oxygen species.

References

The Unseen Difference: A Technical Guide to L-Ascorbic Acid-13C-1 and its Unlabeled Counterpart

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolic research and drug development, the ability to trace and quantify molecules with precision is paramount. While chemically identical in reactivity, L-Ascorbic acid-13C-1 and unlabeled L-ascorbic acid offer researchers a critical distinction: the presence of a stable isotope label. This technical guide delves into the core differences between these two compounds, providing an in-depth analysis of their properties, applications, and the experimental methodologies that leverage their unique characteristics.

Core Distinctions: A Comparative Overview

The fundamental difference between this compound and unlabeled ascorbic acid lies in the isotopic composition of one of its carbon atoms. In this compound, the carbon atom at the C1 position is a heavy isotope of carbon, ¹³C, instead of the more abundant ¹²C isotope. This seemingly minor alteration has profound implications for its utility in scientific research, primarily by conferring a unique mass signature that allows it to be distinguished from its endogenous, unlabeled counterpart.

From a chemical and biological standpoint, the isotopic labeling does not significantly alter the compound's reactivity or its role as an essential antioxidant and enzymatic cofactor. Both forms exhibit the same biological activity.[1] However, the increased mass of this compound makes it an invaluable tool for tracer studies in metabolomics and pharmacokinetic analyses.[2]

Quantitative Data Summary

For ease of comparison, the key quantitative properties of both molecules are summarized below.

PropertyL-Ascorbic Acid (Unlabeled)This compoundData Source(s)
Molecular Formula C₆H₈O₆¹³CC₅H₈O₆[3][4]
Molecular Weight 176.12 g/mol 177.12 g/mol [3][5]
Isotopic Purity Natural abundance (~1.1% ¹³C)Typically ≥98-99% ¹³C at the C1 position[6][7]
CAS Number 50-81-7178101-88-7[4]

Applications in Research: Tracing the Path of Vitamin C

The primary application of this compound is as a stable isotope tracer to elucidate the metabolic fate of vitamin C in biological systems. This allows researchers to track its absorption, distribution, metabolism, and excretion (ADME) with high specificity and sensitivity.

Key research applications include:

  • Metabolic Flux Analysis: By introducing ¹³C-labeled ascorbic acid, scientists can trace the incorporation of the labeled carbon into various downstream metabolites, providing insights into metabolic pathways and their kinetics.[8]

  • Pharmacokinetic Studies: this compound is used to accurately measure the absorption and bioavailability of vitamin C supplements and formulations.[6][7]

  • Redox Status Imaging: Hyperpolarized [1-¹³C]-ascorbic acid is being explored as a non-invasive imaging agent to probe the redox state of tumors in vivo.[9][10][11]

  • Transport and Cycling Studies: The labeled form enables detailed investigation of vitamin C transport across cell membranes and its redox cycling between ascorbic acid and dehydroascorbic acid.[12]

Experimental Protocols: Methodologies for Isotopic Analysis

The differentiation between this compound and its unlabeled form necessitates the use of analytical techniques that are sensitive to mass differences. The two primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C-NMR is a powerful, non-invasive technique used to determine the position of the ¹³C label within the ascorbic acid molecule and to track its metabolic conversion.[13]

Experimental Protocol for in vitro ¹³C-NMR of Ascorbic Acid Metabolism:

  • Sample Preparation: Prepare a suspension of the biological system of interest (e.g., human erythrocytes) in a suitable buffer.[14]

  • Pre-incubation: Incubate the cell suspension at 37°C to allow for temperature equilibration.[14]

  • Addition of Labeled Compound: Introduce a known concentration of this compound to the cell suspension.[14]

  • NMR Data Acquisition: Immediately place the sample in a high-field NMR spectrometer (e.g., 9.4 T) equipped with a ¹³C probe.[10][14] Acquire sequential ¹³C-NMR spectra over time to monitor the changes in the resonance signals of the labeled carbon.[14]

  • Data Analysis: Process the NMR spectra to identify and quantify the signals corresponding to intracellular and extracellular this compound and any ¹³C-labeled metabolites.[12] The chemical shift difference between the labeled substrate and its products allows for their distinct identification.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique used to measure the isotopic enrichment of ascorbic acid in biological samples, such as plasma.[6][7]

Experimental Protocol for GC-MS Analysis of Ascorbic Acid Absorption:

  • Sample Collection: Collect blood samples from subjects at various time points following the oral administration of a known dose of this compound.[6]

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Derivatization: Convert the ascorbic acid in the plasma samples to a volatile derivative (e.g., trimethylsilyl (B98337) ester) to make it suitable for gas chromatography.[6][7]

  • GC-MS Analysis: Inject the derivatized sample into a GC-MS system. The gas chromatograph separates the ascorbic acid derivative from other components in the plasma. The mass spectrometer then detects the molecular ions of both the unlabeled (m/z) and the ¹³C-labeled (m/z+1) ascorbic acid.

  • Data Analysis: Calculate the ratio of the labeled to unlabeled ascorbic acid to determine the isotopic enrichment in the plasma over time. This data is used to construct pharmacokinetic curves and assess absorption rates.[6]

Visualizing the Concepts

To further clarify the concepts discussed, the following diagrams illustrate key pathways and workflows.

Ascorbic_Acid_Redox_Cycling AA L-Ascorbic Acid (Reduced Form) AFR Ascorbyl Free Radical AA->AFR -1e⁻, -1H⁺ DHA Dehydroascorbic Acid (Oxidized Form) AFR->DHA -1e⁻, -1H⁺ DHA->AA +2e⁻, +2H⁺ (e.g., via Glutathione)

Caption: Redox cycling of L-ascorbic acid.

Experimental_Workflow_GCMS cluster_study Human Absorption Study cluster_analysis Sample Analysis Oral_Admin Oral Administration of This compound Blood_Collection Time-course Blood Collection Oral_Admin->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Derivatization Derivatization to Volatile Ester Plasma_Separation->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Isotopic Enrichment Calculation GCMS->Data_Analysis

Caption: Workflow for a human absorption study using GC-MS.

Conclusion

The distinction between this compound and unlabeled ascorbic acid is a clear example of how subtle atomic-level modifications can create powerful tools for scientific inquiry. For researchers in the life sciences, understanding and applying the principles of stable isotope labeling with compounds like this compound is essential for advancing our knowledge of metabolism, nutrition, and disease. The ability to precisely track and quantify this vital nutrient provides unparalleled insights that would be unattainable with its unlabeled counterpart alone.

References

L-Ascorbic Acid-13C-1: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the stability and optimal storage conditions for L-Ascorbic acid-13C-1. Understanding these parameters is critical for ensuring the integrity and accuracy of research data, particularly in tracer studies and as an internal standard in quantitative analyses. While specific stability data for the isotopically labeled form is not extensively published, the stability of this compound is considered to be comparable to that of unlabeled L-Ascorbic acid due to the nature of the isotopic substitution.

Core Stability Profile and Storage Recommendations

This compound, like its unlabeled counterpart, is susceptible to degradation through both oxidative and non-oxidative pathways. The primary factors influencing its stability are temperature, light, pH, and the presence of oxygen and metal ions.

Recommended Storage Conditions:

To ensure the long-term stability and preserve the isotopic enrichment of this compound, the following storage conditions are recommended:

ParameterRecommended ConditionRationale
Temperature Refrigerated (2°C to 8°C) or frozen (-20°C)Minimizes the rate of thermal degradation.
Light Protect from light (store in amber vials or in the dark)Prevents photo-oxidation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) and in tightly sealed containersMinimizes exposure to oxygen, a key driver of oxidative degradation.
Moisture Keep in a dry environmentMoisture can accelerate degradation pathways.

For short-term storage, such as during shipping, room temperature is generally acceptable. However, for long-term storage, adherence to the recommended refrigerated or frozen conditions is crucial.

Quantitative Stability Data (Derived from L-Ascorbic Acid Studies)

The following tables summarize the degradation kinetics of L-ascorbic acid under various conditions. This data serves as a strong proxy for the expected stability of this compound.

Table 1: Effect of Temperature on L-Ascorbic Acid Degradation in Aqueous Solution

Temperature (°C)pHDegradation Rate Constant (k)Reference
257.0Varies based on oxygen content[1](--INVALID-LINK--)
357.0Increased degradation compared to 25°C[1](--INVALID-LINK--)
504.0First-order degradation observed[1](--INVALID-LINK--)
100AcidicSignificant degradation to furfural (B47365) and other products[2](--INVALID-LINK--)

Table 2: Effect of pH on L-Ascorbic Acid Degradation in Aqueous Solution

pHConditionKey ObservationsReference
< 4.0Aerobic & AnaerobicRelatively stable. Under anaerobic conditions, degradation to furfural is favored.[2](--INVALID-LINK--)
4.0 - 6.0AerobicIncreased rate of oxidative degradation.[1](--INVALID-LINK--)
> 6.0AerobicRapid oxidation occurs.[1](--INVALID-LINK--)

Degradation Pathways

This compound degradation proceeds through two primary pathways: aerobic (oxidative) and anaerobic. The ¹³C label at the C1 position can be traced through these pathways to elucidate metabolic fates.

L_Ascorbic_acid_13C_1 This compound Dehydroascorbic_acid_13C_1 Dehydroascorbic acid-13C-1 L_Ascorbic_acid_13C_1->Dehydroascorbic_acid_13C_1 Aerobic (Oxidation) Furfural Furfural L_Ascorbic_acid_13C_1->Furfural Anaerobic (Acidic) Diketogulonic_acid_13C_1 2,3-Diketogulonic acid-13C-1 Dehydroascorbic_acid_13C_1->Diketogulonic_acid_13C_1 Hydrolysis Oxalic_acid Oxalic acid Diketogulonic_acid_13C_1->Oxalic_acid L_Threonic_acid L-Threonic acid Diketogulonic_acid_13C_1->L_Threonic_acid Other_products Other Degradation Products Furfural->Other_products

Figure 1: Aerobic and Anaerobic Degradation Pathways of this compound.

Experimental Protocols for Stability Testing

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended for assessing the stability of this compound. This method should be able to separate the intact molecule from its degradation products.

Protocol: Stability-Indicating HPLC-UV Method

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of this compound in a suitable solvent, such as degassed, deionized water or a buffer with a pH below 4.0.

    • Prepare working standards by diluting the stock solution to a known concentration range.

    • For stability samples, dissolve the compound in the test medium (e.g., buffer at a specific pH, formulation excipients) at a known concentration.

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A common mobile phase is a mixture of an acidic buffer (e.g., 0.1% metaphosphoric acid or potassium dihydrogen phosphate (B84403) buffer at pH ~2.5-3.0) and an organic modifier like methanol (B129727) or acetonitrile.[3]

    • Flow Rate: Typically 0.8 - 1.2 mL/min.

    • Detection: UV detection at approximately 245-254 nm.

    • Temperature: Ambient or controlled room temperature.

  • Forced Degradation Studies:

    • To validate the stability-indicating nature of the method, perform forced degradation studies.

    • Acid/Base Hydrolysis: Expose the sample to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions.

    • Oxidation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Stress: Expose the sample to elevated temperatures (e.g., 60-80°C).

    • Photostability: Expose the sample to UV light.

    • Analyze the stressed samples by HPLC to ensure that the degradation products are resolved from the parent peak.

  • Stability Study Execution:

    • Store aliquots of the sample solution under the desired storage conditions (e.g., different temperatures, light/dark).

    • At specified time points (e.g., 0, 1, 3, 6, 12 months), withdraw a sample and analyze it by the validated HPLC method.

    • Quantify the amount of this compound remaining and identify and quantify any major degradation products.

start Prepare this compound Solution store Store under Defined Conditions (Temp, Light, pH) start->store sample Withdraw Samples at Time Points store->sample hplc Analyze by Stability-Indicating HPLC-UV Method sample->hplc data Quantify Parent Compound and Degradants hplc->data end Determine Degradation Rate data->end Glucose Glucose GDP_D_Mannose GDP-D-Mannose Glucose->GDP_D_Mannose L_Galactose L-Galactose GDP_D_Mannose->L_Galactose L_Galactono_1_4_lactone L-Galactono-1,4-lactone L_Galactose->L_Galactono_1_4_lactone L_Ascorbic_acid L-Ascorbic acid (Vitamin C) L_Galactono_1_4_lactone->L_Ascorbic_acid

References

The Role of L-Ascorbic Acid-1-¹³C as a Tracer in Elucidating Vitamin C Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Ascorbic acid (vitamin C) is an essential micronutrient for humans, playing a critical role as an antioxidant and a cofactor in numerous enzymatic reactions. Understanding its complex metabolism, including absorption, distribution, and turnover, is vital for establishing dietary recommendations and for its therapeutic applications. The use of stable isotope-labeled tracers, particularly L-Ascorbic acid-1-¹³C, has emerged as a powerful tool to distinguish exogenous (newly absorbed) vitamin C from the endogenous body pool. This technical guide provides an in-depth overview of the application of L-Ascorbic acid-1-¹³C in metabolic studies, detailing experimental protocols, presenting quantitative data, and visualizing key pathways to facilitate a comprehensive understanding for researchers in the field.

Stable isotopes like ¹³C are non-radioactive and safe for human studies, offering a distinct advantage over radiotracers.[1][2] By labeling the C1 position of ascorbic acid, researchers can accurately track its metabolic fate using sensitive analytical techniques such as gas chromatography-mass spectrometry (GC-MS).[1][2]

Vitamin C Transport and Metabolism

The metabolism of vitamin C involves a series of transport and enzymatic conversion steps. Ascorbic acid is absorbed in the intestine and taken up by cells primarily through Sodium-Dependent Vitamin C Transporters (SVCTs). The oxidized form, dehydroascorbic acid (DHA), can be transported via glucose transporters (GLUTs) and is then intracellularly reduced back to ascorbic acid.

Below is a diagram illustrating the key pathways in vitamin C transport and initial metabolism.

Vitamin_C_Metabolism cluster_absorption Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Bloodstream L-Ascorbic acid-1-13C L-Ascorbic acid-1-13C SVCT1 SVCT1 L-Ascorbic acid-1-13C->SVCT1 Active Transport DHA Dehydroascorbic acid L-Ascorbic acid-1-13C->DHA Oxidation Intracellular AA-1-13C Intracellular AA-1-13C SVCT1->Intracellular AA-1-13C Plasma AA-1-13C Plasma AA-1-13C Intracellular AA-1-13C->Plasma AA-1-13C Transport GLUTs GLUT1/3 DHA->GLUTs Facilitated Diffusion Intracellular DHA Intracellular DHA GLUTs->Intracellular DHA Reduction Reduction (e.g., by Glutathione) Intracellular DHA->Reduction Reduction->Intracellular AA-1-13C

Vitamin C Absorption and Transport Pathway

Experimental Protocols

The successful use of L-Ascorbic acid-1-¹³C as a tracer hinges on meticulously designed and executed experimental protocols. Below are detailed methodologies for a typical human study investigating vitamin C absorption and pharmacokinetics.

Human Study Protocol for Oral Administration of L-Ascorbic acid-1-¹³C

This protocol is synthesized from methodologies reported in peer-reviewed studies, primarily from the work of Bates et al.[1][2]

1. Subject Recruitment and Preparation:

  • Recruit healthy, non-smoking volunteers.

  • Screen for exclusion criteria, including use of high-dose vitamin C supplements, and bleeding or clotting disorders.[1]

  • Instruct subjects to avoid vitamin C-rich foods and supplements for a specified period before the study.

2. Tracer Administration:

  • Prepare a solution of L-[1-¹³C]ascorbic acid (e.g., 30 mg) in deionized water immediately before administration.[1][2]

  • Administer the tracer solution orally to fasting subjects.

  • Record the exact time of administration.

3. Blood Sample Collection:

  • Collect baseline (pre-dose) blood samples.

  • Collect subsequent blood samples at frequent intervals for the first hour (e.g., 0, 10, 20, 30, 40, 50, 60 minutes) and then hourly for the next few hours (e.g., 2, 3, 4 hours).[1][2]

  • Collect blood in heparinized tubes.

4. Sample Processing and Storage:

  • Immediately after collection, centrifuge the blood samples to separate plasma.

  • Stabilize the plasma by adding a solution of metaphosphoric acid to prevent ascorbic acid degradation.

  • Store the stabilized plasma samples at -80°C until analysis.

Analytical Methodology: GC-MS Analysis of ¹³C-Ascorbic Acid

The quantification of ¹³C-labeled and unlabeled ascorbic acid in plasma is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

1. Sample Preparation and Derivatization:

  • Thaw frozen plasma samples.

  • Perform a protein precipitation step using an acid like metaphosphoric acid.

  • Convert the ascorbic acid to a volatile derivative, commonly a trimethylsilyl (B98337) (TMS) ester, to make it suitable for GC analysis.[1][2]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Use a GC system equipped with a capillary column suitable for separating the derivatized ascorbic acid.

  • Mass Spectrometer: A mass spectrometer capable of monitoring specific ions is required.

  • Injection: Inject a small volume of the derivatized sample into the GC inlet.

  • Temperature Program: Employ a temperature gradient to ensure optimal separation of the analyte from other plasma components.

  • Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the molecular ions corresponding to unlabeled and ¹³C-labeled ascorbic acid derivatives.

3. Data Analysis:

  • Calculate the ratio of the peak areas of the ¹³C-labeled and unlabeled ascorbic acid ions to determine the ¹³C-enrichment in the plasma at each time point.[1][2]

  • Use the enrichment data to calculate the concentration of the tracer and its pharmacokinetic parameters.

The following diagram outlines the general workflow for a tracer study using L-Ascorbic acid-1-¹³C.

Experimental_Workflow Subject Recruitment Subject Recruitment Tracer Administration (Oral L-Ascorbic acid-1-13C) Tracer Administration (Oral L-Ascorbic acid-1-13C) Subject Recruitment->Tracer Administration (Oral L-Ascorbic acid-1-13C) Serial Blood Sampling Serial Blood Sampling Tracer Administration (Oral L-Ascorbic acid-1-13C)->Serial Blood Sampling Plasma Separation and Stabilization Plasma Separation and Stabilization Serial Blood Sampling->Plasma Separation and Stabilization Derivatization (TMS ester) Derivatization (TMS ester) Plasma Separation and Stabilization->Derivatization (TMS ester) GC-MS Analysis GC-MS Analysis Derivatization (TMS ester)->GC-MS Analysis Data Analysis (Isotope Enrichment) Data Analysis (Isotope Enrichment) GC-MS Analysis->Data Analysis (Isotope Enrichment) Pharmacokinetic Modeling Pharmacokinetic Modeling Data Analysis (Isotope Enrichment)->Pharmacokinetic Modeling

Experimental Workflow for a Vitamin C Tracer Study

Quantitative Data Presentation

The use of L-Ascorbic acid-1-¹³C allows for the precise quantification of various pharmacokinetic parameters. The following tables summarize key data from studies utilizing this tracer, as well as relevant data from general vitamin C pharmacokinetic studies for comparison.

Table 1: Pharmacokinetic Parameters of Orally Administered L-[1-¹³C]Ascorbic Acid in Humans
ParameterValueStudy PopulationNotesReference
Time to Peak Plasma Enrichment (Tmax) 25-50 minutes15 healthy, non-smoking adultsFollowing a 30 mg oral dose.[1][2]
Effect of Co-ingestion No significant change with iron fumarate8 healthy adults30 mg tracer with 100 mg ferrous fumarate.[1][2]
Effect of Co-ingestion Attenuated absorption with grape juice7 healthy adults30 mg tracer with red grape juice.[1][2]

Note: Comprehensive pharmacokinetic parameters such as half-life, bioavailability, and clearance specifically for L-[1-¹³C]ascorbic acid are not extensively reported in the currently available literature. The data below is from studies on unlabeled ascorbic acid but provides valuable context.

Table 2: General Pharmacokinetic Parameters of Oral Vitamin C in Humans (Unlabeled)
ParameterValueStudy ConditionsReference
Bioavailability ~100% at 30-180 mg/dayHealthy adultsDecreases with increasing doses.
Half-life (plasma) Varies with plasma concentrationHealthy adultsLonger at lower concentrations.
Renal Excretion Minimal at intakes <100 mg/dayHealthy volunteersIncreases significantly at doses >500 mg.
Table 3: Tissue Distribution of Vitamin C

While specific quantitative data on the tissue distribution of L-Ascorbic acid-1-¹³C in humans is limited, animal studies and general knowledge of vitamin C physiology indicate a differential distribution.

TissueRelative ConcentrationNotesReference
Adrenal Glands Very HighHigh metabolic activity and hormone synthesis.[3][4]
Brain Very HighProtected from deficiency; essential for neuronal function.[3][4]
Liver HighSite of vitamin C synthesis in many animals and key metabolic organ.[5]
Leukocytes HighReflects body stores and immune function.[6]
Muscle LowLower concentration compared to metabolically active tissues.[7]

Note: The references for tissue distribution are based on studies that may not have used ¹³C-labeled ascorbic acid but provide the best available information on the relative distribution of vitamin C in the body.

Conclusion

L-Ascorbic acid-1-¹³C is an invaluable tracer for accurately studying the absorption, distribution, and metabolism of vitamin C in humans. Its stability and safety profile make it superior to radioisotopes for clinical research. The detailed protocols and data presented in this guide provide a framework for researchers and drug development professionals to design and interpret studies aimed at understanding the intricate role of vitamin C in health and disease. Future research should focus on generating more comprehensive pharmacokinetic data and quantitative tissue distribution information using ¹³C-labeled ascorbic acid to further refine our understanding of its metabolism and inform clinical applications.

References

Unraveling Cellular Dynamics: An In-depth Guide to Isotopic Labeling in Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive technical guide for researchers, scientists, and drug development professionals on the principles, applications, and methodologies of isotopic labeling.

Isotopic labeling is a powerful and indispensable technique in modern scientific research, enabling the precise tracking and quantification of molecules within complex biological systems. By replacing specific atoms in a molecule with their heavier, non-radioactive (stable) or radioactive isotopes, researchers can trace the journey of these molecules through metabolic pathways, protein interactions, and pharmacokinetic processes. This guide provides a deep dive into the core principles of isotopic labeling, its critical role in research and drug development, detailed experimental protocols, and the visualization of complex biological data.

Core Principles of Isotopic Labeling

Isotopic labeling hinges on the principle that isotopes of an element, while differing in neutron number and therefore mass, are chemically identical to their more abundant counterparts.[1] This chemical equivalence ensures that labeled molecules behave almost identically to their unlabeled forms in biological processes.[2] The key distinction lies in their physical properties—mass or radioactivity—which allows them to be detected and quantified by specialized analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][3]

The most commonly used stable isotopes in biological research include deuterium (B1214612) (²H), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and oxygen-18 (¹⁸O).[4] Radioactive isotopes like tritium (B154650) (³H), carbon-14 (B1195169) (¹⁴C), and sulfur-35 (B81441) (³⁵S) are also employed, particularly for their high sensitivity in detection.[2]

The Importance of Isotopic Labeling in Research and Drug Development

The applications of isotopic labeling are vast and have revolutionized our understanding of biological systems. For researchers and scientists, it provides unparalleled insights into:

  • Metabolic Flux Analysis: Isotopic labeling is the gold standard for quantifying the rates (fluxes) of metabolic reactions within a cell, providing a detailed picture of cellular physiology in normal and diseased states.[5][6]

  • Quantitative Proteomics: Techniques utilizing stable isotope labeling allow for the precise relative and absolute quantification of thousands of proteins in a sample, crucial for understanding cellular processes, identifying disease biomarkers, and elucidating drug mechanisms of action.[7][8]

  • Protein-Protein Interactions: Isotopic labeling helps to distinguish true interaction partners from non-specific background proteins in co-immunoprecipitation experiments.[9]

  • Pharmacokinetics and Drug Metabolism: In drug development, isotopic labeling is essential for absorption, distribution, metabolism, and excretion (ADME) studies.[10][11] It allows for the tracing of a drug's fate in the body, the identification of its metabolites, and the determination of its pharmacokinetic profile.[12][13] Deuteration, the replacement of hydrogen with deuterium, can strategically alter a drug's metabolic rate, potentially improving its pharmacokinetic properties and reducing toxicity.[14][15]

Key Isotopic Labeling Techniques and Quantitative Data

Several isotopic labeling strategies have been developed, each with specific advantages and applications. The choice of technique depends on the biological question, the sample type, and the available instrumentation.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a metabolic labeling technique where cells are cultured in media containing either normal ("light") or heavy isotope-labeled essential amino acids (e.g., ¹³C₆-lysine and ¹³C₆,¹⁵N₄-arginine).[16][17] Over several cell divisions, the heavy amino acids are fully incorporated into the proteome of the "heavy" cell population. The "light" and "heavy" cell populations can then be subjected to different experimental conditions, combined, and analyzed in a single mass spectrometry run. The relative abundance of proteins between the two conditions is determined by comparing the signal intensities of the light and heavy peptide pairs.[18]

Table 1: Representative Quantitative Data from a SILAC Experiment

This table illustrates typical output from a SILAC experiment comparing protein abundance in treated vs. control cells. The SILAC ratio (Heavy/Light) indicates the change in protein expression.

Protein IDGene NameProtein NameSILAC Ratio (H/L)Regulation
P06733EGFREpidermal growth factor receptor2.5Upregulated
P62258ACTBActin, cytoplasmic 11.0Unchanged
P04637TP53Cellular tumor antigen p530.4Downregulated
Q06609HSP90AA1Heat shock protein HSP 90-alpha1.1Unchanged
P10809ITGAVIntegrin alpha-V3.1Upregulated

Note: This is illustrative data. Actual SILAC experiments can quantify thousands of proteins.[19]

Isobaric Labeling: iTRAQ and TMT

Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT) are chemical labeling methods that tag peptides in vitro.[20][21] These reagents consist of a reporter group, a balancer group, and a peptide-reactive group. While the overall mass of the tags is identical (isobaric), fragmentation during tandem mass spectrometry (MS/MS) releases reporter ions of different masses, which are then used for quantification.[22] This allows for the multiplexing of several samples (up to 8 for iTRAQ and 18 for TMT) in a single experiment, increasing throughput.[22][23]

Table 2: Comparison of Key Features of SILAC, iTRAQ, and TMT

FeatureSILACiTRAQTMT
Labeling Strategy Metabolic (in vivo)Chemical (in vitro)Chemical (in vitro)
Multiplexing Capacity Typically 2-3 samples4-plex or 8-plexUp to 18-plex
Sample Types Cell culture, model organismsAny protein sampleAny protein sample
Quantification Level MS1MS2MS2
Advantages High accuracy, low experimental variabilityHigh throughput, applicable to all sample typesHighest throughput, applicable to all sample types
Disadvantages Limited to metabolically active systems, lower throughputPotential for ratio distortion, more complex workflowPotential for ratio distortion, more complex workflow
Deuterated Drugs in Pharmacokinetic Studies

Deuteration of a drug molecule can significantly alter its metabolic profile due to the kinetic isotope effect, where the C-D bond is stronger than the C-H bond, slowing down metabolic cleavage.[24] This can lead to a longer half-life, increased exposure, and potentially a better safety profile by reducing the formation of toxic metabolites.[15][25]

Table 3: Pharmacokinetic Parameters of Methadone vs. d₉-Methadone

This table presents a comparison of the pharmacokinetic parameters of d₉-methadone and its non-deuterated counterpart in male CD-1 mice following intravenous administration, demonstrating the impact of deuteration.[26]

ParameterMethadoned₉-MethadoneFold Change
AUC (Area Under the Curve) (ng·h/mL) 2,100 ± 50012,000 ± 2,0005.7
Cmax (Maximum Concentration) (ng/mL) 1,100 ± 2004,800 ± 9004.4
Clearance (L/h/kg) 4.7 ± 0.80.9 ± 0.30.19
Half-life (t½) (h) 1.9 ± 0.48.5 ± 2.14.5

Data adapted from: Gjyrezi, A., et al. (2018). Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone.[26]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of isotopic labeling experiments. Below are outlines of key experimental protocols.

Protocol 1: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

Objective: To quantitatively compare the proteomes of two or more cell populations under different conditions.[16]

Methodology:

  • Cell Culture and Adaptation:

    • Culture two populations of cells in parallel. One population is grown in standard "light" medium, while the other is grown in "heavy" medium supplemented with stable isotope-labeled essential amino acids (e.g., ¹³C₆-lysine and ¹³C₆,¹⁵N₄-arginine).[17]

    • Subculture the cells in their respective media for at least five to six cell divisions to ensure complete incorporation of the heavy amino acids into the proteome of the "heavy" cell population.[17]

    • Verify complete labeling by mass spectrometry analysis of a small aliquot of the "heavy" cell lysate.[16]

  • Experimental Treatment:

    • Once complete labeling is confirmed, subject the two cell populations to their respective experimental conditions (e.g., drug treatment vs. vehicle control).

  • Sample Pooling and Protein Extraction:

    • Harvest the cells and combine the "light" and "heavy" populations in a 1:1 ratio based on cell count or total protein amount.[11]

    • Lyse the combined cell pellet to extract the proteins.

  • Protein Digestion:

    • Reduce and alkylate the protein mixture.

    • Digest the proteins into peptides using an enzyme such as trypsin.

  • Mass Spectrometry and Data Analysis:

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use specialized software (e.g., MaxQuant) to identify the proteins and quantify the relative abundance of each protein by calculating the ratio of the signal intensities of the heavy and light peptide pairs.[18]

Protocol 2: Isobaric Labeling using iTRAQ or TMT

Objective: To simultaneously identify and quantify proteins from multiple samples.[20]

Methodology:

  • Protein Extraction and Digestion:

    • Extract proteins from each individual sample (up to 8 for iTRAQ, up to 18 for TMT).

    • Quantify the protein concentration in each sample.

    • Take an equal amount of protein from each sample and perform in-solution reduction, alkylation, and tryptic digestion.[13]

  • Peptide Labeling:

    • Label the peptide digests from each sample with a different isobaric tag according to the manufacturer's protocol.[22]

  • Sample Pooling and Fractionation:

    • Combine the labeled peptide samples into a single mixture.[13]

    • To reduce sample complexity and increase proteome coverage, fractionate the pooled peptide mixture, typically by strong cation exchange or high-pH reversed-phase chromatography.[22]

  • LC-MS/MS Analysis:

    • Analyze each fraction by LC-MS/MS. During MS/MS fragmentation, the reporter ions are released, and their intensities are measured.

  • Data Analysis:

    • Use proteomics software to identify the peptides and proteins.

    • The relative abundance of a given peptide (and thus protein) across the different samples is determined by the relative intensities of the corresponding reporter ions.[27]

Protocol 3: ¹³C-Metabolic Flux Analysis (¹³C-MFA)

Objective: To trace the flow of carbon through metabolic pathways and quantify reaction rates.[4]

Methodology:

  • Experimental Design:

    • Define the biological question and select the appropriate cell line and culture conditions.

    • Choose a ¹³C-labeled tracer substrate (e.g., [U-¹³C]-glucose, [1,2-¹³C]-glucose) that will provide the most information about the pathways of interest.[28]

  • Isotopic Labeling Experiment:

    • Culture cells in a medium containing the ¹³C-labeled tracer for a duration sufficient to reach isotopic steady state.[4]

    • Measure the rates of substrate uptake and product secretion (extracellular fluxes).

  • Metabolite Extraction and Derivatization:

    • Rapidly quench metabolism and extract intracellular metabolites.

    • For analysis by gas chromatography-mass spectrometry (GC-MS), derivatize the metabolites to make them volatile.

  • Mass Spectrometry Analysis:

    • Analyze the derivatized metabolites by GC-MS or the underivatized metabolites by liquid chromatography-mass spectrometry (LC-MS) to determine the mass isotopomer distributions (the relative abundances of molecules with different numbers of ¹³C atoms).

  • Data Analysis and Flux Calculation:

    • Correct the raw mass spectrometry data for the natural abundance of ¹³C.

    • Use computational models and algorithms (e.g., INCA, Metran) to calculate the metabolic fluxes that best explain the observed mass isotopomer distributions and extracellular flux rates.[28]

Visualizing Isotopic Labeling Workflows and Signaling Pathways

Diagrams are essential for understanding the complex workflows and biological pathways investigated using isotopic labeling.

experimental_workflow_quantitative_proteomics General Experimental Workflow for Quantitative Proteomics cluster_silac SILAC (Metabolic Labeling) cluster_itraq_tmt iTRAQ/TMT (Chemical Labeling) cluster_common Common Workflow cell_culture_light Cell Culture (Light) treatment_light Treatment A cell_culture_light->treatment_light cell_culture_heavy Cell Culture (Heavy) treatment_heavy Treatment B cell_culture_heavy->treatment_heavy mix_samples Mix Samples treatment_light->mix_samples treatment_heavy->mix_samples fractionation Fractionation (Optional) mix_samples->fractionation sample1 Sample 1 protein_extraction1 Protein Extraction sample1->protein_extraction1 sample2 Sample 2 protein_extraction2 Protein Extraction sample2->protein_extraction2 sampleN Sample N protein_extractionN Protein Extraction sampleN->protein_extractionN digestion1 Digestion protein_extraction1->digestion1 digestion2 Digestion protein_extraction2->digestion2 digestionN Digestion protein_extractionN->digestionN labeling1 Labeling (Tag 1) digestion1->labeling1 labeling2 Labeling (Tag 2) digestion2->labeling2 labelingN Labeling (Tag N) digestionN->labelingN labeling1->mix_samples labeling2->mix_samples labelingN->mix_samples lcms LC-MS/MS Analysis fractionation->lcms data_analysis Data Analysis & Quantification lcms->data_analysis metabolic_flux_analysis_workflow Workflow for 13C-Metabolic Flux Analysis exp_design Experimental Design (Choose Tracer, Conditions) cell_culture Cell Culture with 13C-Labeled Substrate exp_design->cell_culture quenching Metabolic Quenching & Metabolite Extraction cell_culture->quenching ms_analysis Mass Spectrometry (GC-MS or LC-MS) quenching->ms_analysis data_processing Data Processing (MID Determination) ms_analysis->data_processing flux_calculation Computational Flux Estimation & Modeling data_processing->flux_calculation flux_map Generate Flux Map & Biological Interpretation flux_calculation->flux_map egfr_signaling_pathway Simplified EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates Grb2 Grb2 EGFR->Grb2 Phosphorylates & Recruits Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Activates CellResponse Cellular Response (Proliferation, Survival) TranscriptionFactors->CellResponse Regulates Gene Expression

References

Technical Guide: Safety and Handling of L-Ascorbic Acid-13C-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety, handling, and experimental applications of L-Ascorbic acid-13C-1. The information is intended to ensure safe laboratory practices and effective experimental design when utilizing this stable isotope-labeled compound.

Chemical and Physical Properties

This compound is a stable isotope-labeled form of L-Ascorbic acid (Vitamin C), where one carbon atom at the C-1 position is replaced with a ¹³C isotope. This labeling makes it an ideal internal standard for mass spectrometry-based quantification of ascorbic acid in various biological and pharmaceutical matrices.

PropertyValueReference
Chemical Formula C₅¹³CH₈O₆[1]
Molecular Weight ~177.12 g/mol [1]
CAS Number 178101-89-8[1]
Appearance White to off-white solid/powder[No specific citation]
Melting Point Approximately 190-194 °C (decomposes)[No specific citation]
Solubility Freely soluble in water[2]
Storage Store at 2-8°C, protected from light and moisture.[No specific citation]

Safety and Handling Precautions

According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance. However, standard laboratory safety practices should always be observed.

Personal Protective Equipment (PPE)
PPERecommendation
Eye Protection Safety glasses or goggles are recommended.
Hand Protection Wear appropriate chemical-resistant gloves.
Body Protection A standard laboratory coat should be worn.
Respiratory Protection Not typically required under normal handling conditions. If generating dust, a NIOSH-approved respirator may be appropriate.
First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.
Skin Contact Wash the affected area with soap and water.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek medical advice if feeling unwell.
Fire-Fighting and Spill Response
  • Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Spill Cleanup : For small spills, use appropriate tools to collect the solid material into a waste container. Clean the affected area with water. For larger spills, prevent the material from entering drains and use a shovel to transfer it to a suitable container for disposal.

Experimental Protocols

This compound is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for the accurate quantification of L-Ascorbic acid.

Quantification of L-Ascorbic Acid in Biological Samples using LC-MS/MS with ¹³C-Labeled Internal Standard

This protocol outlines a general procedure for the analysis of ascorbic acid in plasma.

3.1.1 Materials and Reagents

  • This compound (Internal Standard)

  • L-Ascorbic acid (for calibration curve)

  • Metaphosphoric acid (MPA)

  • Acetonitrile (ACN)

  • Formic acid

  • EDTA

  • Ultrapure water

  • Biological plasma samples

3.1.2 Sample Preparation

  • Thawing : Thaw frozen plasma samples on ice.

  • Precipitation : To 100 µL of plasma, add 400 µL of a cold 6% MPA solution. This step acidifies the sample to stabilize the ascorbic acid and precipitates proteins.

  • Internal Standard Spiking : Add a known concentration of this compound solution to the sample.

  • Vortexing and Centrifugation : Vortex the mixture thoroughly for 1 minute. Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection : Carefully collect the supernatant for LC-MS/MS analysis.

3.1.3 LC-MS/MS Operating Conditions

  • LC Column : A reverse-phase C18 column is commonly used.

  • Mobile Phase A : Water with 0.1% formic acid.

  • Mobile Phase B : Acetonitrile with 0.1% formic acid.

  • Gradient : A gradient elution is typically employed to separate ascorbic acid from other matrix components.

  • Ionization Mode : Electrospray ionization (ESI) in negative mode is often used.

  • MS/MS Detection : Monitor the specific precursor-to-product ion transitions for both unlabeled L-Ascorbic acid and the this compound internal standard.

Signaling Pathways and Experimental Workflows

L-Ascorbic Acid Biosynthesis Pathway in Plants

L-Ascorbic acid is synthesized in plants through several pathways, with the L-galactose pathway being a major route.

G cluster_legend Enzyme Abbreviations D-Glucose-6-P D-Glucose-6-P D-Fructose-6-P D-Fructose-6-P D-Glucose-6-P->D-Fructose-6-P G6PI D-Mannose-6-P D-Mannose-6-P D-Fructose-6-P->D-Mannose-6-P PMI D-Mannose-1-P D-Mannose-1-P D-Mannose-6-P->D-Mannose-1-P PMM GDP-D-Mannose GDP-D-Mannose D-Mannose-1-P->GDP-D-Mannose GMP GDP-L-Galactose GDP-L-Galactose GDP-D-Mannose->GDP-L-Galactose GME L-Galactose-1-P L-Galactose-1-P GDP-L-Galactose->L-Galactose-1-P GGP L-Galactose L-Galactose L-Galactose-1-P->L-Galactose GPP L-Galactono-1,4-lactone L-Galactono-1,4-lactone L-Galactose->L-Galactono-1,4-lactone GDH L-Ascorbic Acid L-Ascorbic Acid L-Galactono-1,4-lactone->L-Ascorbic Acid GLDH G6PI Glucose-6-phosphate isomerase PMI Phosphomannose isomerase PMM Phosphomannomutase GMP GDP-D-mannose pyrophosphorylase GME GDP-D-mannose-3',5'-epimerase GGP GDP-L-galactose phosphorylase GPP L-galactose-1-phosphate phosphatase GDH L-galactose dehydrogenase GLDH L-galactono-1,4-lactone dehydrogenase

Caption: L-Ascorbic Acid Biosynthesis via the L-Galactose Pathway in Plants.

Role of L-Ascorbic Acid in HIF-1α Regulation

L-Ascorbic acid is a cofactor for HIF prolyl hydroxylases (PHDs), which play a key role in the degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α).

G cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF-1α HIF-1α Hydroxylated HIF-1α Hydroxylated HIF-1α HIF-1α->Hydroxylated HIF-1α Hydroxylation PHDs PHDs PHDs->Hydroxylated HIF-1α L-Ascorbic Acid L-Ascorbic Acid L-Ascorbic Acid->PHDs Cofactor O2 O2 O2->PHDs Substrate Ubiquitination Ubiquitination Hydroxylated HIF-1α->Ubiquitination VHL VHL VHL->Ubiquitination Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation HIF-1α_hypoxia HIF-1α HIF-1 Complex HIF-1 Complex HIF-1α_hypoxia->HIF-1 Complex HIF-1β HIF-1β HIF-1β->HIF-1 Complex Nucleus Nucleus HIF-1 Complex->Nucleus Gene Transcription Gene Transcription Nucleus->Gene Transcription Binds to HREs

Caption: Regulation of HIF-1α by L-Ascorbic Acid under Normoxic and Hypoxic Conditions.

Experimental Workflow for Metabolomics using ¹³C-Labeled Internal Standards

This workflow illustrates the general steps involved in a metabolomics experiment utilizing a ¹³C-labeled internal standard like this compound.

Caption: General Workflow for Metabolomics Quantification using a ¹³C-Labeled Internal Standard.

References

Methodological & Application

Application Note: Quantification of L-Ascorbic Acid-13C-1 in Biological Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Ascorbic acid (Vitamin C) is a vital water-soluble antioxidant involved in numerous physiological processes.[1][2][3] Accurate quantification in biological matrices is crucial for clinical research, nutritional studies, and drug development. This application note details a robust and sensitive method for the quantification of L-ascorbic acid in biological samples, such as plasma and serum, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, L-Ascorbic acid-13C-1, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[4]

Principle of the Method

This method employs a simple protein precipitation step to extract L-ascorbic acid and the internal standard from the biological matrix. The separation of L-ascorbic acid from other endogenous components is achieved using reverse-phase liquid chromatography. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the negative ion electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

Experimental Protocols

Materials and Reagents
  • L-Ascorbic acid standard

  • This compound (Internal Standard)

  • Metaphosphoric acid (MPA) or Trichloroacetic acid (TCA)

  • LC-MS grade acetonitrile, methanol, and water

  • LC-MS grade formic acid

  • Biological matrix (e.g., human plasma, serum)

Standard Solution and Internal Standard Preparation
  • L-Ascorbic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve L-ascorbic acid in a solution of 5% metaphosphoric acid in water.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in 5% metaphosphoric acid in water.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the L-Ascorbic acid stock solution with the biological matrix extract.

  • Working Internal Standard Solution: Dilute the IS stock solution with 5% metaphosphoric acid to a final concentration of 1 µg/mL.

Sample Preparation
  • Thaw biological samples (e.g., plasma, serum) on ice.

  • To 100 µL of sample, calibrator, or quality control sample in a microcentrifuge tube, add 20 µL of the working internal standard solution.

  • Add 300 µL of ice-cold 10% (w/v) metaphosphoric acid or trichloroacetic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

ParameterCondition
LC System UHPLC system
Column Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 30°C
Gradient 0-0.5 min: 2% B; 0.5-2.5 min: 2-98% B; 2.5-3.5 min: 98% B; 3.5-3.6 min: 98-2% B; 3.6-5.0 min: 2% B

Mass Spectrometry:

ParameterCondition
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Negative Electrospray Ionization (ESI)
Capillary Voltage 3.0 kV
Source Temp. 130°C
Desolvation Temp. 550°C
Gas Flow 8 L/min
Nebulizer 35 psi

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
L-Ascorbic acid 175.0115.0100
This compound (IS) 176.0116.0100

Data Presentation

The following table summarizes typical quantitative performance data for the analysis of L-ascorbic acid using LC-MS/MS.

ParameterResultReference
Linearity (r²) > 0.99[5][6]
Limit of Detection (LOD) 0.3 - 1.5 µg/L[5][7]
Limit of Quantification (LOQ) 1.0 - 5.0 µg/L[5][6][7]
Intra-day Precision (%RSD) < 5%[7]
Inter-day Precision (%RSD) < 10%[7]
Recovery 90 - 110%[5]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma, Serum) Add_IS Add this compound (IS) Sample->Add_IS Precipitation Protein Precipitation (Metaphosphoric Acid) Add_IS->Precipitation Vortex Vortex Precipitation->Vortex Centrifuge Centrifugation Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of L-Ascorbic Acid Calibration->Quantification

Caption: Experimental workflow for the quantification of L-Ascorbic acid.

logical_relationship Analyte L-Ascorbic Acid (Analyte) LC Liquid Chromatography Analyte->LC IS This compound (Internal Standard) IS->LC MS1 Q1: Precursor Ion Selection LC->MS1 MS2 Q2: Collision-Induced Dissociation MS1->MS2 m/z 175.0 for Analyte m/z 176.0 for IS MS3 Q3: Product Ion Detection MS2->MS3 Fragmentation Ratio Peak Area Ratio (Analyte/IS) MS3->Ratio m/z 115.0 for Analyte m/z 116.0 for IS Concentration Analyte Concentration Ratio->Concentration

Caption: Logical relationship of the LC-MS/MS quantification process.

References

Application Notes and Protocols for NMR Analysis of 13C Labeled Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a detailed overview and experimental protocols for key Nuclear Magnetic Resonance (NMR) spectroscopy techniques used in the analysis of 13C labeled compounds. The strategic incorporation of 13C isotopes into molecules allows for a variety of powerful NMR experiments that are invaluable in structural elucidation, metabolic pathway analysis, and drug development.

Introduction to 13C NMR Spectroscopy

Carbon-13 (13C) is a stable isotope of carbon with a natural abundance of approximately 1.1%.[1] While its low natural abundance and smaller gyromagnetic ratio compared to protons (1H) result in inherently lower sensitivity, the use of 13C-enriched compounds dramatically enhances signal intensity, making a wide range of NMR experiments feasible and highly informative.[1][2] The key advantage of 13C NMR is the large chemical shift dispersion (typically 0-220 ppm), which provides excellent signal separation and reduces spectral overlap, a common challenge in 1H NMR of complex molecules.[3][4]

Key 13C NMR Spectroscopy Techniques

Several NMR techniques are routinely employed for the analysis of 13C labeled compounds, each providing unique structural and quantitative information.

  • 1D 13C NMR: The fundamental experiment for detecting all 13C nuclei in a molecule, providing information on the number of non-equivalent carbons and their chemical environment.

  • Distortionless Enhancement by Polarization Transfer (DEPT): A sensitivity-enhanced technique that utilizes polarization transfer from protons to carbons. DEPT experiments are invaluable for determining the multiplicity of carbon signals (CH, CH2, CH3) and distinguishing them from quaternary carbons.

  • Heteronuclear Single Quantum Coherence (HSQC): A 2D experiment that correlates the chemical shifts of protons with their directly attached carbons, providing unambiguous one-bond C-H connectivity.

  • Heteronuclear Multiple Bond Correlation (HMBC): A 2D experiment that reveals correlations between protons and carbons over two to three bonds (and sometimes longer), crucial for piecing together the carbon skeleton of a molecule.

  • Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE): A powerful 2D experiment that directly shows 13C-13C correlations, providing a definitive map of the carbon framework. This experiment is particularly powerful with 13C labeled compounds due to its very low sensitivity at natural abundance.[5]

Quantitative Data Summary

The following tables summarize typical acquisition parameters and performance characteristics for the key 13C NMR experiments. These values can serve as a starting point and should be optimized for the specific sample and spectrometer.

Parameter 1D 13C NMR DEPT-135 HSQC HMBC INADEQUATE
Pulse Angle (°) 30 - 90135 (proton pulse)90 (proton & carbon)90 (proton & carbon)90 (carbon)
Relaxation Delay (D1, s) 1 - 5 (longer for quantitative)1 - 21 - 21 - 22 - 5
Acquisition Time (AQ, s) 1 - 21 - 20.1 - 0.30.2 - 0.40.2 - 0.5
Number of Scans (NS) 64 - 1024+16 - 2562 - 16 per increment4 - 32 per increment64 - 512+ per increment
Typical Experiment Time 5 min - several hours5 - 30 min15 min - 2 hours30 min - 4 hoursSeveral hours - days
Information Obtained All carbon signalsCH, CH2 (+ve), CH3 (-ve)One-bond C-H correlation2-3 bond C-H correlationC-C connectivity
Relative Sensitivity LowMediumHighMediumVery Low

Table 1: Typical Acquisition Parameters for 13C NMR Experiments.

Technique Primary Application Advantages Limitations
1D 13C NMR Carbon count and chemical environmentSimple, shows all carbonsLow sensitivity, long acquisition for quantitative data
DEPT Carbon multiplicity determinationHigher sensitivity than 1D 13CDoes not detect quaternary carbons
HSQC C-H one-bond connectivityHigh sensitivity and resolutionOnly shows protonated carbons
HMBC Elucidation of carbon skeletonCrucial for connecting molecular fragmentsWeaker signals, potential for missing correlations
INADEQUATE Definitive C-C connectivity mappingUnambiguous carbon skeleton tracingExtremely low sensitivity at natural abundance

Table 2: Comparison of 13C NMR Techniques.

Experimental Protocols

The following are generalized protocols for acquiring 13C NMR data. Instrument-specific parameters and software commands may vary.

Protocol 1: Standard 1D 13C NMR
  • Sample Preparation: Dissolve 10-50 mg of the 13C labeled compound in 0.5-0.7 mL of a deuterated solvent in a 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the magnet.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the 13C probe.

  • Acquisition Parameters:

    • Load a standard 1D 13C experiment with proton decoupling.

    • Set the spectral width (SW) to cover the expected range of 13C chemical shifts (e.g., 240 ppm).

    • Set the transmitter offset (O1P) to the center of the spectral region of interest.

    • Set the pulse angle (P1) to 30-45° for routine spectra or 90° for quantitative analysis with a long relaxation delay.

    • Set the relaxation delay (D1) to 1-2 seconds for routine spectra. For quantitative analysis, D1 should be at least 5 times the longest T1 relaxation time of the carbons of interest.

    • Set the acquisition time (AQ) to 1-2 seconds.

    • Set the number of scans (NS) based on the sample concentration (typically 128 to 1024).

  • Data Acquisition: Start the acquisition.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase the spectrum.

    • Apply baseline correction.

    • Reference the spectrum using the solvent signal or an internal standard (e.g., TMS at 0 ppm).

Protocol 2: DEPT-135
  • Sample Preparation and Spectrometer Setup: Follow steps 1 and 2 from the 1D 13C NMR protocol.

  • Acquisition Parameters:

    • Load a DEPT-135 pulse program.

    • Set the spectral width and transmitter offset as for a 1D 13C experiment.

    • The key parameter is the final proton pulse angle, which is 135° for a standard DEPT-135 experiment.

    • Set D1 to 1-2 seconds and AQ to 1-2 seconds.

    • Set NS to a value sufficient for good signal-to-noise (typically 64 to 256).

  • Data Acquisition and Processing: Follow steps 4 and 5 from the 1D 13C NMR protocol. The resulting spectrum will show CH and CH3 signals with positive phase and CH2 signals with negative phase.

Protocol 3: 2D HSQC
  • Sample Preparation and Spectrometer Setup: Follow steps 1 and 2 from the 1D 13C NMR protocol.

  • Acquisition Parameters:

    • Load a gradient-selected HSQC pulse program.

    • Set the spectral width in the direct dimension (F2, 1H) to cover the proton chemical shift range (e.g., 10-12 ppm).

    • Set the spectral width in the indirect dimension (F1, 13C) to cover the expected carbon chemical shift range (e.g., 160 ppm).

    • Set the number of increments in the indirect dimension (typically 128-256).

    • Set the number of scans per increment (typically 2-8).

    • Set D1 to 1-1.5 seconds.

  • Data Acquisition and Processing:

    • Start the 2D acquisition.

    • After acquisition, apply Fourier transformation in both dimensions.

    • Phase the spectrum and apply baseline correction.

    • The resulting 2D plot will show correlations between directly bonded 1H and 13C nuclei.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis sample_prep Dissolve 13C Labeled Compound in Deuterated Solvent lock_shim Lock and Shim sample_prep->lock_shim tune_match Tune and Match Probe lock_shim->tune_match load_exp Load NMR Experiment (1D, DEPT, HSQC, etc.) tune_match->load_exp set_params Set Acquisition Parameters (SW, NS, D1, etc.) load_exp->set_params acquire Acquire FID(s) set_params->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference analyze Spectral Interpretation and Structure Elucidation reference->analyze

Caption: General workflow for a 13C NMR experiment.

Glycolysis Pathway with 13C Labeling

glycolysis_pathway Tracing [U-13C6]-Glucose through Glycolysis Glucose Glucose (6 labeled C) G6P Glucose-6-Phosphate (6 labeled C) Glucose->G6P F6P Fructose-6-Phosphate (6 labeled C) G6P->F6P F16BP Fructose-1,6-Bisphosphate (6 labeled C) F6P->F16BP DHAP DHAP (3 labeled C) F16BP->DHAP GAP Glyceraldehyde-3-Phosphate (3 labeled C) F16BP->GAP DHAP->GAP BPG 1,3-Bisphosphoglycerate (3 labeled C) GAP->BPG PG3 3-Phosphoglycerate (3 labeled C) BPG->PG3 PG2 2-Phosphoglycerate (3 labeled C) PG3->PG2 PEP Phosphoenolpyruvate (3 labeled C) PG2->PEP Pyruvate Pyruvate (3 labeled C) PEP->Pyruvate

References

Application Notes and Protocols for the Quantification of L-Ascorbic acid-13C-1 in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the sample preparation, extraction, and quantification of L-Ascorbic acid-13C-1 from tissue samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This compound serves as a stable isotope-labeled internal standard for the accurate quantification of endogenous L-Ascorbic acid (Vitamin C).

Introduction

L-Ascorbic acid is a vital water-soluble antioxidant involved in numerous physiological processes.[1] Its accurate quantification in tissues is crucial for various research areas, including nutrition, disease pathology, and drug development. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by LC-MS/MS, as it effectively corrects for sample loss during preparation and variations in ionization efficiency due to matrix effects.[2][3] This approach ensures high accuracy and precision in the final concentration determination.

Experimental Protocols

The following protocols outline a comprehensive workflow for the extraction and analysis of this compound from animal tissues.

Materials and Reagents
  • This compound (or L-Ascorbic acid-13C6)[1]

  • L-Ascorbic acid (for calibration standards)

  • Metaphosphoric acid (MPA)[4][5]

  • Trichloroacetic acid (TCA)[5][6]

  • Acetonitrile (LC-MS grade)[1]

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)[1]

  • Dithiothreitol (DTT) (for total ascorbic acid measurement, optional)

  • Ultrapure water

  • Phosphate-buffered saline (PBS)

  • Internal Standard (IS) Stock Solution (e.g., 1 mg/mL in MPA-stabilized water)

  • Working Internal Standard Solution (diluted from stock to a suitable concentration, e.g., 5 µg/mL)[1]

  • Calibration Standard Stock Solution (e.g., 1 mg/mL in MPA-stabilized water)

  • Working Calibration Standards (prepared by serial dilution of the stock solution)

Tissue Sample Homogenization

Proper and rapid homogenization is critical to prevent the degradation of ascorbic acid. All procedures should be performed on ice and protected from light.[5]

Protocol:

  • Excise tissue of interest (e.g., liver, brain) and immediately flash-freeze in liquid nitrogen.[7] Store at -80°C until processing.

  • Weigh the frozen tissue (~30-50 mg).[4][8]

  • Place the weighed tissue in a pre-chilled 2 mL tube containing ceramic or stainless steel beads.[9]

  • Add 1 mL of ice-cold homogenization buffer (e.g., 5% metaphosphoric acid) per 30 mg of tissue.[4][7] MPA helps to stabilize ascorbic acid and precipitate proteins.[5]

  • Spike the sample with the working Internal Standard solution (this compound) at a known concentration.

  • Homogenize the tissue using a bead beater homogenizer (e.g., 2 cycles at 4.5 m/s for 40 seconds) at 4°C.[10]

  • Centrifuge the homogenate at high speed (e.g., 14,000 - 17,500 x g) for 10-20 minutes at 4°C to pellet cellular debris and precipitated proteins.[1][4]

  • Carefully collect the supernatant for further processing.

Protein Precipitation (Alternative to Acidic Homogenization)

If the initial homogenization is not performed in an acidic buffer, protein precipitation is a necessary subsequent step.

Protocol:

  • To 250 µL of tissue homogenate, add a protein precipitating solvent. Options include:

    • Acetonitrile: Add at a ratio of 1:3 (sample:solvent).[1]

    • Methanol/Acetonitrile/Acetone (MAA) mixture (1:1:1, v/v/v): Add at a ratio of 1:4 (sample:solvent). This has been shown to be highly effective.[11][12]

    • Trichloroacetic acid (TCA): Add to a final concentration of 5-12%.[6]

  • Vortex the mixture vigorously for 1-3 minutes.[1]

  • Incubate at -20°C for 5-10 minutes to enhance protein precipitation.[1]

  • Centrifuge at high speed (e.g., 17,500 x g) for 10 minutes at 4°C.[1]

  • Transfer the clear supernatant to a new tube for LC-MS/MS analysis.

Solid-Phase Extraction (SPE) - Optional Cleanup Step

For tissues with high matrix complexity, an optional SPE cleanup can be performed to remove interfering substances.[13][14]

Protocol:

  • Conditioning: Condition a C18 SPE cartridge with 1-2 column volumes of methanol followed by 1-2 column volumes of water.[13]

  • Loading: Apply the supernatant from the previous step to the conditioned cartridge.

  • Washing: Wash the cartridge with 1-2 mL of water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the LC mobile phase.

LC-MS/MS Analysis

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer.[15]

LC Parameters (Representative):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[6]

  • Mobile Phase A: Water with 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[1]

  • Gradient: A suitable gradient to separate ascorbic acid from matrix components (e.g., start with high aqueous phase and ramp up the organic phase).

  • Flow Rate: 0.4 - 0.6 mL/min.[1][15]

  • Injection Volume: 5-20 µL.[1][15]

  • Column Temperature: 28-30°C.[1][16]

  • Autosampler Temperature: 4°C.[1]

MS/MS Parameters (Representative):

  • Ionization Mode: Negative Electrospray Ionization (ESI-).[1][15]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • L-Ascorbic acid: m/z 175 -> 115 (quantifier), 175 -> 89 (qualifier).[17]

    • This compound: The precursor ion will be shifted by +1 (m/z 176). The product ions will depend on the position of the 13C label. If the label is on the carboxyl group, the transitions would likely be m/z 176 -> 116 and 176 -> 90. For L-Ascorbic acid-13C6, the precursor would be m/z 181.[1]

  • Instrument Settings: Optimize parameters such as capillary voltage, gas temperature, and collision energy for maximum signal intensity.[15]

Data Presentation

The following tables summarize typical quantitative performance data for the analysis of L-Ascorbic acid in biological matrices. These values can be used as a benchmark for method validation.

Table 1: LC-MS/MS Method Performance Characteristics

ParameterAscorbic AcidDehydroascorbic AcidReference
Linearity Range 10 - 500 ng/mL50 - 500 ng/mL[15]
0.5 - 20 ppm-[6]
Limit of Detection (LOD) 6.25 ng/mL12.5 ng/mL[15]
0.1524 ng/mL-[17]
Limit of Quantification (LOQ) 10 ng/mL50 ng/mL[15]
0.4679 ng/mL-[17]

Table 2: Precision and Accuracy Data

ParameterIntra-day Precision (CV%)Inter-day Precision (CV%)Accuracy (%)Reference
UHPLC-QqQ-MS/MS 2.5 - 13.7%6.3 - 12.2%86.4 - 114.8%[15]
UPLC-QDa ≤6%≤6%-[6]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Optional Cleanup cluster_analysis Analysis tissue Tissue Sample (e.g., Liver, Brain) freeze Flash Freeze in Liquid N2 tissue->freeze homogenize Homogenization (in 5% MPA with this compound IS) freeze->homogenize centrifuge1 Centrifugation (14,000 x g, 10 min, 4°C) homogenize->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant spe Solid-Phase Extraction (SPE) (C18 Cartridge) supernatant->spe for complex matrices lcms LC-MS/MS Analysis (UHPLC-QqQ-MS/MS) supernatant->lcms Direct Injection evap_recon Evaporation & Reconstitution spe->evap_recon evap_recon->lcms data Data Acquisition & Quantification lcms->data

Caption: Workflow for this compound extraction and analysis.

Logical Relationship: Role of Internal Standard

internal_standard_logic cluster_analyte Analyte cluster_is Internal Standard cluster_process Analytical Process cluster_correction Correction & Quantification analyte L-Ascorbic Acid (Endogenous) extraction Extraction & Cleanup analyte->extraction is This compound (Spiked) is->extraction ionization MS Ionization extraction->ionization ratio Calculate Peak Area Ratio (Analyte / IS) ionization->ratio quant Accurate Quantification ratio->quant

Caption: Role of the stable isotope-labeled internal standard.

References

Application Notes: Utilizing L-Ascorbic Acid-¹³C-1 in Metabolomics and Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Ascorbic acid (Vitamin C) is a crucial water-soluble vitamin that functions as a potent antioxidant and a cofactor for numerous enzymatic reactions, including those involved in collagen synthesis and neurotransmitter production. Stable isotope tracing with L-Ascorbic acid-¹³C-1 offers a powerful method to investigate its metabolic fate, quantify its contribution to various metabolic pathways, and assess cellular redox status. By introducing a ¹³C label at the C-1 position, researchers can track the incorporation of this carbon atom into downstream metabolites, providing quantitative insights into metabolic fluxes. This technique is particularly valuable for researchers in oncology, neurobiology, and drug development to understand how cells utilize ascorbic acid under different physiological and pathological conditions.

Key Applications:

  • Metabolic Flux Analysis (MFA): Quantifying the rate of conversion of ascorbic acid to its metabolites, such as dehydroascorbic acid and its degradation products.[1][2]

  • Redox Status Assessment: The rate of oxidation of L-Ascorbic acid-¹³C-1 to dehydroascorbic acid can serve as a proxy for intracellular oxidative stress.

  • Tracing Degradation Pathways: Elucidating the pathways of ascorbic acid catabolism, particularly the formation of oxalate (B1200264) and threonate, by tracking the ¹³C-1 label.[3][4][5]

  • Internal Standard: L-Ascorbic acid-¹³C-1 can be used as an internal standard for the accurate quantification of unlabeled ascorbic acid in biological samples using mass spectrometry.[6]

Metabolic Pathways of L-Ascorbic Acid

L-Ascorbic acid undergoes oxidation to form the ascorbyl radical, which is further oxidized to dehydroascorbic acid (DHA). DHA can be recycled back to ascorbic acid or irreversibly hydrolyzed to 2,3-diketo-L-gulonic acid. Subsequent degradation involves the cleavage of the carbon chain. When using L-Ascorbic acid-¹³C-1, the ¹³C label is located on the first carbon, which, along with the second carbon, is cleaved to form oxalic acid.[3][4]

Ascorbic_Acid_Metabolism cluster_0 Ascorbic Acid Metabolism AA L-Ascorbic acid-¹³C-1 DHA Dehydroascorbic acid-¹³C-1 AA->DHA Oxidation DHA->AA Reduction (Recycling) DKG 2,3-Diketo-L-gulonic acid-¹³C-1 DHA->DKG Irreversible Hydrolysis Oxalate ¹³C-Oxalic acid DKG->Oxalate C1-C2 Cleavage Threonate L-Threonic acid DKG->Threonate C3-C6 Fragment

Metabolic fate of the C1-carbon from L-Ascorbic acid-¹³C-1.

Experimental Design and Workflow

A typical metabolomics experiment using L-Ascorbic acid-¹³C-1 involves several key stages: cell culture and labeling, rapid quenching of metabolic activity, extraction of metabolites, and analysis by mass spectrometry or NMR. The workflow is designed to accurately capture the metabolic state of the cells at the time of harvesting.

Experimental_Workflow cluster_workflow Experimental Workflow cell_culture 1. Cell Culture (e.g., Cancer cell line) labeling 2. Labeling Incubate with L-Ascorbic acid-¹³C-1 cell_culture->labeling quenching 3. Quenching Rapidly halt metabolism (e.g., cold methanol) labeling->quenching extraction 4. Metabolite Extraction Separate polar metabolites quenching->extraction analysis 5. Analysis (LC-MS/MS or GC-MS) extraction->analysis data_processing 6. Data Processing & Flux Analysis analysis->data_processing

General workflow for a ¹³C tracing experiment.

Protocols

Protocol 1: Cell Culture and Labeling with L-Ascorbic Acid-¹³C-1

Objective: To label cultured mammalian cells with L-Ascorbic acid-¹³C-1 to trace its metabolic fate.

Materials:

  • Mammalian cell line of interest (e.g., MCF7, HT29)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • L-Ascorbic acid-¹³C-1 (sterile solution)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 6-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80-90% confluency at the time of harvest. Culture under standard conditions (37°C, 5% CO₂).

  • Preparation of Labeling Medium: Prepare fresh complete medium. Just prior to the experiment, spike the medium with L-Ascorbic acid-¹³C-1 to a final concentration of 100-500 µM. The optimal concentration may need to be determined empirically for each cell line.

  • Labeling: Once cells have reached the desired confluency, aspirate the existing medium. Wash the cells once with sterile PBS. Add the pre-warmed L-Ascorbic acid-¹³C-1 labeling medium.

  • Incubation: Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic incorporation of the ¹³C label into downstream metabolites. The time points should be optimized based on the expected metabolic rates.

Protocol 2: Metabolite Quenching and Extraction

Objective: To rapidly halt all enzymatic activity and extract intracellular metabolites for analysis.

Materials:

  • Labeled cells from Protocol 1

  • Acetonitrile, HPLC-grade, pre-chilled to -20°C[2]

  • Methanol (B129727), HPLC-grade, pre-chilled to -80°C[7]

  • Water, HPLC-grade, ice-cold

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Dry ice

Procedure:

  • Quenching: At each time point, remove the culture plate from the incubator and immediately place it on a bed of dry ice to rapidly cool the cells.[8]

  • Medium Removal: Aspirate the labeling medium as quickly as possible.

  • Washing: Immediately wash the cell monolayer twice with 1 mL of ice-cold PBS to remove any remaining extracellular tracer. Aspirate completely.

  • Extraction: a. Add 1 mL of pre-chilled (-80°C) 80% methanol to each well.[7] b. Use a cell scraper to detach the cells, ensuring they are fully submerged in the cold methanol. c. Transfer the cell lysate/methanol mixture to a pre-chilled 1.5 mL microcentrifuge tube.

  • Protein Precipitation: Vortex the tubes vigorously for 1 minute. Incubate at -20°C for at least 30 minutes to facilitate protein precipitation.

  • Clarification: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new, clean microcentrifuge tube. Be careful not to disturb the protein pellet.

  • Storage: The extracts can be stored at -80°C until analysis. For LC-MS analysis, the solvent is typically evaporated under a stream of nitrogen, and the dried metabolites are reconstituted in an appropriate solvent mixture.

Protocol 3: LC-MS/MS Analysis

Objective: To separate, detect, and quantify ¹³C-labeled metabolites derived from L-Ascorbic acid-¹³C-1.

Instrumentation and Columns:

  • A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a UPLC/HPLC system is recommended for accurate mass measurements and distinguishing isotopologues.

  • A reverse-phase C18 column is commonly used for the separation of ascorbic acid and its metabolites.[9]

General LC-MS/MS Parameters (must be optimized for the specific instrument):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute more hydrophobic compounds.

  • Ionization Mode: Negative electrospray ionization (ESI) is generally preferred for ascorbic acid and its acidic metabolites.

  • MS Analysis: Full scan mode to identify all potential labeled species, followed by targeted MS/MS (or parallel reaction monitoring) to confirm the identity and quantify specific isotopologues (e.g., M+1 for ¹³C-oxalate).

Data Presentation

Quantitative data from ¹³C tracing experiments are typically presented as the fractional contribution of the tracer to a particular metabolite pool or as absolute metabolic fluxes calculated using MFA software. The mass isotopologue distribution (MID) for key metabolites is crucial for these calculations.

Table 1: Example Mass Isotopologue Distribution (MID) of Oxalate in Cancer Cells after Labeling with L-Ascorbic Acid-¹³C-1

Time PointM+0 Abundance (%)M+1 Abundance (%)M+2 Abundance (%)Fractional ¹³C Enrichment
0 hr 98.9 ± 0.11.1 ± 0.1<0.10.00
1 hr 85.2 ± 1.513.7 ± 1.41.1 ± 0.20.14
4 hr 62.5 ± 2.135.1 ± 2.02.4 ± 0.30.36
8 hr 41.8 ± 1.854.3 ± 1.73.9 ± 0.40.56
24 hr 25.6 ± 2.568.9 ± 2.35.5 ± 0.60.72
Data are presented as mean ± standard deviation (n=3) and are for illustrative purposes only.
M+0, M+1, and M+2 represent the isotopologues with zero, one, or two ¹³C atoms, respectively.
Fractional Enrichment is calculated considering the contribution from the ¹³C tracer above natural abundance.

Table 2: Example Metabolic Flux Data

Metabolic FluxControl Cells (nmol/10⁶ cells/hr)Treated Cells (nmol/10⁶ cells/hr)Fold Changep-value
Ascorbate Oxidation 15.2 ± 1.845.7 ± 4.23.01<0.001
Oxalate Production 5.8 ± 0.718.2 ± 2.13.14<0.001
Ascorbate Recycling 10.1 ± 1.18.5 ± 0.90.84>0.05
Flux data are hypothetical, calculated from MID data using metabolic flux analysis software, and presented as mean ± standard deviation.

By presenting data in this structured format, researchers can readily compare the metabolic effects of different treatments or compare different cell lines, facilitating the identification of significant metabolic reprogramming events involving ascorbic acid.

References

Application Notes and Protocols for L-Ascorbic Acid-13C-1 in Oxidative Stress and Redox Status Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing L-Ascorbic acid-13C-1 as a stable isotope tracer to investigate oxidative stress and redox status in various biological systems. The use of 13C-labeled ascorbic acid offers a powerful, non-invasive tool to distinguish between endogenously produced and exogenously administered vitamin C, enabling precise kinetic and metabolic studies.

Introduction to this compound in Redox Biology

L-Ascorbic acid (Vitamin C) is a pivotal water-soluble antioxidant that plays a crucial role in protecting biological systems against oxidative damage. It acts as a scavenger of reactive oxygen species (ROS) and is integral to the regeneration of other antioxidants, such as α-tocopherol. The dynamic interplay between its reduced form, ascorbic acid (AA), and its oxidized form, dehydroascorbic acid (DHA), is central to maintaining cellular redox homeostasis.

The application of this compound, a stable isotope-labeled version of vitamin C, allows researchers to trace its absorption, distribution, metabolism, and excretion with high precision. This is particularly valuable in studying conditions associated with oxidative stress, such as cancer, neurodegenerative diseases, and cardiovascular conditions. By tracking the fate of the 13C label, insights can be gained into vitamin C turnover rates, body pool sizes, and the in vivo redox status.[1][2][3][4]

Key Applications and Experimental Summaries

The versatility of this compound has been demonstrated in a range of applications, from human nutritional studies to advanced in vivo imaging of tumors. Below is a summary of key experimental findings.

Human Pharmacokinetic Studies

Stable isotope-labeled vitamin C is a valuable tool for studying its absorption and kinetics in humans.[5][6][7] In one study, healthy non-smoking subjects were administered 30 mg of L-[1-13C]ascorbic acid orally.[5][6][7] The 13C-isotope enrichment in plasma was then measured over time using Gas Chromatography-Mass Spectrometry (GC-MS).[5][6][7]

Table 1: Pharmacokinetic Parameters of L-[1-13C]ascorbic acid in Humans

ParameterValueReference
Oral Dose30 mg[5][6][7]
Time to Peak Plasma Enrichment25 - 50 minutes[5][8]
Analytical MethodGC-MS[5][6][7]

This table summarizes the key parameters from a human study on L-[1-13C]ascorbic acid absorption.

In Vivo Imaging of Redox Status using Hyperpolarized [1-13C]-Ascorbic Acid

Dynamic nuclear polarization (DNP) can be used to hyperpolarize [1-13C]-ascorbic acid, significantly enhancing its signal in magnetic resonance imaging (MRI). This technique allows for real-time, non-invasive imaging of redox status in vivo.[2][9][10][11] The conversion between the reduced ([1-13C]-AA) and oxidized ([1-13C]-DHA) forms can be monitored to probe the redox environment, particularly in tumors which are known to maintain a reduced microenvironment.[2][3][4][9]

Table 2: Properties of Hyperpolarized [1-13C]-Ascorbic Acid and [1-13C]-Dehydroascorbic Acid

Parameter[1-13C]-Ascorbic Acid (AA)[1-13C]-Dehydroascorbic Acid (DHA)Reference
Solution-state Polarization (pH 3.2)10.5 ± 1.3%10.5 ± 1.3%[2][9][11]
Solution-state Polarization (pH 7.0)5.1 ± 0.6%8.2 ± 1.1%[2][9][11]
Spin-Lattice Relaxation Time (T1) at 9.4 T15.9 ± 0.7 s20.5 ± 0.9 s[2][9][11]

This table presents the key polarization and relaxation properties of hyperpolarized 13C-labeled vitamin C and its oxidized form.

In Vivo 13C NMR Spectroscopy of Hepatic Ascorbic Acid Turnover

Non-invasive monitoring of ascorbic acid metabolism in the liver has been achieved using 13C Nuclear Magnetic Resonance (NMR) spectroscopy.[12] By infusing [1,2-13C2]glucose, researchers were able to observe the de novo synthesis of [5,6-13C2]ascorbic acid in rat liver.[12] The characteristic 13C-13C spin couplings allowed for the spectral discrimination of ascorbic acid from other metabolites.[12]

Table 3: In Vivo Hepatic Ascorbic Acid Turnover Rate in Rats

ParameterValueReference
Labeled Precursor[1,2-13C2]glucose[12]
Measured Metabolite[5,6-13C2]ascorbic acid[12]
Hepatic Ascorbic Acid Turnover Rate1.9 ± 0.4 nmol · min-1 · g-1[12]
Analytical MethodIn vivo 13C NMR Spectroscopy[12]

This table summarizes the quantitative data from an in vivo study on ascorbic acid turnover in rat liver.

Experimental Protocols

Protocol for Human Pharmacokinetic Study using GC-MS

This protocol is adapted from studies investigating the absorption of L-[1-13C]ascorbic acid in healthy human subjects.[5][6][7]

Materials:

  • L-[1-13C]ascorbic acid (98-99% isotopic purity)

  • Blood collection tubes (containing anticoagulant)

  • Centrifuge

  • Reagents for derivatization (e.g., for creating volatile trimethylsilyl (B98337) esters)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Subject Preparation: Subjects should be healthy non-smokers and should not be taking high-dose vitamin C supplements.[5]

  • Dosing: Administer a single oral dose of 30 mg L-[1-13C]ascorbic acid.[5][6][7]

  • Blood Sampling: Collect blood samples at frequent intervals for the first hour (e.g., every 5-10 minutes) and then hourly for an additional 3 hours.[5][6][7]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Derivatization: Convert the ascorbic acid in the plasma samples to volatile trimethylsilyl esters for GC-MS analysis.

  • GC-MS Analysis: Measure the 13C-isotope enrichment of ascorbic acid in the plasma samples.

  • Data Analysis: Plot the tracer concentration over time to determine pharmacokinetic parameters such as the time to peak plasma enrichment.

Protocol for In Vivo Redox Imaging using Hyperpolarized [1-13C]-Ascorbic Acid

This protocol is based on studies using hyperpolarized 13C MRI to image redox status in preclinical cancer models.[2][3][4]

Materials:

  • [1-13C]-Ascorbic Acid

  • Dynamic Nuclear Polarizer (DNP)

  • MRI scanner equipped for 13C detection

  • Phosphate (B84403) buffer (for neutralization)

Procedure:

  • Hyperpolarization: Prepare a solution of [1-13C]-Ascorbic Acid and hyperpolarize it using a DNP system. Polarization can be transferred from electron spins to the 13C nucleus using microwave irradiation.[3][4]

  • Dissolution and Neutralization: Rapidly dissolve the frozen, hyperpolarized sample. For in vivo administration, neutralize the sample to a physiological pH (7.0-7.2) using a phosphate buffer.[3][4]

  • In Vivo Administration: Intravenously inject the hyperpolarized [1-13C]-AA solution into the subject (e.g., a tumor-bearing mouse).

  • 13C MR Spectroscopy/Imaging: Immediately following injection, acquire dynamic 13C MR spectra or images to monitor the signal from [1-13C]-AA and its conversion to [1-13C]-DHA.

  • Data Analysis: Analyze the spectral data to determine the rates of oxidation of [1-13C]-AA, providing a measure of the extracellular redox state.

Protocol for In Vivo 13C NMR Spectroscopy of Hepatic Ascorbic Acid Turnover

This protocol is derived from a study that non-invasively monitored ascorbic acid synthesis in rat liver.[12]

Materials:

  • [1,2-13C2]glucose

  • Anesthetized rat model

  • High-field NMR spectrometer with a "whole body" probe

  • Infusion pump

Procedure:

  • Animal Preparation: Anesthetize the rat and position it within the NMR spectrometer.

  • Substrate Infusion: Infuse a solution of [1,2-13C2]glucose into the rat. Maintain normal blood glucose levels throughout the infusion.

  • In Vivo 13C NMR Data Acquisition: Acquire 13C NMR spectra from the liver non-invasively. The use of doubly labeled glucose allows for the detection of [5,6-13C2]ascorbic acid through its characteristic 13C-13C spin couplings, which helps to distinguish its signal from other metabolites.[12]

  • Data Analysis: Quantify the 13C-labeling patterns in the ascorbic acid molecule to estimate its turnover rate in the liver.

Signaling Pathways and Experimental Workflows

Ascorbic Acid Redox Cycling and its Role as an Antioxidant

Ascorbic acid (AA) is a potent antioxidant that can donate an electron to neutralize reactive oxygen species (ROS), becoming the ascorbyl radical, which is then oxidized to dehydroascorbic acid (DHA). DHA can be recycled back to AA by cellular enzymatic systems, primarily involving glutathione (B108866) (GSH). This redox cycle is fundamental to its antioxidant function.

Ascorbic_Acid_Redox_Cycling AA Ascorbic Acid (AA) (Reduced Form) Ascorbyl_Radical Ascorbyl Radical AA->Ascorbyl_Radical e- donation ROS Reactive Oxygen Species (ROS) DHA Dehydroascorbic Acid (DHA) (Oxidized Form) Ascorbyl_Radical->DHA Oxidation DHA->AA Reduction Recycling Enzymatic Recycling GSH Glutathione (GSH) GSSG Glutathione Disulfide (GSSG)

Ascorbic Acid Redox Cycling Pathway.

Experimental Workflow for Human Pharmacokinetic Study

The following diagram illustrates the key steps in a human pharmacokinetic study using L-[1-13C]ascorbic acid.

Human_PK_Workflow Subject Human Subject Dosing Oral Administration of L-[1-13C]Ascorbic Acid Subject->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Derivatization Chemical Derivatization Processing->Derivatization Analysis GC-MS Analysis of 13C-Enrichment Derivatization->Analysis Data Pharmacokinetic Modeling Analysis->Data

Workflow for Human Pharmacokinetic Analysis.

Experimental Workflow for Hyperpolarized 13C Imaging

This diagram outlines the process of using hyperpolarized [1-13C]-ascorbic acid for in vivo redox imaging.

Hyperpolarized_Imaging_Workflow AA_13C [1-13C]-Ascorbic Acid DNP Dynamic Nuclear Polarization (DNP) AA_13C->DNP Dissolution Rapid Dissolution & Neutralization DNP->Dissolution Injection Intravenous Injection Dissolution->Injection Subject In Vivo Model (e.g., Tumor-bearing mouse) Injection->Subject MRI Dynamic 13C MR Spectroscopy/Imaging Subject->MRI Imaging Analysis Analysis of AA to DHA Conversion Rate MRI->Analysis

Workflow for In Vivo Hyperpolarized 13C Imaging.

References

Dosing Considerations for L-Ascorbic Acid-¹³C-1 Tracer Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Ascorbic acid (Vitamin C) is an essential water-soluble vitamin with a multitude of physiological roles, acting as a potent antioxidant and an enzymatic cofactor in various biochemical reactions. Stable isotope-labeled L-Ascorbic acid, particularly L-Ascorbic acid-¹³C-1, serves as a powerful tracer to investigate the pharmacokinetics, metabolism, and bioavailability of Vitamin C in vivo without the use of radioactive isotopes. These studies are crucial for understanding its role in health and disease, and for the development of novel therapeutic strategies. This document provides detailed application notes and protocols for designing and conducting L-Ascorbic acid-¹³C-1 tracer studies, with a focus on dosing considerations for both oral and intravenous administration.

Dosing and Pharmacokinetics

The route of administration and the dosage of L-Ascorbic acid-¹³C-1 are critical factors that significantly influence its plasma concentration and bioavailability. Oral administration is subject to saturable absorption, whereas intravenous administration bypasses this limitation, leading to substantially higher plasma concentrations.

Oral Administration

Oral uptake of ascorbic acid is mediated by Sodium-Dependent Vitamin C Transporters (SVCT1) in the intestine. This transport system becomes saturated at higher doses, limiting the bioavailability of orally administered Vitamin C.

Intravenous Administration

Intravenous administration delivers the tracer directly into the systemic circulation, resulting in 100% bioavailability and significantly higher peak plasma concentrations compared to oral dosing. This route is often employed to investigate the effects of pharmacological concentrations of Vitamin C.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters for both oral and intravenous administration of L-Ascorbic acid.

Table 1: Pharmacokinetics of Oral L-Ascorbic Acid-¹³C-1 Tracer

ParameterValueReference
Dose 30 mg[1][2]
Subjects Healthy, non-smoking adults[1][2]
Time to Peak Plasma Enrichment 25 - 50 minutes[1][2]
Analytical Method GC-MS[1][2]

Table 2: Comparative Peak Plasma Concentrations of Oral vs. Intravenous Ascorbic Acid

DoseAdministration RoutePeak Plasma Concentration (µmol/L)Reference
1.25 gOral134.8 ± 20.6[3][4][5]
1.25 gIntravenous885 ± 201.2[3][4][5]
3 g (every 4 hours)Oral (modeled)220[3][4][5]
50 gIntravenous (modeled)13,400[3][4][5]

Experimental Protocols

Protocol 1: Oral Administration of L-Ascorbic Acid-¹³C-1

Objective: To determine the absorption and pharmacokinetics of a physiological dose of orally administered L-Ascorbic acid-¹³C-1.

Materials:

  • L-[1-¹³C]ascorbic acid (98–99% isotopic purity)

  • Deionized water

  • Equipment for blood collection (e.g., heparinized tubes)

  • Centrifuge

  • Freezer (-80°C)

  • Analytical instrumentation (GC-MS or LC-MS/MS)

Procedure:

  • Subject Preparation: Subjects should fast overnight prior to the study. A baseline blood sample is collected.

  • Tracer Administration: A 30 mg dose of L-[1-¹³C]ascorbic acid is dissolved in deionized water and administered orally to the subject.[1][2]

  • Blood Sampling: Blood samples are collected at frequent intervals for the first hour (e.g., every 5-10 minutes) and then hourly for the next 3 hours.[1][2]

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Analysis: Total ascorbic acid concentration is measured (e.g., by fluorometric assay), and the ¹³C-isotope enrichment is determined by GC-MS after derivatization to its volatile trimethylsilyl (B98337) esters.[1][2]

Protocol 2: Intravenous Administration of L-Ascorbic Acid-¹³C-1

Objective: To investigate the pharmacokinetics of intravenously administered L-Ascorbic acid-¹³C-1.

Materials:

  • Sterile L-Ascorbic acid-¹³C-1 solution for injection

  • Sterile saline solution

  • Infusion pump and administration set

  • Equipment for intravenous access and blood collection

  • Centrifuge

  • Freezer (-80°C)

  • Analytical instrumentation (LC-MS/MS or HPLC with electrochemical detection)

Procedure:

  • Subject Preparation: Subjects should be well-hydrated. An intravenous line is established for tracer infusion and another for blood sampling. A baseline blood sample is collected.

  • Tracer Administration: The desired dose of L-Ascorbic acid-¹³C-1 is diluted in sterile saline and administered via a constant rate infusion over a specified period (e.g., 30-60 minutes).

  • Blood Sampling: Blood samples are collected at predefined time points during and after the infusion to characterize the distribution and elimination phases.

  • Sample Processing: Plasma is separated by centrifugation and stabilized, for example, by the addition of metaphosphoric acid, before being stored at -80°C.

  • Analysis: Plasma concentrations of L-Ascorbic acid-¹³C-1 are quantified using a validated LC-MS/MS or HPLC-ECD method.

Signaling Pathways and Experimental Workflows

Vitamin C Transport and Recycling

The cellular uptake of ascorbic acid and its oxidized form, dehydroascorbic acid (DHA), is mediated by distinct transporters. Ascorbic acid is transported into cells by sodium-dependent Vitamin C transporters (SVCTs), while DHA enters cells via glucose transporters (GLUTs). Inside the cell, DHA is rapidly reduced back to ascorbic acid, a process known as Vitamin C recycling.

Vitamin_C_Transport_and_Recycling cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Ascorbic Acid_ext Ascorbic Acid SVCT SVCT1 / SVCT2 Ascorbic Acid_ext->SVCT Na+ co-transport DHA_ext Dehydroascorbic Acid (DHA) GLUT GLUTs DHA_ext->GLUT Facilitated Diffusion Ascorbic Acid_int Ascorbic Acid SVCT->Ascorbic Acid_int DHA_int DHA GLUT->DHA_int Ascorbic Acid_int->DHA_int Redox Cycling Recycling Reduction (e.g., by Glutathione) DHA_int->Recycling Recycling->Ascorbic Acid_int

Figure 1: Vitamin C Transport and Recycling Pathway.

Ascorbic Acid as an Enzymatic Cofactor

Vitamin C is a crucial cofactor for a family of Fe²⁺ and 2-oxoglutarate-dependent dioxygenases. These enzymes are involved in various physiological processes, including the hydroxylation of proline and lysine (B10760008) residues required for collagen synthesis. Ascorbic acid maintains the iron in its reduced (Fe²⁺) state, which is essential for enzyme activity.

Ascorbic_Acid_Cofactor cluster_reaction Enzymatic Reaction cluster_cofactor Cofactor Regeneration Enzyme Dioxygenase (e.g., Prolyl Hydroxylase) Product Hydroxylated Product (e.g., Hydroxyproline) Enzyme->Product Fe3 Fe³⁺ (Inactive) Enzyme->Fe3 Oxidation Substrate Substrate (e.g., Pro-collagen) Substrate->Enzyme Fe2 Fe²⁺ (Active) Fe2->Enzyme Binds to active site Fe3->Fe2 Reduction Ascorbate Ascorbic Acid Ascorbate->Fe3 DHA Dehydroascorbic Acid

Figure 2: Role of Ascorbic Acid as an Enzymatic Cofactor.

Experimental Workflow for a Tracer Study

A typical workflow for an L-Ascorbic acid-¹³C-1 tracer study involves several key stages, from initial planning and subject recruitment to final data analysis and interpretation.

Experimental_Workflow A Study Design & Protocol Development B Subject Recruitment & Screening A->B C Baseline Sampling B->C D L-Ascorbic Acid-¹³C-1 Tracer Administration (Oral or IV) C->D E Timed Biological Sample Collection (Blood, Urine) D->E F Sample Processing & Storage E->F G Sample Analysis (GC-MS or LC-MS/MS) F->G H Data Processing & Pharmacokinetic Modeling G->H I Results Interpretation & Reporting H->I

Figure 3: General Experimental Workflow for Tracer Studies.

References

Application Notes and Protocols for Vitamin C Absorption Studies Using Stable Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting vitamin C absorption studies in humans using stable isotope labeling. The protocols detailed below leverage the power of L-[1-¹³C]ascorbic acid as a tracer, allowing for the precise distinction between endogenously present vitamin C and newly absorbed vitamin C. This methodology is critical for accurate pharmacokinetic assessments, bioavailability studies, and understanding the factors that influence vitamin C uptake and metabolism.

Introduction

Vitamin C (ascorbic acid) is an essential water-soluble vitamin that plays a crucial role in a variety of physiological processes. Understanding its absorption kinetics is vital for establishing dietary recommendations and for the development of novel drug delivery systems. The use of stable isotopes, such as ¹³C, offers a safe and powerful tool for these investigations, eliminating the need for radioactive tracers. This document outlines the key experimental protocols, from subject preparation to sample analysis, and provides a summary of expected quantitative outcomes.

Data Presentation: Pharmacokinetic Parameters of Oral L-[1-¹³C]Ascorbic Acid

The following tables summarize key pharmacokinetic parameters obtained from human studies utilizing orally administered L-[1-¹³C]ascorbic acid.

Table 1: Bioavailability of Oral Vitamin C at Various Doses

Oral Dose of Ascorbic AcidBioavailability (%)Study PopulationReference
30 mg~80-90%Healthy Adults[1]
60 mgAssumed CompleteHealthy Adults[1]
200 mgCompleteHealthy Adults[1]
500 mg~22% (of absorbed dose)Healthy Adults[1]
1000 mg (1g)~75%Healthy Adults[1]
5000 mg (5g)~21%Healthy Adults[1]

Table 2: Key Pharmacokinetic Parameters of L-[1-¹³C]Ascorbic Acid

ParameterValueConditionsReference
Time to Peak Plasma Enrichment (Tmax)25 - 50 minutes30 mg oral dose[2][3]
Elimination Half-life (t½)~2 hours (at pharmacological doses)High-dose intravenous infusion[4]
Apparent Volume of Distribution (Vd)22 - 44 liters500 mg oral dose[1]
Body Pool Size800 mg (at 30 mg/day intake)Healthy Adults[1]
Body Pool Size1850 mg (at 180 mg/day intake)Healthy Adults[1]

Experimental Protocols

Human Subject Preparation and Dosing Protocol

This protocol is based on studies investigating the absorption of physiological doses of vitamin C.[2]

1.1. Subject Recruitment:

  • Recruit healthy, non-smoking adult volunteers.

  • Exclusion criteria should include the use of vitamin C supplements and any medications known to interfere with vitamin C metabolism.

1.2. Pre-study Instructions:

  • Instruct subjects to avoid vitamin C supplements on the day of the study.

  • An overnight fast is preferred before the administration of the stable isotope.

1.3. Dosing:

  • Prepare a solution of L-[1-¹³C]ascorbic acid in deionized water. A common dose for absorption studies is 30 mg.[2]

  • The dose can be administered alone or with other substances (e.g., iron supplements, fruit juices) to study potential interactions.[2]

1.4. Blood Sample Collection:

  • Collect baseline blood samples (time 0) before administering the dose.

  • After dosing, collect blood samples at frequent intervals for the first hour (e.g., every 5-10 minutes) to capture the initial absorption phase.

  • Continue to collect blood samples hourly for an additional 3-4 hours.[2]

  • Collect blood in heparinized tubes.

Plasma Preparation and Storage Protocol

2.1. Plasma Separation:

  • Immediately after collection, centrifuge the blood samples at a low speed to separate the plasma.

2.2. Stabilization:

  • To stabilize the ascorbic acid, immediately add an equal volume of a 10% (w/v) metaphosphoric acid (MPA) solution containing 2 mmol/L disodium (B8443419) EDTA to the plasma.

  • Vortex the mixture and let it stand on ice for 5 minutes.

  • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to precipitate proteins.

2.3. Storage:

  • Transfer the protein-free supernatant to a clean tube and flash-freeze in dry ice/ethanol.

  • Store the samples at -80°C until analysis.

Sample Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is for the analysis of the ¹³C-isotope enrichment of ascorbic acid after conversion to its volatile trimethylsilyl (B98337) (TMS) derivative.[2][5]

3.1. Derivatization (Trimethylsilylation):

  • To the dried plasma extract, add a solution of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a suitable solvent like pyridine.

  • Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.

3.2. GC-MS Parameters:

  • Gas Chromatograph: Use a GC system equipped with a capillary column suitable for separating TMS derivatives (e.g., PE-5MS, 30m x 0.25mm x 0.25µm).[5][6]

  • Oven Temperature Program:

    • Initial temperature: 75°C, hold for 5 minutes.

    • Ramp: 10°C/minute to 250°C.

    • Hold at 250°C for 2.5 minutes.[5][6]

  • Mass Spectrometer: Operate in electron impact (EI) ionization mode.

  • Ions to Monitor: Monitor the ion fragments corresponding to the TMS-derivatized ascorbic acid and its ¹³C-labeled counterpart. The specific m/z values will depend on the fragmentation pattern of the derivative. For example, for the deprotonated molecular ion of ascorbic acid, one would monitor m/z 175 and for the ¹³C-labeled version, m/z 176.[5]

Sample Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a more direct method for the quantification of L-[1-¹³C]ascorbic acid without derivatization.

4.1. Chromatographic Separation:

  • Liquid Chromatograph: Use a UHPLC or HPLC system.

  • Column: A reversed-phase C18 column is suitable for separation.

  • Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing a small amount of formic acid, is commonly used.[7][8]

4.2. Mass Spectrometry Parameters:

  • Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for this analysis.

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • For unlabeled ascorbic acid: m/z 175 → 115 (quantifier) and 175 → 89 (qualifier).[9]

    • For L-[1-¹³C]ascorbic acid, the precursor ion would be m/z 176. The product ions would need to be determined experimentally but would likely be shifted by +1 Da as well if the ¹³C is retained in the fragment.

Mandatory Visualizations

experimental_workflow cluster_prep Subject Preparation cluster_dosing Dosing & Sampling cluster_processing Sample Processing cluster_analysis Sample Analysis Recruitment Subject Recruitment PreStudy Pre-study Instructions Recruitment->PreStudy Fasting Overnight Fasting PreStudy->Fasting Dosing Oral Administration of L-[1-¹³C]Ascorbic Acid Fasting->Dosing BloodCollection Serial Blood Collection Dosing->BloodCollection Centrifugation Plasma Separation BloodCollection->Centrifugation Stabilization Stabilization with MPA/EDTA Centrifugation->Stabilization Storage Storage at -80°C Stabilization->Storage Derivatization Derivatization (for GC-MS) Storage->Derivatization LCMS LC-MS/MS Analysis Storage->LCMS GCMS GC-MS Analysis Derivatization->GCMS

Caption: Experimental workflow for vitamin C absorption studies using stable isotopes.

vitamin_c_transport cluster_intestinal Intestinal Epithelial Cell cluster_regulation Regulation Lumen Intestinal Lumen SVCT1 SVCT1 Blood Bloodstream AA_inside Intracellular Ascorbate SVCT1->AA_inside Apical Membrane SVCT2 SVCT2 AA_blood Ascorbate in Blood SVCT2->AA_blood Basolateral Membrane AA Ascorbate AA->SVCT1 Na Na+ Na->SVCT1 AA_inside->SVCT2 PKC Protein Kinase C PKC->SVCT1 CaM Ca²⁺/Calmodulin CaM->SVCT1

Caption: Simplified diagram of vitamin C transport in intestinal epithelial cells.

ascorbate_glutathione_cycle AA Ascorbate (Reduced Vitamin C) APX Ascorbate Peroxidase AA->APX DHA Dehydroascorbate (Oxidized Vitamin C) DHAR Dehydroascorbate Reductase DHA->DHAR GSH Glutathione (Reduced) GSH->DHAR GSSG Glutathione Disulfide (Oxidized) GR Glutathione Reductase GSSG->GR NADPH NADPH NADPH->GR NADP NADP⁺ H2O2 Hydrogen Peroxide H2O2->APX H2O Water APX->DHA APX->H2O DHAR->AA Recycling DHAR->GSSG GR->GSH GR->NADP

References

Troubleshooting & Optimization

Technical Support Center: L-Ascorbic Acid-13C-1 Tracer Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Ascorbic acid-13C-1 tracer experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges and answering frequently asked questions related to the use of 13C-labeled ascorbic acid in metabolic studies.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: Low or undetectable 13C enrichment in target metabolites.
Possible Cause Troubleshooting Step Recommended Action
Degradation of this compound in Culture Media L-Ascorbic acid is notoriously unstable in aqueous solutions, especially at physiological pH and in the presence of oxygen and metal ions.[1][2][3][4]1. Use Stabilized Derivatives: Consider using a stabilized form of ascorbic acid, such as ascorbate-2-phosphate (Asc-2P), which is converted to ascorbic acid intracellularly.[2][4] 2. Frequent Media Changes: If using L-ascorbic acid directly, replenish the media with freshly prepared tracer at regular intervals.[2] 3. Low Oxygen Conditions: Culture cells under low oxygen conditions to reduce the rate of oxidation.[2] 4. Chelating Agents: Add a chelating agent like EDTA to the media to sequester metal ions that catalyze oxidation.[5]
Inefficient Cellular Uptake The uptake of ascorbic acid is a regulated process, primarily mediated by Sodium-dependent Vitamin C Transporters (SVCTs).[3]1. Verify SVCT Expression: Confirm that your cell line expresses functional SVCTs. 2. Optimize Tracer Concentration: Titrate the concentration of this compound to find the optimal level for uptake without inducing toxicity. 3. Consider Dehydroascorbic Acid (DHA): The oxidized form, dehydroascorbic acid, is taken up by glucose transporters (GLUTs) and then reduced intracellularly to ascorbic acid.[3][6] Using 13C-labeled DHA might be an alternative strategy, especially in cells with high GLUT expression.
Slow Metabolic Flux The metabolic pathways involving ascorbic acid may be slow, leading to low incorporation of the 13C label into downstream metabolites within the experimental timeframe.1. Increase Incubation Time: Extend the duration of the labeling experiment to allow for sufficient turnover and incorporation of the tracer. 2. Stimulate Relevant Pathways: If applicable, treat cells with stimuli known to increase flux through the metabolic pathway of interest.
Problem 2: High background noise or interference in Mass Spectrometry (MS) analysis.
Possible Cause Troubleshooting Step Recommended Action
Matrix Effects Co-eluting compounds from the biological matrix can suppress or enhance the ionization of the target analyte.1. Improve Chromatographic Separation: Optimize your LC method to better separate ascorbic acid and its metabolites from interfering compounds. 2. Use an Internal Standard: A stable isotope-labeled internal standard (e.g., L-Ascorbic acid-13C6) can help to correct for matrix effects.[7] 3. Sample Cleanup: Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering substances.
In-source Fragmentation or Oxidation Ascorbic acid is susceptible to fragmentation and oxidation in the mass spectrometer's ion source.1. Optimize Ion Source Parameters: Adjust parameters like temperature and voltages to minimize in-source degradation. 2. Use a Derivatization Agent: Derivatizing ascorbic acid to a more stable compound before analysis can improve its analytical performance.[8]
Problem 3: Poor resolution or overlapping peaks in NMR spectroscopy.
Possible Cause Troubleshooting Step Recommended Action
Low Natural Abundance of 13C The low natural abundance of 13C can make it difficult to detect labeled positions without sufficient enrichment.1. Increase Tracer Enrichment: Use a higher percentage of this compound in your labeling medium. 2. Increase Scan Number: Acquire more scans to improve the signal-to-noise ratio.[9]
Spectral Overlap Resonances from 13C-labeled ascorbic acid or its metabolites may overlap with signals from other abundant molecules.[10]1. Use 2D NMR Techniques: Techniques like HSQC or HMBC can help to resolve overlapping signals. 2. pH Adjustment: The chemical shifts of ascorbic acid are pH-dependent; adjusting the sample pH may help to resolve overlapping peaks.

Frequently Asked Questions (FAQs)

Q1: How can I maintain a stable concentration of this compound in my cell culture medium?

A1: Maintaining a constant concentration of L-ascorbic acid in culture is challenging due to its rapid degradation.[3][4] A recommended strategy is to use a stable precursor like ascorbate-2-phosphate (Asc-2P), which is dephosphorylated by cellular phosphatases to release ascorbic acid intracellularly.[2][4] Alternatively, a continuous infusion system or frequent media changes with freshly prepared this compound can be employed. A mixture of ascorbate (B8700270) and ascorbate-phosphate can also provide a more constant concentration.[4]

Q2: What is the best analytical method to measure 13C enrichment from this compound tracer experiments?

A2: Both mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful techniques for this purpose.

  • Mass Spectrometry (MS): Typically coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), MS offers high sensitivity and is ideal for quantifying the incorporation of 13C into various metabolites by measuring their mass-to-charge ratios.[11][12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C-NMR can provide detailed information about the specific position of the 13C label within a molecule, which is crucial for elucidating metabolic pathways.[9][10][14] However, it is generally less sensitive than MS.

The choice between MS and NMR will depend on the specific research question, the expected level of enrichment, and the available instrumentation.

Q3: How do I design a robust this compound tracer experiment?

A3: A robust experimental design is critical for obtaining meaningful data.[15][16] Key considerations include:

  • Choice of Tracer: this compound is a common choice, but other specifically labeled isotopologues may be more informative for certain pathways.

  • Tracer Concentration and Purity: Use a high-purity tracer at a concentration that ensures sufficient labeling without causing metabolic perturbations.

  • Labeling Duration: The incubation time should be sufficient to achieve isotopic steady-state for the metabolites of interest.[17] This may require a time-course experiment to determine the optimal duration.

  • Control Groups: Include appropriate controls, such as unlabeled cells and cells grown in media with natural abundance ascorbic acid.

Q4: What are the key steps in sample preparation for analyzing 13C-labeled ascorbic acid?

A4: Proper sample preparation is crucial to prevent the degradation of ascorbic acid and ensure accurate measurements.

  • Rapid Quenching of Metabolism: Immediately halt metabolic activity by, for example, flash-freezing cells in liquid nitrogen or using ice-cold quenching solutions.

  • Efficient Extraction: Extract metabolites using a cold solvent mixture, such as 80% methanol (B129727).[18]

  • Prevent Oxidation: Perform all steps on ice and consider adding antioxidants or reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to the extraction buffer.[19][20]

  • Sample Storage: Store extracts at -80°C until analysis to minimize degradation.[18]

Data Presentation

Table 1: Typical Parameters for this compound Tracer Experiments
ParameterCell CultureIn Vivo (Rodent)
Tracer L-Ascorbic acid-1-13CL-Ascorbic acid-1-13C
Typical Dose/Concentration 50-500 µM in media30 mg oral dose[8]
Labeling Duration 4 - 24 hours1 - 4 hours post-dose[8]
Analytical Method LC-MS/MS, GC-MS, 13C-NMRGC-MS, 13C-NMR
Key Metabolites to Monitor Ascorbic acid, Dehydroascorbic acid, downstream metabolitesPlasma ascorbic acid, urinary metabolites

Note: These are general ranges and should be optimized for your specific experimental system.

Experimental Protocols

Protocol 1: Cell Culture Labeling with this compound
  • Cell Seeding: Seed cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of labeling.

  • Preparation of Labeling Medium: Prepare the cell culture medium containing the desired concentration of this compound. This should be done immediately before use to minimize degradation.

  • Labeling: Remove the existing medium from the cells, wash once with pre-warmed PBS, and then add the labeling medium.

  • Incubation: Incubate the cells for the predetermined duration under standard culture conditions.

  • Metabolite Extraction:

    • Aspirate the labeling medium.

    • Wash the cells rapidly with ice-cold PBS.

    • Add ice-cold 80% methanol and scrape the cells.[18]

    • Transfer the cell lysate to a microcentrifuge tube.

    • Vortex briefly and centrifuge at high speed to pellet cell debris.

    • Collect the supernatant containing the metabolites.

  • Sample Storage: Store the metabolite extracts at -80°C until analysis.[18]

Protocol 2: Sample Preparation for MS Analysis
  • Thaw Samples: Thaw the frozen metabolite extracts on ice.

  • Derivatization (Optional but Recommended for GC-MS): Convert ascorbic acid to a more volatile and stable derivative, for example, by silylation.[8]

  • Reconstitution: If the samples were dried, reconstitute them in a suitable solvent for the chosen chromatographic method.

  • Filtration: Filter the samples through a 0.22 µm filter to remove any particulate matter.

  • Analysis: Inject the samples into the LC-MS or GC-MS system.

Visualizations

experimental_workflow Experimental Workflow for this compound Tracing cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_tracer Prepare L-Ascorbic acid-13C-1 Medium labeling Incubate with 13C-Tracer prep_tracer->labeling seed_cells Seed Cells quenching Quench Metabolism labeling->quenching extraction Extract Metabolites quenching->extraction ms_analysis LC-MS or GC-MS Analysis extraction->ms_analysis nmr_analysis 13C-NMR Analysis extraction->nmr_analysis data_proc Data Processing ms_analysis->data_proc nmr_analysis->data_proc flux_analysis Metabolic Flux Analysis data_proc->flux_analysis

Caption: A typical experimental workflow for this compound tracer studies.

signaling_pathway Cellular Uptake and Redox Cycling of Ascorbic Acid cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space AA_ext This compound (Reduced Form) DHA_ext Dehydroascorbic Acid-13C-1 (Oxidized Form) AA_ext->DHA_ext Oxidation AA_int This compound AA_ext->AA_int SVCTs DHA_int Dehydroascorbic Acid-13C-1 DHA_ext->DHA_int GLUTs Metabolites Downstream 13C-Labeled Metabolites AA_int->Metabolites DHA_int->AA_int Reduction GSSG GSSG GSH GSH GSH->GSSG Reduction of DHA GSSG->GSH NADPH

Caption: Cellular uptake and redox cycling of 13C-labeled ascorbic acid.

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for 13C Labeled Ascorbate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 13C labeled ascorbate (B8700270) using mass spectrometry. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental parameters for accurate and robust quantification.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for 13C6-L-ascorbic acid in negative ion mode ESI-MS/MS?

When using a stable isotope-labeled internal standard like 13C6-L-ascorbic acid, it's crucial to establish the correct multiple reaction monitoring (MRM) transitions. In negative electrospray ionization (ESI) mode, L-ascorbic acid readily loses a proton to form the [M-H]⁻ ion.

For unlabeled L-ascorbic acid (C₆H₈O₆), the monoisotopic mass is approximately 176.03 g/mol . The deprotonated precursor ion is therefore observed at an m/z of 175.02.[1] For fully labeled 13C6-L-ascorbic acid (¹³C₆H₈O₆), the monoisotopic mass is approximately 182.05 g/mol , leading to a deprotonated precursor ion at an m/z of 181.05.[2]

Commonly used product ions for unlabeled ascorbic acid are m/z 115 and 89.[3] Based on the fragmentation pattern of ascorbic acid, the corresponding product ions for 13C6-L-ascorbic acid can be predicted.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)
L-Ascorbic Acid175.02115.089.0
13C6-L-Ascorbic Acid181.05120.0 (Predicted)93.0 (Predicted)

Note: The product ions for 13C6-L-ascorbic acid are predicted based on the fragmentation of the unlabeled compound. It is essential to confirm these transitions experimentally.

Q2: I am observing a weak or no signal for my 13C6-ascorbate internal standard. What are the potential causes and how can I troubleshoot this?

Low signal intensity for a stable isotope-labeled internal standard can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Signal of 13C6-Ascorbate

A Low/No Signal for 13C6-Ascorbate B Check Internal Standard Solution A->B C Optimize Mass Spectrometer Settings A->C D Investigate Chromatographic Issues A->D E Assess Matrix Effects A->E F Check for Instrument Contamination/Malfunction A->F G Incorrect Concentration? Degradation? Contamination? B->G H Suboptimal Ionization? Incorrect Fragmentation? C->H I Poor Peak Shape? Co-elution with Interferences? D->I J Ion Suppression? E->J K Dirty Ion Source? Leaks? F->K

Caption: A systematic workflow for troubleshooting low signal intensity of 13C6-ascorbate.

Troubleshooting Steps:

  • Verify the Internal Standard Solution:

    • Concentration: Double-check all dilution calculations and ensure accurate pipetting.

    • Degradation: Ascorbic acid is susceptible to oxidation. Ensure the stock solution has been stored properly (protected from light and at a low temperature) and prepare fresh working solutions.

    • Contamination: Use clean vials and high-purity solvents for solution preparation.

  • Optimize Mass Spectrometer Settings:

    • Direct Infusion: Infuse a solution of the 13C6-ascorbate directly into the mass spectrometer to optimize parameters like collision energy and declustering potential without chromatographic interference.

    • Ion Source Parameters: Optimize ion source gas flow, nebulizer pressure, and temperature to ensure efficient ionization. Ascorbic acid can be sensitive to high temperatures.

  • Address Chromatographic Issues:

    • Peak Shape: Poor peak shape can lead to a lower apparent signal. Ensure the column is in good condition and the mobile phase is appropriate.

    • Co-elution: Co-eluting compounds from the matrix can suppress the ionization of 13C6-ascorbate. Adjusting the chromatographic gradient may help separate the analyte from interfering substances.

  • Evaluate Matrix Effects:

    • Post-column Infusion: Infuse a constant flow of 13C6-ascorbate post-column while injecting a blank matrix extract. A dip in the signal at the retention time of ascorbate indicates ion suppression.

    • Sample Dilution: Diluting the sample can reduce the concentration of matrix components causing ion suppression.

  • Check for Instrument Issues:

    • Clean Ion Source: A dirty ion source can lead to a general decrease in signal intensity. Follow the manufacturer's instructions for cleaning.

    • Check for Leaks: Ensure all fittings in the LC-MS system are secure and there are no leaks.

Q3: What are recommended starting parameters for the optimization of 13C6-ascorbic acid analysis on a triple quadrupole mass spectrometer?

Optimizing MS parameters is critical for achieving the best sensitivity and reproducibility. The following table provides recommended starting parameters for unlabeled ascorbic acid, which can be used as a starting point for optimizing 13C6-ascorbic acid analysis.[4]

ParameterRecommended Value/RangeNotes
Ionization Mode Negative Electrospray Ionization (ESI)Ascorbic acid readily forms a negative ion.
Precursor Ion (m/z) 181.05For 13C6-L-Ascorbic Acid [M-H]⁻.[2]
Product Ions (m/z) 120.0 (Quantifier), 93.0 (Qualifier)Predicted based on unlabeled fragmentation. Requires experimental verification.
Collision Energy (CE) 10-25 eVOptimize by infusing the standard and ramping the CE to find the value that gives the highest product ion intensity.
Fragmentor/Declustering Potential 80-120 VOptimize to maximize the precursor ion signal and minimize in-source fragmentation.
Ion Source Gas Temp. 300-400 °CAscorbic acid can be heat-sensitive; start with a lower temperature and increase if necessary for desolvation.
Nebulizer Gas 30-50 psiAdjust for a stable spray.
Capillary Voltage 3000-4000 VOptimize for maximum signal intensity.

Q4: How does the 13C labeling affect the fragmentation pattern of ascorbic acid?

The fragmentation of ascorbic acid in negative ion mode typically involves losses of water and cleavage of the carbon backbone. The proposed fragmentation pathway for unlabeled ascorbic acid can be adapted for 13C6-ascorbic acid.

Proposed Fragmentation of 13C6-Ascorbic Acid

A [13C6H7O6]⁻ m/z 181 B [13C5H5O5]⁻ m/z 151 A->B - H₂O, -CO C [13C4H5O4]⁻ m/z 120 B->C - H₂O, -CH₂O D [13C3H3O3]⁻ m/z 93 C->D - CO, -H₂

Caption: A proposed fragmentation pathway for 13C6-L-ascorbic acid in negative ion mode ESI-MS/MS.

The fragmentation of the fully labeled ascorbate is expected to follow a similar pattern to the unlabeled compound, with the m/z of the fragments shifted by the number of carbon-13 atoms they contain. For example, a fragment containing four carbon atoms will have its m/z shifted by approximately 4 Da.

Troubleshooting Guides

Issue 1: High Variability in Peak Area of 13C6-Ascorbate

Logical Flow for Troubleshooting High Variability

A High Variability in 13C6-Ascorbate Signal B Inconsistent Sample Preparation? A->B C LC System Instability? A->C D Fluctuating MS Response? A->D E Inconsistent extraction? Variable matrix effects? B->E F Flow rate or gradient fluctuations? C->F G Unstable spray? Source contamination? D->G

Caption: A guide to troubleshooting high variability in the signal of the 13C6-ascorbate internal standard.

  • Check for consistency in sample preparation: Ensure that the internal standard is added at the same concentration to all samples and that the extraction procedure is performed uniformly.

  • Evaluate LC performance: Check for stable pump pressure and a consistent retention time for the analyte.

  • Assess MS stability: Monitor the signal of the internal standard over a series of injections of a standard solution to check for instrument drift.

Issue 2: Matrix Effects Affecting Quantification

Even with a stable isotope-labeled internal standard, severe matrix effects can impact accuracy.

  • Perform a matrix effect study: Compare the response of the analyte and internal standard in a pure solution versus a post-extraction spiked matrix sample.

  • Improve sample cleanup: Use a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.

  • Modify chromatography: Alter the LC gradient to separate the analyte from the region of ion suppression.

Experimental Protocols

Protocol 1: Sample Preparation from Plasma

This protocol is adapted for the extraction of ascorbic acid from plasma for LC-MS analysis.

  • Sample Collection and Handling:

    • Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

    • Immediately place the tubes on ice to minimize ascorbate degradation.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the plasma.

  • Protein Precipitation and Ascorbate Stabilization:

    • To 100 µL of plasma, add 10 µL of the 13C6-L-ascorbic acid internal standard solution.

    • Add 400 µL of ice-cold 10% (w/v) metaphosphoric acid (MPA) to precipitate proteins and stabilize the ascorbic acid.

    • Vortex the mixture for 30 seconds.

    • Incubate on ice for 10 minutes.

  • Centrifugation and Supernatant Collection:

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean autosampler vial for LC-MS analysis.

Protocol 2: Optimization of Collision Energy

This protocol describes a method for optimizing the collision energy (CE) for the fragmentation of 13C6-L-ascorbic acid.

  • Prepare a Standard Solution: Prepare a solution of 13C6-L-ascorbic acid in the mobile phase at a concentration that gives a stable and reasonably intense signal.

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate.

  • Set up the MS Method:

    • Set the mass spectrometer to monitor the precursor ion of 13C6-L-ascorbic acid (m/z 181.05).

    • Set up a product ion scan to observe the fragments generated.

  • Ramp the Collision Energy:

    • Acquire a series of product ion spectra while ramping the collision energy from a low value (e.g., 5 eV) to a high value (e.g., 40 eV) in small increments (e.g., 2-3 eV).

  • Analyze the Data:

    • Plot the intensity of the desired product ions (e.g., m/z 120.0 and 93.0) as a function of the collision energy.

    • The collision energy that yields the maximum intensity for the quantifier product ion should be selected for the final analytical method.

By following these guidelines and protocols, researchers can effectively troubleshoot common issues and optimize their mass spectrometry parameters for the accurate and reliable analysis of 13C labeled ascorbate.

References

Technical Support Center: L-Ascorbic Acid-13C-1 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address the common issue of low signal intensity when analyzing L-Ascorbic acid-13C-1 by mass spectrometry. The information is tailored for researchers, scientists, and drug development professionals to help optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low signal intensity of this compound in mass spectrometry?

Low signal intensity for this compound is a common challenge that can stem from several factors. The molecule is inherently unstable and susceptible to oxidation, especially when exposed to light, heat, or neutral-to-alkaline pH. Inefficient ionization is another major cause; while ascorbic acid can be detected in both positive and negative ion modes, the choice of mode and source parameters is critical. Furthermore, the compound can undergo fragmentation in the ion source, which can dilute the signal of the primary precursor ion. General instrument issues such as a contaminated ion source or problems with the liquid chromatography system can also contribute to poor signal.[1]

Q2: Which ionization mode, positive or negative, is optimal for this compound analysis?

For quantitative analysis of ascorbic acid and its isotopologues, negative-ion electrospray ionization (ESI) is generally preferred .[2][3][4] This mode allows for the sensitive detection of the deprotonated molecule, [M-H]⁻, which for this compound corresponds to a precursor ion of m/z 176.[5][6] While positive-ion mode can be used, it may lead to the formation of sodium adducts, which can complicate spectra and reduce the intensity of the desired protonated molecule.[7] In some applications, negative ESI has demonstrated higher sensitivity and selectivity for ascorbic acid.[2][8]

Q3: How can I prevent the degradation of this compound during sample preparation and storage?

Due to its instability, meticulous sample handling is crucial. The following steps are recommended to maintain the integrity of this compound:

  • Use a Stabilizing Agent: Immediately after collection, samples should be treated with an acidic stabilizing agent. Metaphosphoric acid (MPA) is widely used for this purpose.[8][9]

  • Maintain Low Temperatures: All sample preparation steps should be conducted on ice or at 4°C to minimize thermal degradation.[10] For long-term storage, samples should be kept at -80°C.[11]

  • Protect from Light: Ascorbic acid is light-sensitive. Use amber vials or cover tubes with aluminum foil to prevent photodegradation.

  • Control pH: Maintain an acidic pH throughout the extraction and analysis process. The use of formic acid in the mobile phase during LC-MS analysis is a common practice to ensure stability.[10][11]

  • Analyze Promptly: Analyze samples as quickly as possible after preparation to avoid degradation over time.[8]

Q4: What are the recommended MS/MS parameters for detecting this compound?

For tandem mass spectrometry (MS/MS) analysis in Multiple Reaction Monitoring (MRM) mode, specific precursor-to-product ion transitions must be defined. For this compound, the [M-H]⁻ precursor ion is m/z 176. Based on the known fragmentation of unlabeled ascorbic acid (m/z 175 → 115), the corresponding transition for the 1-13C labeled version would be m/z 176 → 116 .[3][12]

The table below summarizes the key MS/MS transitions for unlabeled and labeled ascorbic acid.

CompoundPrecursor Ion (Q1) [M-H]⁻Product Ion (Q3)Notes
L-Ascorbic Acid175.0115.0Quantifier ion, resulting from a neutral loss.[3]
L-Ascorbic Acid175.089.0Qualifier ion.[3]
This compound 176.1 116.0 Recommended quantifier for the labeled standard.
L-Ascorbic acid-13C-6181.1119.1Can be used as an internal standard.[12]

Q5: How can the HPLC method be optimized for better signal intensity and peak shape?

Optimization of the liquid chromatography separation is key to achieving a strong and reproducible signal.

  • Column Choice: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often effective for retaining and separating the highly polar ascorbic acid.[11] Alternatively, a reversed-phase C18 column can be used successfully.[2][8]

  • Mobile Phase: An acidic mobile phase is critical for stability and good peak shape. A typical mobile phase consists of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1-0.5%).[8][10][11]

  • Gradient Elution: A gradient elution program can help to effectively separate the analyte from matrix components and improve peak resolution.[2][10]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving low signal intensity issues.

Diagram: Troubleshooting Workflow for Low Signal Intensity

TroubleshootingWorkflow Troubleshooting Workflow for Low this compound Signal start Start: Low or No Signal for m/z 176 -> 116 check_sample 1. Verify Sample Integrity start->check_sample check_lc 2. Evaluate LC Performance start->check_lc check_ms 3. Optimize MS Parameters start->check_ms sample_stable Was sample stabilized (e.g., with MPA) and kept cold/dark? check_sample->sample_stable lc_pressure Is system pressure stable and normal? check_lc->lc_pressure ms_mode Is MS in Negative Ion ESI mode? check_ms->ms_mode sample_fresh Was sample analyzed promptly after preparation? sample_stable->sample_fresh Yes sample_solution Action: Re-prepare sample using stabilizing agents. Analyze immediately. sample_stable->sample_solution No sample_fresh->check_lc Yes sample_fresh->sample_solution No lc_peak Is peak shape for other analytes acceptable? lc_pressure->lc_peak Yes lc_solution Action: Check for leaks, clogs, or column degradation. Verify mobile phase composition. lc_pressure->lc_solution No lc_peak->check_ms Yes lc_peak->lc_solution No ms_tune Is the instrument tuned and calibrated? ms_mode->ms_tune Yes ms_solution Action: Infuse standard to optimize source parameters (capillary voltage, gas flow, temperature). Clean source. ms_mode->ms_solution No (Switch to Neg) ms_source Is the ion source clean? ms_tune->ms_source Yes ms_tune->ms_solution No (Tune/Calibrate) ms_source->ms_solution No ExperimentalWorkflow Experimental Workflow for this compound Analysis sample_collection 1. Sample Collection (Keep on ice) stabilization 2. Stabilization (Add ice-cold 5% MPA) sample_collection->stabilization extraction 3. Extraction (Vortex / Homogenize) stabilization->extraction centrifugation 4. Centrifugation (16,000 x g, 4°C) extraction->centrifugation filtration 5. Supernatant Filtration (0.22 µm filter) centrifugation->filtration analysis 6. LC-MS/MS Analysis (Immediate) filtration->analysis data_proc 7. Data Processing (Quantification) analysis->data_proc

References

Technical Support Center: Troubleshooting Poor Recovery of L-Ascorbic acid-13C-1

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address poor recovery of L-Ascorbic acid-13C-1 from biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low this compound recovery?

A1: Low recovery of this compound is most often attributed to its inherent instability.[1][2] L-ascorbic acid is highly susceptible to oxidation, a process accelerated by factors such as exposure to light, elevated temperatures, high pH, the presence of oxygen, and metal ions.[1][2][3] This degradation can occur at every stage of the experimental workflow, from sample collection to final analysis.

Q2: How critical is the sample collection and handling process for this compound stability?

A2: The initial sample collection and handling are critical steps that significantly impact the stability and recovery of this compound. To minimize degradation, it is imperative to process blood samples promptly. Ideally, blood should be collected in tubes containing dipotassium (B57713) EDTA and separated within two hours, followed by immediate deproteinization and preservation.[4][5] Delays in separation and deproteinization can lead to substantial losses of the analyte.[4][5]

Q3: Which anticoagulant is recommended for blood sample collection?

A3: For optimal recovery, blood should be collected into tubes containing dipotassium EDTA.[4][5] Studies have shown that EDTA tubes result in the highest yield of ascorbic acid compared to lithium-heparin or serum tubes.[4][5]

Q4: What are the best practices for storing biological samples to ensure this compound stability?

A4: To ensure long-term stability, plasma samples should be stored at ultra-low temperatures, such as -80°C.[6] It is also crucial to protect samples from light exposure.[6] With the use of a preservative like dithiothreitol (B142953) (DTT), ascorbic acid in stored plasma has been shown to be stable for as long as 57 weeks.[7]

Q5: What is the most effective method for extracting this compound from biological matrices?

A5: Protein precipitation is a widely used and effective method for extracting this compound. The choice of precipitating agent is crucial for stability. Metaphosphoric acid has been demonstrated to be a superior medium for homogenization and stabilization of vitamin C, even in the presence of oxygen.[8][9] It is often used to precipitate proteins and inhibit endogenous ascorbate (B8700270) oxidase activity.[8] In contrast, perchloric acid has been found to be unsuitable as it can lead to significant degradation of ascorbic acid.[9][10]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues leading to poor recovery of this compound.

Issue 1: Low Recovery in Plasma/Serum Samples
Potential Cause Troubleshooting Step Expected Outcome
Sample Degradation During Collection/Handling Ensure immediate processing of blood samples after collection. Use EDTA as the anticoagulant and separate plasma/serum within 2 hours.[4][5]Minimized pre-analytical degradation and improved analyte stability.
Inappropriate Storage Conditions Store samples at -80°C and protect them from light.[6] Avoid repeated freeze-thaw cycles.Preservation of this compound integrity over time.
Suboptimal Protein Precipitation Use metaphosphoric acid for protein precipitation instead of perchloric acid.[9][10] Ensure the correct ratio of precipitating agent to sample and thorough mixing.Efficient protein removal while maintaining the stability of the analyte.
Oxidation During Sample Preparation Add a stabilizing agent such as dithiothreitol (DTT) or a chelating agent like EDTA to the sample processing solutions.[5][7]Reduced oxidative loss of this compound during extraction.
Issue 2: Inconsistent or Non-Reproducible Results
Potential Cause Troubleshooting Step Expected Outcome
Variability in Sample Processing Time Standardize the timing for each step of the protocol, including incubation, centrifugation, and extraction.Consistent sample handling leading to more reproducible results.
Exposure to Light and Room Temperature Perform all sample preparation steps under low light conditions and keep samples on ice or in a cooled rack.Minimized light and temperature-induced degradation.
pH Instability Ensure that the pH of the sample and extraction solutions is maintained at a low level, as L-ascorbic acid is more stable in acidic conditions.[8]Reduced pH-dependent degradation of the analyte.

Experimental Protocols

Protocol 1: Blood Sample Collection and Plasma Separation
  • Collect whole blood into vacuum tubes containing dipotassium EDTA.

  • Gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.

  • Centrifuge the blood samples at 1,500 x g for 15 minutes at 4°C within two hours of collection.

  • Immediately transfer the supernatant (plasma) to a clean, amber-colored microcentrifuge tube.

  • Proceed immediately with the protein precipitation and extraction protocol or store the plasma at -80°C.

Protocol 2: Protein Precipitation and Extraction using Metaphosphoric Acid
  • To 100 µL of plasma, add 400 µL of a cold 10% (w/v) metaphosphoric acid solution containing 1 mM EDTA.

  • Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Incubate the samples on ice for 10 minutes.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the extracted this compound, and transfer it to an autosampler vial for analysis.

Data Presentation

Table 1: Stability of Ascorbic Acid in Different Anticoagulants
AnticoagulantMedian Loss after 2h Delayed Separation
Dipotassium EDTA7% (range 4-13%)[4][5]
Lithium-Heparin18% (range 10-32%)[4][5]
None (Serum)26% (range 14-50%)[4][5]
Table 2: Stability of Ascorbic Acid with Different Protein Precipitants
Precipitating AgentAnalyte Decline over 10h (in plasma at 4°C)
Metaphosphoric Acid2.8%[9][10]
Perchloric Acid7.3%[9][10]

Visualizations

Experimental_Workflow cluster_collection Sample Collection cluster_extraction Extraction cluster_analysis Analysis Blood_Collection Blood Collection (EDTA tubes) Centrifugation Centrifugation (1500g, 15min, 4°C) Blood_Collection->Centrifugation Plasma_Separation Plasma Separation Centrifugation->Plasma_Separation Protein_Precipitation Protein Precipitation (Metaphosphoric Acid) Plasma_Separation->Protein_Precipitation Immediate Processing Vortexing Vortex Protein_Precipitation->Vortexing Incubation Incubation (Ice, 10min) Vortexing->Incubation Centrifugation2 Centrifugation (14000g, 10min, 4°C) Incubation->Centrifugation2 Supernatant_Collection Supernatant Collection Centrifugation2->Supernatant_Collection LCMS_Analysis LC-MS/MS Analysis Supernatant_Collection->LCMS_Analysis

Caption: Recommended workflow for this compound analysis.

Troubleshooting_Tree cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_solution Solutions Start Poor Recovery of This compound Check_Collection Check Sample Collection & Handling Protocol Start->Check_Collection Check_Storage Review Storage Conditions Start->Check_Storage Check_Extraction Verify Extraction Method Start->Check_Extraction Check_Stabilizer Confirm Use of Stabilizing Agents Start->Check_Stabilizer Solution1 Use EDTA & Immediate Processing Check_Collection->Solution1 Solution2 Store at -80°C, Protect from Light Check_Storage->Solution2 Solution3 Use Metaphosphoric Acid Check_Extraction->Solution3 Solution4 Add DTT/EDTA Check_Stabilizer->Solution4

Caption: Troubleshooting decision tree for low recovery issues.

References

Minimizing isotopic interference in L-Ascorbic acid-13C-1 analysis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Ascorbic acid-13C-1 analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to isotopic interference in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of this compound analysis?

Isotopic interference, or isotopic overlap, occurs when the mass spectrum of the unlabeled (native) L-Ascorbic acid overlaps with the mass spectrum of the stable isotope-labeled internal standard, this compound.[1] This happens because naturally occurring heavy isotopes (primarily ¹³C, but also ¹⁷O and ²H) in the unlabeled analyte can produce an ion with the same nominal mass-to-charge ratio (m/z) as the labeled internal standard.[2][3] This overlap can lead to an overestimation of the internal standard's signal, resulting in inaccurate quantification of the analyte.

Q2: Why is this compound particularly susceptible to this interference?

L-Ascorbic acid (C₆H₈O₆) has a monoisotopic mass of approximately 176.03 Da. The commonly used deprotonated ion in mass spectrometry is [M-H]⁻ at m/z 175.[2] The this compound internal standard will have its primary signal at m/z 176. The issue arises because the natural abundance of ¹³C is about 1.1%.[3][4] For a molecule with six carbon atoms like ascorbic acid, there is a non-negligible probability that one of them is a ¹³C atom. This means the unlabeled ascorbic acid will have a naturally occurring M+1 isotopologue peak at m/z 176, which directly interferes with the primary peak of the this compound standard.[2]

Q3: What are the primary strategies to minimize or correct for isotopic interference?

There are several key strategies:

  • Post-acquisition Data Correction: This is the most common approach. Software algorithms are used to calculate and subtract the contribution of the naturally abundant isotopes from the signal of the labeled internal standard.[5][6]

  • High-Resolution Mass Spectrometry (HRMS): Instruments with high resolving power can potentially distinguish the exact mass of the ¹³C-labeled standard from the M+1 isotopologue of the unlabeled analyte.[7]

  • Chromatographic Separation: Ensuring baseline chromatographic separation of the analyte from any other co-eluting compounds is crucial to prevent other forms of isobaric interference.

  • Use of Higher-Mass Labeled Standards: Using an internal standard with more heavy isotopes, such as L-Ascorbic acid-¹³C₆, shifts the standard's m/z further from the analyte's isotopic cluster (to m/z 181 for the [M-H]⁻ ion), effectively avoiding the overlap issue.[8][9]

Q4: What software tools are available for isotopic correction?

Several software packages are available to perform corrections for natural isotope abundance.[5] Tools like IsoCor and IsoCorrectoR are widely used in metabolomics and stable isotope labeling experiments.[1][6][10][11] These programs typically require the elemental formula of the analyte and the isotopic purity of the tracer to perform the correction accurately.[6]

Q5: Is it better to use an this compound or L-Ascorbic acid-¹³C₆ internal standard?

While this compound can be used with appropriate software correction, using L-Ascorbic acid-¹³C₆ is often a more robust solution to avoid isotopic interference.[12][13] The mass of the ¹³C₆-labeled standard is shifted by 6 Da, placing its signal well outside the isotopic cluster of the unlabeled analyte and eliminating the risk of direct overlap.[8][9] The choice may depend on the availability, cost of the standard, and the capabilities of the mass spectrometer and data analysis software.

Troubleshooting Guide

Problem: I see a significant peak at the internal standard's m/z (176) in my blank or zero-concentration samples.

  • Possible Cause 1: Isotopic Contribution from Unlabeled Analyte. If you are spiking a high concentration of unlabeled L-Ascorbic acid as a "zero sample" for matrix effect evaluation, the M+1 peak of this unlabeled compound will appear at m/z 176. This is expected behavior.

    • Solution: Use a true blank matrix (with no analyte) to check for system contamination. To address the overlap, apply a mathematical correction during data processing.[1][5]

  • Possible Cause 2: System Contamination. The LC-MS system may be contaminated with the this compound standard.

    • Solution: Flush the entire LC system, including the autosampler and column, with a strong cleaning solution.[1] Run multiple blank injections (solvent only) to ensure the background signal returns to a minimal level.

Problem: The peak area ratio of the analyte to the internal standard is inconsistent across my calibration curve or quality control samples.

  • Possible Cause 1: Inaccurate Isotopic Correction. The correction algorithm may be misconfigured or based on incorrect assumptions (e.g., wrong elemental formula, incorrect tracer purity).

    • Solution: Double-check all parameters entered into your correction software.[6] Verify the elemental formula and the isotopic purity of your standard as provided by the manufacturer.

  • Possible Cause 2: Matrix Effects. Ion suppression or enhancement that differentially affects the analyte and the internal standard can cause inconsistent ratios.[1] While stable isotope-labeled standards are designed to minimize this, extreme matrix effects can still be a factor.

    • Solution: Optimize sample preparation to remove more matrix components.[1] This could involve trying different protein precipitation agents or employing solid-phase extraction (SPE). Diluting the sample can also mitigate matrix effects.

  • Possible Cause 3: In-source Instability or Fragmentation. L-Ascorbic acid can be unstable. If the analyte and internal standard degrade or fragment differently in the ion source, it can lead to inconsistent ratios.

    • Solution: Optimize ion source parameters (e.g., temperature, gas flows, voltages) to ensure gentle ionization and minimize fragmentation. Ensure samples are kept cool and analyzed promptly after preparation.

Data Presentation

Table 1: Mass and Isotopic Information for L-Ascorbic Acid and its ¹³C-Labeled Isotopologues.

CompoundElemental FormulaMonoisotopic Mass (Da)m/z of [M-H]⁻Key Interfering Isotopologue of Unlabeled Analyte
L-Ascorbic Acid (Unlabeled)C₆H₈O₆176.0321175.0243M+1 at m/z 176.0276
This compound¹³CC₅H₈O₆177.0354176.0276N/A
L-Ascorbic acid-13C-6¹³C₆H₈O₆182.0522181.0444N/A

Table 2: Example LC-MS/MS Parameters for L-Ascorbic Acid Analysis. These are example parameters and should be optimized for your specific instrumentation and application.[9][14]

ParameterSetting
LC System UPLC/HPLC
ColumnReversed-phase C18 (e.g., Atlantis Premier BEH C18 AX, 1.7 µm, 2.1 x 100 mm)[8]
Mobile Phase AWater with 0.1% Formic Acid[9]
Mobile Phase BAcetonitrile with 0.1% Formic Acid[9]
GradientGradient elution (e.g., 95% A to 5% A over several minutes)[8]
Flow Rate0.2 - 0.4 mL/min
Column Temperature25 - 40 °C
Injection Volume2 - 10 µL
MS System Triple Quadrupole or High-Resolution Mass Spectrometer
Ionization ModeNegative Electrospray Ionization (ESI-)[14]
MRM Transition (Analyte)m/z 175 → 115 (Quantifier), 175 → 89 (Qualifier)[14]
MRM Transition (IS - ¹³C₁)m/z 176 → 116
MRM Transition (IS - ¹³C₆)m/z 181 → 119
Source Temperature120 - 150 °C
Desolvation Temperature350 - 500 °C

Experimental Protocols

Protocol: Quantification of L-Ascorbic Acid in Serum using LC-MS/MS

This protocol provides a general workflow for sample preparation and analysis.

  • Preparation of Standards and Reagents:

    • Prepare a stock solution of L-Ascorbic acid and the chosen internal standard (e.g., L-Ascorbic acid-¹³C₆) in a stabilizing solution, such as 2% aqueous oxalic acid or meta-phosphoric acid.[9][15]

    • Prepare a series of calibration standards by spiking the unlabeled analyte into a surrogate matrix (e.g., stripped serum).

    • Prepare a working internal standard solution at a fixed concentration (e.g., 1.67 µmol/L in 12% Trichloroacetic acid (TCA)).[8]

  • Sample Preparation (Protein Precipitation): [8]

    • Pipette 200 µL of the sample (calibrator, QC, or unknown) into a clean microcentrifuge tube.

    • Add 600 µL of the cold working internal standard solution.

    • Vortex the tubes for 5 minutes at 1000 rpm to precipitate proteins.

    • Centrifuge at 11,000 rpm for 5 minutes at 4°C.

    • Carefully transfer 400 µL of the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared samples into the LC-MS/MS system configured with parameters similar to those in Table 2.

    • Acquire data using Multiple Reaction Monitoring (MRM) mode.

  • Data Processing and Correction:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

    • If using this compound: Apply a natural abundance correction using appropriate software (e.g., IsoCor) to the raw peak areas before calculating the ratio.[1][6]

    • Construct a calibration curve by plotting the corrected peak area ratio against the analyte concentration.

    • Determine the concentration of L-Ascorbic acid in the unknown samples from the calibration curve.

Visualizations

cluster_workflow Isotopic Interference Correction Workflow A 1. Acquire Raw LC-MS/MS Data (Analyte & IS Signals) B 2. Extract Peak Areas (Unlabeled M, M+1; Labeled M) A->B C 3. Input Data into Correction Software (e.g., IsoCor) B->C E 5. Run Correction Algorithm (Matrix-based calculation) C->E D 4. Define Parameters - Elemental Formula (C6H8O6) - Isotopic Purity of Standard D->C F 6. Obtain Corrected IS Peak Area (Contribution from unlabeled M+1 removed) E->F G 7. Calculate Final Concentration (Using corrected IS area) F->G

Caption: Workflow for correcting natural abundance interference.

decision decision solution solution issue issue start Start Troubleshooting issue_node Issue: Inaccurate Quantification start->issue_node check_overlap Isotopic overlap possible (e.g., using 13C-1 IS)? issue_node->check_overlap apply_correction Apply/Verify Natural Abundance Correction check_overlap->apply_correction Yes check_matrix Suspect Matrix Effects? check_overlap->check_matrix No apply_correction->check_matrix optimize_prep Optimize Sample Prep (e.g., SPE, dilution) check_matrix->optimize_prep Yes check_chrom Poor Peak Shape or Co-elution? check_matrix->check_chrom No optimize_prep->check_chrom optimize_lc Optimize LC Method (Gradient, Column) check_chrom->optimize_lc Yes resolved Problem Resolved check_chrom->resolved No optimize_lc->resolved

Caption: Logic flow for troubleshooting quantification issues.

References

Improving the accuracy and precision of L-Ascorbic acid-13C-1 measurements.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate and precise measurement of L-Ascorbic acid-13C-1. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on obtaining reliable quantitative data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

A1: this compound is a stable isotope-labeled form of L-Ascorbic acid (Vitamin C), where the carbon atom at the C-1 position is replaced with a ¹³C isotope.[1] This labeling provides a distinct mass shift (M+1), making it an ideal internal standard for quantitative analysis in techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3] Its primary applications include metabolic flux analysis, therapeutic drug monitoring (TDM), and as a tracer in in vivo cell experiments.[2][4]

Q2: Why is the isotopic purity of this compound critical for quantitative accuracy?

A2: Isotopic purity refers to the percentage of the compound that is fully labeled with the desired heavy isotope.[5] High isotopic purity (typically >99 atom % ¹³C) is crucial because any unlabeled (¹²C) L-Ascorbic acid in the internal standard will interfere with the measurement of the native analyte in the sample.[1][5] This interference can lead to an underestimation of the true biological concentration of L-Ascorbic acid.

Q3: How does the natural abundance of stable isotopes affect my measurements?

A3: Naturally occurring stable isotopes (e.g., ¹³C, ¹⁷O, ²H) are present in all molecules, including your analyte of interest.[6] This means that a population of unlabeled L-Ascorbic acid molecules will have a small percentage that naturally contains one or more heavy isotopes, creating M+1, M+2, etc. peaks in a mass spectrum.[7] This can overlap with the signal from your ¹³C-labeled internal standard, leading to inaccuracies.[5][6] Therefore, it is essential to correct for this natural abundance to obtain accurate quantitative results.[6][8]

Q4: What are the most common analytical methods for quantifying this compound?

A4: The most common methods are hyphenated chromatography-mass spectrometry techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[2][4] High-Performance Liquid Chromatography (HPLC) with electrochemical or UV detection is also widely used.[9][10][11] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is another powerful technique for both quantification and structural confirmation.[12][13][14]

Troubleshooting Guides

LC-MS/MS Analysis

Q: I am observing high variability and poor reproducibility in my L-Ascorbic acid measurements. What are the likely causes?

A: High variability often stems from the inherent instability of L-Ascorbic acid. It is highly susceptible to oxidation, which can be accelerated by factors like light exposure, high pH, and the presence of metal ions.[15][16]

Troubleshooting Steps:

  • Sample Preparation: Ensure samples are processed quickly and on ice. Use a stabilizing agent in your extraction buffer, such as metaphosphoric acid (MPA), to acidify the sample and preserve the ascorbic acid.[17][18]

  • Storage: Store all samples and standards at -70°C or lower and protect them from light.[18]

  • Internal Standard Usage: Ensure the this compound internal standard is added at the very beginning of the sample preparation process to account for degradation and loss during extraction.

  • Autosampler Temperature: Keep the autosampler temperature low (e.g., 4°C) to prevent degradation of the analyte in the vials while waiting for injection.

Q: My chromatogram shows poor peak shape (e.g., broad or tailing peaks) for L-Ascorbic acid. How can I improve this?

A: Poor peak shape in HPLC is often related to the mobile phase composition or column chemistry.

Troubleshooting Steps:

  • Mobile Phase pH: L-Ascorbic acid is an acidic compound. Maintaining a low pH (around 3.0) in the mobile phase with an acidifier like formic acid or trifluoroacetic acid (TFA) will ensure it is in a single protonation state, leading to sharper peaks.[10][18]

  • Column Choice: A C18 reversed-phase column is commonly used.[11] Ensure the column is not degraded. Consider using a guard column to protect the analytical column from contaminants.[11]

  • Flow Rate: Optimize the flow rate. A very high flow rate can lead to peak broadening. A typical flow rate is between 0.75 and 1.0 mL/min.[11][19]

Isotope Dilution Mass Spectrometry

Q: My quantitative results seem inaccurate, with a consistent bias. I suspect issues with my isotopic labeling correction. What should I check?

A: Inaccurate results in isotope dilution methods often point to problems with natural abundance correction or the purity of the tracer.

Troubleshooting Steps:

  • Natural Abundance Correction: Implement a correction algorithm to subtract the contribution of naturally occurring heavy isotopes from the unlabeled analyte's signal to the internal standard's signal.[6][8] Several software tools are available for this purpose.[8]

  • Check Isotopic Purity: Verify the isotopic purity of your this compound standard from the manufacturer's certificate of analysis. If the purity is less than ideal, its contribution to the unlabeled analyte signal must be accounted for in your calculations.[5]

  • Linearity and Range: Ensure your calibration curve is linear over the concentration range of your samples. L-Ascorbic acid can saturate detectors at high concentrations. Dilute samples if they fall outside the linear range.[20]

Experimental Protocols & Data

Generalized LC-MS/MS Protocol for L-Ascorbic Acid Quantification

This protocol provides a general workflow. Specific parameters must be optimized for your instrument and application.

  • Preparation of Standards and Reagents:

    • Prepare a stock solution of this compound (internal standard) in a stabilizing solution (e.g., 5% metaphosphoric acid).[21]

    • Prepare a series of calibration standards by spiking known amounts of unlabeled L-Ascorbic acid into a representative matrix (e.g., plasma, cell lysate) containing a fixed concentration of the internal standard.

  • Sample Preparation:

    • To 100 µL of sample (e.g., serum), add 100 µL of the internal standard solution.

    • Add 400 µL of ice-cold 10% metaphosphoric acid to precipitate proteins and stabilize the analyte.[18]

    • Vortex vigorously and incubate on ice for 10 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[22]

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Inject the sample onto a C18 reversed-phase column.

    • Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Perform detection using a tandem mass spectrometer in negative ion mode, monitoring the appropriate mass transitions.

Quantitative Data Summary

The following tables provide typical parameters for LC-MS/MS analysis of L-Ascorbic acid.

Table 1: Typical Mass Spectrometry Parameters

ParameterL-Ascorbic Acid (Analyte)This compound (Internal Standard)
Ionization ModeElectrospray Ionization (ESI), NegativeElectrospray Ionization (ESI), Negative
Precursor Ion (m/z)175.0 [M-H]⁻176.0 [M-H]⁻
Product Ion (m/z)115.0 or 71.0116.0 or 72.0
Collision EnergyInstrument Dependent (Optimize)Instrument Dependent (Optimize)

Data compiled from literature suggesting common fragmentation patterns.[7][17]

Table 2: Typical HPLC Parameters

ParameterValue
ColumnC18 Reversed-Phase (e.g., 125 mm x 4 mm, 5 µm)
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Flow Rate0.75 mL/min
Column Temperature30 °C
Injection Volume5 - 20 µL
UV Detection (if used)254 nm

Parameters are illustrative and based on common methods.[11]

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Add_IS Add this compound (Internal Standard) Sample->Add_IS Stabilize Add Stabilizing Agent (e.g., Metaphosphoric Acid) Add_IS->Stabilize Precipitate Protein Precipitation & Centrifugation Stabilize->Precipitate Extract Extract Supernatant Precipitate->Extract HPLC HPLC Separation (Reversed-Phase C18) Extract->HPLC MS Tandem Mass Spectrometry (MS/MS Detection) HPLC->MS Integrate Peak Integration (Analyte & IS) MS->Integrate Ratio Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Calibrate Quantify using Calibration Curve Ratio->Calibrate Correct Correct for Natural Isotope Abundance Calibrate->Correct Result Final Concentration Correct->Result G Start Inaccurate or Imprecise Results? Check_Stability Is the analyte stable? (Sample prep, storage) Start->Check_Stability Start Here Fix_Stability ACTION: Use stabilizing agents. Work on ice, limit light exposure. Store at <= -70°C. Check_Stability->Fix_Stability No Check_Chroma Is chromatography optimal? (Peak shape, retention) Check_Stability->Check_Chroma Yes Fix_Stability->Check_Chroma Re-evaluate Fix_Chroma ACTION: Adjust mobile phase pH. Check column health. Optimize flow rate. Check_Chroma->Fix_Chroma No Check_MS Are MS parameters correct? (Transitions, collision energy) Check_Chroma->Check_MS Yes Fix_Chroma->Check_MS Re-evaluate Fix_MS ACTION: Optimize MS/MS transitions. Ensure correct m/z values. Check_MS->Fix_MS No Check_Correction Is isotope correction applied? (Natural abundance, purity) Check_MS->Check_Correction Yes Fix_MS->Check_Correction Re-evaluate Fix_Correction ACTION: Apply natural abundance correction. Account for IS impurity. Check_Correction->Fix_Correction No End Accurate Results Check_Correction->End Yes Fix_Correction->End Re-evaluate G cluster_observed Observed MS Signal cluster_sources Signal Sources cluster_corrected Corrected Signal Observed m/z 175.0 m/z 176.0 Corrected True Analyte Signal True IS Signal Observed:m0->Corrected:m0 Corrected for (IS impurity) Observed:m1->Corrected:m1 Corrected for (Natural Abundance) Analyte Unlabeled Analyte (Mostly ¹²C) Analyte->Observed:m0 Contributes to NaturalAbundance Natural Abundance (Analyte with ¹³C, ¹⁷O) NaturalAbundance->Observed:m1 Overlaps with InternalStandard Internal Standard (this compound) InternalStandard->Observed:m1 Contributes to

References

Addressing matrix effects in the LC-MS analysis of L-Ascorbic acid-13C-1.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS analysis of L-Ascorbic acid-13C-1.

Troubleshooting Guides

This section offers a systematic approach to identifying and resolving common issues encountered during the LC-MS analysis of this compound, with a focus on matrix effects.

Issue 1: Poor Peak Shape or Unexpected Retention Time Shifts

Possible Causes:

  • Column Degradation: The analytical column may be degrading due to harsh mobile phases or lack of proper storage.

  • Mobile Phase Inconsistency: Changes in mobile phase composition, pH, or microbial growth can affect chromatography.[1]

  • Flow Rate Fluctuations: Inconsistent flow rates can lead to shifts in retention times.[1]

  • Matrix Overload: High concentrations of matrix components can interact with the stationary phase and affect analyte retention.

Troubleshooting Steps:

G start Start: Poor Peak Shape or Unexpected Retention Time check_column 1. Check Column Performance - Run a standard - Check backpressure start->check_column check_mobile_phase 2. Verify Mobile Phase - Prepare fresh mobile phase - Check pH check_column->check_mobile_phase If column is OK check_flow_rate 3. Inspect Flow Rate - Check for leaks - Calibrate pump check_mobile_phase->check_flow_rate If mobile phase is OK dilute_sample 4. Dilute Sample - Reduce matrix load check_flow_rate->dilute_sample If flow rate is stable end End: Issue Resolved dilute_sample->end

Caption: Troubleshooting workflow for poor peak shape and retention time shifts.

Issue 2: Low Signal Intensity or Complete Signal Loss (Ion Suppression)

Possible Causes:

  • Co-elution of Matrix Components: Endogenous or exogenous substances in the sample matrix can compete with the analyte for ionization, leading to a decreased signal.[2]

  • High Analyte Concentration: At high concentrations, the linearity of the ESI response can be lost.[3]

  • Inefficient Ionization: Suboptimal ion source parameters (e.g., temperature, gas flow) can lead to poor ionization.

  • Sample Preparation Issues: Inadequate removal of interfering substances during sample preparation is a common cause of ion suppression.[4]

Troubleshooting Steps:

G start Start: Low Signal Intensity or Signal Loss optimize_ms 1. Optimize MS Parameters - Tune ion source - Check capillary voltage start->optimize_ms check_sample_prep 2. Review Sample Preparation - Evaluate extraction efficiency - Consider alternative methods (SPE, LLE) optimize_ms->check_sample_prep If parameters are optimal post_column_infusion 3. Perform Post-Column Infusion - Identify suppression zones check_sample_prep->post_column_infusion If sample prep is adequate modify_chromatography 4. Modify Chromatography - Adjust gradient to separate  analyte from suppression zones post_column_infusion->modify_chromatography If suppression is detected use_sil_is 5. Use Stable Isotope-Labeled Internal Standard (SIL-IS) - Compensates for matrix effects modify_chromatography->use_sil_is end End: Issue Resolved use_sil_is->end

Caption: Troubleshooting workflow for low signal intensity due to ion suppression.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix.[5] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy and reproducibility of quantitative analysis.[6][7]

Q2: Why is this compound used as an internal standard?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS). A suitable SIL-IS is considered the best choice for compensating for matrix effects because it has nearly identical chemical and physical properties to the analyte.[7][8] This means it will co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for accurate correction of the analyte signal.[7][8]

Q3: What are the most common sample preparation techniques to reduce matrix effects for L-Ascorbic acid analysis?

A3: The most common techniques are:

  • Protein Precipitation (PPT): A simple and fast method, often using acetonitrile (B52724) or trichloroacetic acid (TCA), but it may not remove all interfering phospholipids.[4][8][9]

  • Liquid-Liquid Extraction (LLE): Can be effective in removing interferences by partitioning the analyte into an immiscible organic solvent.[8]

  • Solid-Phase Extraction (SPE): Offers a more selective cleanup by retaining the analyte on a solid sorbent while matrix components are washed away. Mixed-mode SPE can be particularly effective.[4]

Q4: How can I quantitatively assess matrix effects?

A4: The post-extraction spike method is the "gold standard" for quantitatively assessing matrix effects.[7][8] This involves comparing the response of the analyte spiked into a blank matrix extract to the response of the analyte in a neat solution at the same concentration. The ratio of these responses is the matrix factor (MF).[7]

Q5: Can changing my chromatographic conditions help mitigate matrix effects?

A5: Yes. Optimizing the chromatographic separation can move the analyte's elution time away from regions of significant ion suppression.[6][10] This can be achieved by adjusting the mobile phase gradient, changing the column chemistry, or using techniques like UHPLC for better resolution.[4][11]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound and the unlabeled L-Ascorbic acid into the initial mobile phase or a suitable solvent.

    • Set B (Pre-extraction Spike): Spike this compound and the unlabeled L-Ascorbic acid into the blank biological matrix before the extraction procedure.

    • Set C (Post-extraction Spike): Extract the blank biological matrix first. Then, spike this compound and the unlabeled L-Ascorbic acid into the final extracted sample.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE) using the following formulas:

    • Matrix Factor (MF %): (Peak Area in Set C / Peak Area in Set A) * 100

    • Recovery (RE %): (Peak Area in Set B / Peak Area in Set C) * 100

    • Process Efficiency (PE %): (Peak Area in Set B / Peak Area in Set A) * 100

Protocol 2: Sample Preparation using Protein Precipitation (PPT)

  • Pipette 200 µL of the sample (e.g., serum, plasma) into a microcentrifuge tube.[9]

  • Add 600 µL of a working internal standard solution containing this compound in 12% trichloroacetic acid (TCA).[9]

  • Vortex the mixture for 5 minutes.[9]

  • Centrifuge at 11,000 rpm for 5 minutes.[9]

  • Transfer 400 µL of the supernatant to an autosampler vial for LC-MS analysis.[9]

Quantitative Data Summary

Table 1: Typical LC-MS/MS Method Parameters and Performance for L-Ascorbic Acid Analysis

ParameterValueReference
Linearity Range 0.5 - 20 ppm[9]
Correlation Coefficient (r²) > 0.995[9]
Limit of Detection (LOD) 0.1524 ng/mL[12]
Limit of Quantification (LOQ) 0.4679 ng/mL[12]
Intra-day Precision (% CV) ≤ 6%[9]
Inter-day Precision (% CV) ≤ 6%[9]

Table 2: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Preparation MethodRelative Matrix EffectAnalyte RecoveryReference
Protein Precipitation (PPT) HighModerate[4]
Liquid-Liquid Extraction (LLE) Low to ModerateVariable (lower for polar analytes)[4]
Solid-Phase Extraction (SPE) LowHigh[4]
Mixed-Mode SPE Very LowHigh[4]

References

Best practices for handling and storing L-Ascorbic acid-13C-1 to ensure stability.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing L-Ascorbic acid-13C-1 to ensure its stability and integrity in experimental settings.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder upon receipt?

A1: this compound powder is relatively stable if stored correctly. For optimal stability, store the solid compound in a cool, dry place.[1] Recommended storage temperatures range from room temperature to refrigerated conditions (+2°C to +8°C).[2][3] It is crucial to protect the powder from light.[2][3]

Q2: What is the recommended procedure for preparing a stock solution of this compound?

A2: To prepare a stock solution, it is important to use a solvent appropriate for your experimental needs. Aqueous solutions are common, but L-Ascorbic acid is unstable in them.[4] For cell culture applications, solutions should be sterilized by filtration through a 0.22-micron filter; do not autoclave as heat accelerates degradation.[4] If preparing an aqueous solution, use deionized or distilled water and ensure all glassware is clean.[5] For enhanced stability, consider preparing the solution in a 3% (w/v) metaphosphoric acid buffer containing 10 mM EDTA.[6]

Q3: How should I store stock solutions of this compound?

A3: Prepared stock solutions are significantly less stable than the solid powder and require specific storage conditions to minimize degradation. For long-term storage (up to 6 months), aliquot the stock solution into single-use vials and store them at -80°C.[7][8] For shorter-term storage (up to 1 month), -20°C is acceptable.[7][8] It is critical to protect solutions from light and to store them under an inert atmosphere, such as nitrogen, to prevent oxidation.[7] Avoid repeated freeze-thaw cycles as this will accelerate degradation.[7]

Q4: What are the main factors that cause this compound to degrade?

A4: The primary factors leading to the degradation of this compound are:

  • Oxygen: Aqueous solutions are susceptible to oxidation by air.[5]

  • Temperature: Higher temperatures significantly accelerate the rate of degradation.[9][10]

  • pH: Stability is pH-dependent. It is more stable in acidic solutions.[9][11]

  • Light: Exposure to light can induce degradation.[2]

  • Metal Ions: The presence of heavy metal ions, such as copper and iron, can catalyze oxidation.[6]

Troubleshooting Guide

Problem Possible Cause Solution
Solution has turned yellow/brown This indicates oxidation and degradation of the this compound.[10]Discard the solution and prepare a fresh one. Ensure the new solution is prepared with deoxygenated solvent, protected from light, and stored under inert gas if possible.
Inconsistent results in experiments The stability of the this compound solution may be compromised, leading to a lower effective concentration.Prepare fresh stock solutions more frequently. Aliquot stock solutions to avoid contamination and multiple freeze-thaw cycles. Consider performing a stability check of your solution.
Low signal intensity in mass spectrometry The compound may have degraded either in storage or during sample preparation.Verify the storage conditions of both the solid compound and the stock solution. Prepare samples immediately before analysis. Ensure the sample preparation method minimizes exposure to heat, light, and oxygen.
Precipitate forms in the solution upon thawing The concentration of the solution may be too high for the solvent at lower temperatures, or the compound may be degrading.Gently warm the solution to see if the precipitate redissolves. If it does not, it may be a degradation product, and a fresh solution should be prepared. Consider using a lower concentration for your stock solution.

Stability Data

The stability of L-Ascorbic acid is highly dependent on the formulation and storage conditions. The following tables summarize stability data from various studies.

Table 1: Stability of L-Ascorbic Acid Stock Solutions

Storage TemperatureDurationStability Notes
-80°C6 monthsRecommended for long-term storage of stock solutions.[7][8]
-20°C1 monthSuitable for short-term storage.[7][8]

Table 2: Stability of L-Ascorbic Acid in Various Formulations

FormulationStorage TemperatureDurationPercent Retention
Guava Juice25°C7 days76.6%[10]
Guava Juice35°C7 days43.6%[10]
EncapsulatedRoom Temperature60 days~90%[10]
W/O/W Emulsions4°C24 days (Half-life)50%[10]
Liposomes4°C7 weeks67%[10]
Liposomes25°C7 weeks30%[10]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution of this compound

Objective: To prepare an aqueous stock solution with enhanced stability.

Materials:

  • This compound powder

  • Metaphosphoric acid

  • Ethylenediaminetetraacetic acid (EDTA)

  • Deionized water

  • 0.22 µm syringe filter

  • Sterile, amber, single-use vials

Procedure:

  • Prepare the buffer:

    • Prepare a 3% (w/v) metaphosphoric acid solution in deionized water.

    • Add EDTA to the solution to a final concentration of 10 mM.

    • Mix until all components are fully dissolved.

  • Dissolve this compound:

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve the powder in the prepared metaphosphoric acid-EDTA buffer to achieve the desired final concentration.

  • Sterilization and Storage:

    • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.

    • Aliquot the sterilized solution into single-use amber vials.

    • Store the vials at -80°C for long-term storage.

Protocol 2: Quantification of this compound using Redox Titration

Objective: To determine the concentration of an this compound solution to check for degradation.

Materials:

  • This compound solution (unknown concentration)

  • Iodine solution (standardized)

  • Starch indicator solution (1%)

  • Buret, flask, and other standard titration equipment

Procedure:

  • Sample Preparation:

    • Pipette a known volume of the this compound solution into an Erlenmeyer flask.

    • Add a few drops of the starch indicator solution. The solution should remain colorless.

  • Titration:

    • Fill a buret with the standardized iodine solution.

    • Slowly add the iodine solution to the flask while continuously swirling.

    • The endpoint of the titration is reached when the solution turns a persistent dark blue/black color that does not fade after 20 seconds of swirling.[12]

  • Calculation:

    • Record the volume of iodine solution used.

    • Calculate the concentration of this compound based on the stoichiometry of the reaction with iodine. One mole of ascorbic acid reacts with one mole of iodine.[13]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_handling Handling for Experiment weigh Weigh Solid This compound dissolve Dissolve in appropriate solvent/buffer weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot into single-use, light-protected vials filter->aliquot store_neg80 Store at -80°C (up to 6 months) aliquot->store_neg80 Long-term store_neg20 Store at -20°C (up to 1 month) aliquot->store_neg20 Short-term thaw Thaw aliquot immediately before use store_neg80->thaw store_neg20->thaw use Use in Experiment thaw->use discard Discard unused portion use->discard

Caption: Recommended workflow for preparing and storing this compound solutions.

degradation_pathway AA This compound DHA Dehydroascorbic Acid-13C-1 AA->DHA Oxidation (Reversible) DKG 2,3-diketogulonic acid DHA->DKG Hydrolysis (Irreversible) Further Further Degradation (e.g., Furfural) DKG->Further

Caption: Simplified degradation pathway of L-Ascorbic acid.[10][14]

References

Calibrating instruments for accurate measurement of 13C enrichment.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 13C enrichment analysis. Our goal is to help you overcome common challenges and ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to correct for the natural abundance of 13C in my samples?

A1: Carbon naturally exists as a mixture of isotopes, primarily 12C (approximately 98.9%) and 13C (approximately 1.1%). When analyzing a carbon-containing molecule with mass spectrometry, this natural 13C contributes to the signal of ions that are heavier than the monoisotopic peak (M+0). In stable isotope tracing experiments where you intentionally introduce a 13C-labeled substrate, it is critical to distinguish the enrichment from your tracer from the naturally present 13C.[1][2] Failing to correct for this natural abundance can lead to a significant overestimation of isotopic enrichment, resulting in inaccurate calculations of metabolic fluxes and pathway activities.[1][3]

Q2: What is a Mass Isotopologue Distribution (MID) and why is it important?

A2: A Mass Isotopologue Distribution (MID), also known as a Mass Distribution Vector (MDV), represents the fractional abundance of all mass isotopologues of a specific metabolite.[3][4] Isotopologues are molecules with the same chemical formula but different isotopic compositions. For a metabolite with 'n' carbon atoms, there can be several isotopologues: M+0 (no 13C atoms), M+1 (one 13C atom), M+2 (two 13C atoms), and so on, up to M+n (all carbons are 13C).[4] The MID is a vector that lists the relative abundance of each of these isotopologues, and the sum of all fractional abundances equals 1 (or 100%). This distribution is the primary raw data used to calculate metabolic fluxes.[5]

Q3: What are the essential inputs for an accurate natural abundance correction?

A3: To perform an accurate correction for natural 13C abundance, you will need the following:

  • The complete and correct molecular formula of the analyte, including any derivatizing agents. This is essential for calculating the theoretical natural isotope distribution.[1][3]

  • The measured mass isotopologue distribution (MID) of your analyte from the mass spectrometer. This is the raw data that will be corrected.[1]

  • The isotopic purity of your tracer. Commercially available tracers are not 100% pure and contain a small fraction of 12C.[1]

  • The mass resolution of your instrument, as this can affect the correction algorithm, particularly for high-resolution data.[1]

Q4: I've performed the correction, and some of my abundance values are negative. What does this mean?

A4: Negative abundance values after correction are a common issue that can arise from several factors, including:

  • Low signal intensity or missing peaks: If the signal for an isotopologue is very low or undetectable, the correction algorithm may overcompensate, leading to a negative value.

  • Incorrect background subtraction: Inaccurate background subtraction can distort the measured ratios of isotopologues.[3]

  • Incorrect molecular formula: Using an incorrect elemental formula for the correction will result in an inaccurate correction matrix.[1][3]

  • Co-eluting interferences: A compound that co-elutes with your analyte of interest can interfere with the measured MID.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your 13C enrichment experiments.

Issue 1: Inconsistent or Unexpected Isotopic Enrichment

Symptoms:

  • Corrected enrichment is significantly higher or lower than biologically expected.

  • Unlabeled control samples show enrichment after correction.

  • Reaching isotopic steady state seems to take longer than anticipated.[6]

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incorrect Molecular Formula 1. Verify the molecular formula: Double-check the elemental composition of your metabolite and any derivatizing agents.[1] 2. Account for all atoms: Ensure all atoms, including those from derivatization, are included in the formula used for correction.[3]
Contamination with Unlabeled Carbon 1. Check cell culture media: Ensure the media does not contain unlabeled sources of the amino acids being used for labeling (e.g., in SILAC experiments, use dialyzed fetal bovine serum).[7][8] 2. Evaluate metabolic pathway activity: The observed enrichment may be a true reflection of lower than anticipated metabolic flux.[3]
Instrument Calibration Issues 1. Calibrate the mass spectrometer: Perform calibration according to the manufacturer's recommendations to ensure high mass accuracy.[1] 2. Monitor instrument performance: Use quality control samples to check for instrument drift during your analytical run.[1]
Incorrect Peak Integration 1. Manually review peak integration: Check the start and end points of each integrated peak in your mass spectrum.[1] 2. Adjust integration parameters: Optimize the peak integration parameters in your software.
Issue 2: Poor Signal Intensity and High Background Noise

Symptoms:

  • Low signal-to-noise ratio for your peaks of interest.

  • Difficulty in detecting low-abundance isotopologues.

  • Negative abundance values after natural abundance correction.[1]

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Instrument Settings 1. Optimize ionization source: Adjust parameters to achieve a good signal intensity and stable spray (for LC-MS).[1] 2. Increase acquisition time: A longer scan time can improve the signal-to-noise ratio.
Sample Preparation Issues 1. Increase sample concentration: If possible, concentrate your sample to increase the analyte signal. 2. Improve sample cleanup: Use appropriate extraction and cleanup methods to remove interfering matrix components.
Background Contamination 1. Run blank samples: Inject a blank sample to identify sources of background noise.[1] 2. Improve chromatographic separation: Optimize your LC or GC method to separate your analyte from interfering compounds.[1] 3. Implement background subtraction: Utilize your instrument software's background subtraction tools.[1]

Experimental Protocols

Protocol 1: General Workflow for a 13C Labeling Experiment

This protocol outlines the key steps for conducting a typical 13C labeling experiment in cell culture.

  • Tracer Selection: Choose a 13C-labeled substrate appropriate for the metabolic pathway you are investigating (e.g., [U-13C]-glucose for central carbon metabolism).[5]

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency.

    • Aspirate the standard medium and wash the cells once with phosphate-buffered saline (PBS).

    • Add the pre-warmed 13C-labeling medium to the cells.

    • Incubate the cells for the desired labeling period. For steady-state analysis, this is typically until the labeling in key downstream metabolites has plateaued.[4][5]

  • Metabolite Extraction:

    • Quench metabolism rapidly by, for example, adding cold methanol.

    • Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.[5]

    • Incubate at -80°C to precipitate proteins.[5]

    • Centrifuge to pellet the protein and collect the supernatant containing the metabolites.

  • Sample Analysis by Mass Spectrometry:

    • Analyze the extracted metabolites using a mass spectrometer (e.g., GC-MS or LC-MS).

    • Acquire data in full scan mode to capture the entire mass isotopologue distribution of your target analytes.[1]

  • Data Analysis:

    • Integrate the peaks for each isotopologue of your target metabolites to obtain their respective intensities.[1]

    • Correct the raw data for natural 13C abundance using a suitable software tool (e.g., IsoCor).[1][3]

    • Use the corrected MIDs to calculate metabolic fluxes.

G General 13C Labeling Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis tracer_selection 1. Tracer Selection cell_culture 2. Cell Culture & Labeling tracer_selection->cell_culture Select appropriate 13C substrate metabolite_extraction 3. Metabolite Extraction cell_culture->metabolite_extraction Incubate for desired time ms_analysis 4. Mass Spectrometry Analysis metabolite_extraction->ms_analysis Extract metabolites data_processing 5. Data Processing & Correction ms_analysis->data_processing Acquire MID data flux_analysis 6. Metabolic Flux Analysis data_processing->flux_analysis Correct for natural 13C abundance

Caption: A flowchart of the general workflow for a 13C labeling experiment.

Protocol 2: Data Correction for Natural 13C Abundance

This protocol provides a general workflow for correcting raw mass spectrometry data for the natural abundance of 13C using a correction tool.

  • Data Extraction:

    • Process your raw mass spectrometry data using the instrument vendor's software or an open-source tool.

    • Integrate the peaks for each isotopologue of your target metabolites to obtain their intensities or areas.[1]

  • Data Formatting:

    • Export the data to a format compatible with your correction software (e.g., a CSV file).

    • The file should contain columns for the metabolite name, molecular formula, and the measured intensities for each isotopologue (M+0, M+1, M+2, etc.).[1]

  • Using a Correction Tool (e.g., IsoCor):

    • Launch the correction software.

    • Load your formatted data file.

    • Specify the necessary parameters, including:

      • The name of the tracer (e.g., 13C).[1]

      • The isotopic purity of the tracer.[1]

      • The mass resolution of your instrument.[1]

    • Run the correction. The software will output a new file containing the corrected mass isotopologue distributions.[1]

G Data Correction Workflow raw_data Raw Mass Spectrometry Data (MID) data_extraction 1. Data Extraction (Peak Integration) raw_data->data_extraction formatted_data 2. Formatted Data File (e.g., CSV) data_extraction->formatted_data correction_tool 3. Correction Tool (e.g., IsoCor) formatted_data->correction_tool corrected_data Corrected MID correction_tool->corrected_data parameters Input Parameters: - Molecular Formula - Tracer Purity - Instrument Resolution parameters->correction_tool

Caption: A diagram illustrating the data correction workflow for 13C enrichment analysis.

References

Validation & Comparative

A Comparative Guide to Stable Isotope Tracers in Metabolic Research: L-Ascorbic Acid-13C-1 and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Stable isotope tracers are indispensable tools in metabolic research, offering a window into the dynamic and intricate network of biochemical pathways. By replacing naturally abundant isotopes with their heavier, non-radioactive counterparts, researchers can trace the metabolic fate of nutrients and quantify fluxes through various pathways. This guide provides a comparative overview of L-Ascorbic acid-13C-1 and other commonly used stable isotope tracers—¹³C-glucose, ¹³C-glutamine, and deuterium (B1214612) oxide (D₂O)—highlighting their specific applications, supported by experimental data and detailed protocols.

This compound: A Specialized Tracer for Vitamin C Metabolism

This compound is a stable isotope-labeled form of Vitamin C, where the carbon atom at the C-1 position is replaced with a ¹³C isotope. This targeted labeling makes it an excellent tool for specifically investigating the absorption, distribution, metabolism, and excretion of Vitamin C.[1][2][3][4][5][6] Its primary application lies in pharmacokinetic studies to understand how the body processes this essential nutrient and how various factors, such as food matrix and iron supplementation, can influence its bioavailability.[1][2][3][4]

Key Applications of this compound:
  • Vitamin C Absorption and Bioavailability Studies: Accurately measures the uptake of Vitamin C from the diet and supplements.[1][2][3][4]

  • Pharmacokinetic Analysis: Determines key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and elimination half-life of ascorbic acid.[1]

  • Investigating Vitamin C-Related Pathways: While not a broad metabolic tracer, it can be used to study the immediate downstream metabolic fate of the C-1 carbon of ascorbic acid.

Comparison of General-Purpose Stable Isotope Tracers

While this compound is highly specific, other tracers like ¹³C-glucose, ¹³C-glutamine, and D₂O are utilized to probe central carbon metabolism and macromolecule synthesis more broadly. The choice of tracer depends on the specific metabolic pathways of interest.[7][8][9]

Tracer Primary Metabolic Pathways Traced Key Applications Advantages Limitations
[U-¹³C₆]Glucose Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle, Serine Synthesis, Fatty Acid SynthesisGeneral metabolic screening, identifying unexpected metabolic pathways.[7]Traces the entire glucose carbon backbone into various pathways.[7]Can lead to complex labeling patterns that are challenging to interpret for specific flux ratios; not ideal for elucidating flux through the PPP.[7]
[1,2-¹³C₂]Glucose Glycolysis, Pentose Phosphate Pathway (PPP)Provides precise estimates for glycolysis and PPP fluxes.[8][9]Excellent for differentiating between glycolytic and PPP activity.[5][8][10]Less informative for the TCA cycle compared to uniformly labeled glucose.
[U-¹³C₅]Glutamine TCA Cycle, Anaplerosis, Reductive Carboxylation, Amino Acid Synthesis, Fatty Acid SynthesisConsidered the preferred tracer for analyzing the TCA cycle and glutamine's contribution to it.[8][9]Effectively traces glutamine's entry into the TCA cycle and its use in biosynthesis.[11][12][13][14]Primarily informs on glutamine metabolism; provides less information on glucose-fueled pathways.[7]
Deuterium Oxide (D₂O) Protein Synthesis, Gluconeogenesis, Fatty Acid SynthesisMeasuring synthesis rates of proteins, lipids, and glucose over prolonged periods.[1][2][15]Easy to administer (often in drinking water), cost-effective, and suitable for long-term studies in vivo.[1][2][16]Does not provide positional information of the label within the carbon skeleton; measures integrated synthesis rates rather than specific pathway fluxes.[1][2]

Experimental Protocols

Protocol 1: this compound for Vitamin C Absorption in Humans

This protocol is adapted from studies investigating the absorption of Vitamin C in human subjects.[1][2][3][4]

1. Subject Preparation:

  • Subjects should be healthy, non-smoking individuals who are not taking high-dose Vitamin C supplements.

  • An overnight fast is typically required before the study.

2. Tracer Administration:

  • A physiological dose of L-[1-¹³C]ascorbic acid (e.g., 30 mg) is dissolved in water and administered orally.[1][2][3][4]

3. Blood Sampling:

  • Blood samples are collected at frequent intervals (e.g., every 5-10 minutes for the first hour) and then hourly for the next 3-4 hours.[1][2][3][4]

4. Sample Processing and Analysis:

  • Plasma is separated from the blood samples.

  • Total ascorbic acid concentration is measured, often by fluorometric assay.

  • The ¹³C-enrichment of plasma ascorbate (B8700270) is determined by Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization to a volatile form (e.g., trimethylsilyl (B98337) esters).[1][2][3][4][17][18]

Protocol 2: ¹³C-Glucose Tracing in Cultured Mammalian Cells

This is a generalized protocol for a ¹³C-labeling experiment in adherent mammalian cells.[7][10][19][20][21][22]

1. Cell Culture:

  • Plate cells in standard growth medium and culture until they reach approximately 70-80% confluency.[7]

2. Media Preparation:

  • Prepare a labeling medium by supplementing glucose-free medium with the desired ¹³C-labeled glucose (e.g., [U-¹³C₆]glucose or [1,2-¹³C₂]glucose) at a concentration matching the standard growth medium.[10][19]

  • Use dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled glucose.[10]

3. Isotopic Labeling:

  • Aspirate the standard growth medium, wash the cells once with phosphate-buffered saline (PBS), and then add the pre-warmed ¹³C-labeled medium.[20]

  • Incubate the cells for a period sufficient to reach isotopic steady-state for the metabolites of interest (typically ranging from a few hours to 24 hours).[23]

4. Metabolite Extraction:

  • Rapidly quench metabolism by placing the culture plate on dry ice and aspirating the medium.

  • Wash the cells with ice-cold saline.

  • Add ice-cold 80% methanol (B129727) and scrape the cells.[24]

  • Transfer the cell lysate to a microcentrifuge tube, vortex, and centrifuge to pellet protein and cell debris.

5. LC-MS/MS Analysis:

  • The supernatant containing the polar metabolites is collected and analyzed by Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS).[25]

  • A HILIC column is commonly used for the separation of polar metabolites.[19][25]

Protocol 3: D₂O Labeling for Protein Synthesis Measurement in Rodents

This protocol describes a common method for measuring protein synthesis rates in rodents using D₂O.[1][2][15][26][27]

1. Tracer Administration:

  • Administer an initial priming dose of D₂O (e.g., 99.9% D₂O in isotonic saline) via intraperitoneal injection to rapidly enrich the body water pool.[1]

  • Subsequently, provide D₂O in the drinking water (e.g., 4-8% D₂O) for the duration of the experiment.[26]

2. Tissue/Plasma Collection:

  • At the end of the labeling period, collect blood and tissues of interest.

3. Sample Preparation:

  • Body water enrichment is determined from plasma or saliva.

  • Proteins are isolated from tissues, hydrolyzed into amino acids, and derivatized for analysis.

4. Isotopic Enrichment Analysis:

  • The deuterium enrichment of body water and protein-bound amino acids (commonly alanine) is measured using Gas Chromatography-Pyrolysis-Isotope Ratio Mass Spectrometry (GC-P-IRMS) or other suitable mass spectrometry techniques.[1][27]

Visualizing Metabolic Pathways and Workflows

Diagram 1: Central Carbon Metabolism

Central_Carbon_Metabolism cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle cluster_glutaminolysis Glutaminolysis Glucose Glucose G6P G6P Glucose->G6P F6P F6P G6P->F6P R5P R5P G6P->R5P FBP FBP F6P->FBP GAP GAP FBP->GAP Pyruvate Pyruvate GAP->Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA OAA OAA Pyruvate->OAA Anaplerosis R5P->F6P R5P->GAP Citrate Citrate AcetylCoA->Citrate aKG aKG Citrate->aKG Succinate Succinate aKG->Succinate Malate Malate Succinate->Malate Malate->OAA OAA->Citrate Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutamate->aKG

Caption: Overview of key pathways in central carbon metabolism.

Diagram 2: Experimental Workflow for ¹³C-Tracer Analysis

Experimental_Workflow start Cell Seeding & Growth media_prep Prepare ¹³C-Labeled Medium start->media_prep labeling Isotopic Labeling media_prep->labeling quench Metabolism Quenching labeling->quench extraction Metabolite Extraction quench->extraction analysis LC-MS/MS Analysis extraction->analysis data_proc Data Processing analysis->data_proc flux_analysis Metabolic Flux Analysis data_proc->flux_analysis

Caption: A generalized workflow for stable isotope tracing experiments.

Diagram 3: Tracer Selection Logic

Tracer_Selection pathway_node pathway_node tracer_node tracer_node pathway_node->tracer_node [1,2-¹³C₂]Glucose start Research Question pathway Primary Pathway of Interest? start->pathway pathway->pathway_node Glycolysis/PPP tca_node tca_node pathway->tca_node TCA Cycle protein_node protein_node pathway->protein_node Protein Synthesis vitc_node vitc_node pathway->vitc_node Vitamin C Absorption glutamine_tracer glutamine_tracer tca_node->glutamine_tracer [U-¹³C₅]Glutamine d2o_tracer d2o_tracer protein_node->d2o_tracer D₂O vitc_tracer vitc_tracer vitc_node->vitc_tracer This compound

Caption: A decision tree for selecting an appropriate stable isotope tracer.

References

A Researcher's Guide to Isotopic Labeling: L-Ascorbic Acid-1-¹³C versus L-Ascorbic Acid-¹³C₆

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and the life sciences, the precise quantification and metabolic tracking of molecules like L-Ascorbic acid (Vitamin C) are critical. Stable isotope-labeled analogues serve as invaluable tools in these endeavors. This guide provides an objective comparison of two commercially available isotopologues of L-Ascorbic acid: the singly labeled L-Ascorbic acid-1-¹³C and the fully labeled L-Ascorbic acid-¹³C₆. This comparison, supported by experimental data and protocols, will assist researchers in selecting the appropriate labeled compound for their specific application.

At a Glance: Key Differences and Primary Applications

The fundamental distinction between these two labeled compounds lies in the extent of ¹³C incorporation into the L-Ascorbic acid molecule. This difference dictates their primary applications in research.

FeatureL-Ascorbic acid-1-¹³CL-Ascorbic acid-¹³C₆
Isotopic Labeling Single ¹³C at the C1 positionSix ¹³C atoms, fully labeling the carbon skeleton
Molecular Weight 177.12 g/mol [1]182.08 g/mol
Primary Application Internal standard for quantification[1]Internal standard and metabolic tracer[2]
Mass Shift (vs. unlabeled) +1 Da+6 Da

L-Ascorbic acid-1-¹³C is an ideal internal standard for quantitative analysis using mass spectrometry (MS)-based methods like LC-MS/MS. The single ¹³C label provides a distinct mass shift, allowing it to be differentiated from the endogenous, unlabeled analyte. Its primary role is to correct for variations in sample preparation and instrument response, thereby ensuring accurate quantification.

L-Ascorbic acid-¹³C₆ , with all six carbon atoms replaced by ¹³C, also serves as an excellent internal standard. However, its comprehensive labeling makes it particularly well-suited for metabolic flux analysis and tracer studies. By tracking the fate of the entire carbon skeleton, researchers can elucidate the metabolic pathways and transformations of ascorbic acid within a biological system.[2]

Performance as an Internal Standard: A Comparative Overview

While both isotopologues are effective internal standards, the choice between them can depend on the specific requirements of the assay.

ParameterL-Ascorbic acid-1-¹³CL-Ascorbic acid-¹³C₆Rationale
Co-elution with Analyte Nearly identicalNearly identicalThe isotopic labeling has a negligible effect on the chromatographic retention time, ensuring co-elution with the unlabeled analyte.
Mass SpectrometricDifferentiation Clear +1 Da shiftClear +6 Da shiftBoth provide sufficient mass difference for unambiguous detection alongside the native compound.
Potential for IsotopicContribution to Analyte Signal MinimalNegligibleThe high isotopic purity (typically >99%) of commercially available standards minimizes any contribution to the unlabeled analyte's signal.
Cost-Effectiveness Generally more cost-effectiveTypically more expensiveThe synthesis of a singly labeled compound is often less complex and therefore less costly than a fully labeled one.

For routine quantitative analysis where the primary goal is to determine the concentration of L-Ascorbic acid, the more economical L-Ascorbic acid-1-¹³C is often sufficient and the preferred choice. The +1 mass shift is adequate to distinguish it from the natural isotope abundance of the unlabeled analyte.

For studies where even the slightest potential for mass spectral overlap is a concern, or when the same internal standard will be used for both quantification and tracer experiments, L-Ascorbic acid-¹³C₆ offers the advantage of a larger mass shift, moving its signal further from the isotopic envelope of the unlabeled compound.

Experimental Data for Analytical Method Development

Accurate analytical method development requires knowledge of the mass spectrometric and spectroscopic properties of the analyte and its labeled internal standard.

Mass Spectrometry Data

The following table summarizes the key mass-to-charge ratios (m/z) for L-Ascorbic acid and its ¹³C-labeled analogues in negative ion mode electrospray ionization (ESI), which is commonly used for its analysis.[3][4]

Compound[M-H]⁻ (m/z)Key Fragment Ions (m/z)
L-Ascorbic acid175.02[3]115, 89[4]
L-Ascorbic acid-1-¹³C176.02116, 89
L-Ascorbic acid-¹³C₆181.04[3]120, 92

Note: The fragmentation of ascorbic acid can be complex. The key fragment ions listed are commonly observed, with the m/z values for the labeled compounds adjusted based on the position of the ¹³C label.

The fragmentation pattern of L-Ascorbic acid typically involves the loss of water and subsequent cleavages of the lactone ring structure.[5][6]

¹³C NMR Chemical Shift Data

The following table provides typical ¹³C NMR chemical shifts for unlabeled L-Ascorbic acid. For the labeled analogues, the corresponding signals would be significantly enhanced.

Carbon AtomChemical Shift (ppm)
C1~175
C2~120
C3~155
C4~75
C5~70
C6~62

Note: Chemical shifts can vary depending on the solvent and other experimental conditions.[7][8]

Experimental Protocols

Below are detailed methodologies for two key applications: quantification using an internal standard and a metabolic tracer experiment.

Protocol 1: Quantification of L-Ascorbic Acid in Plasma using L-Ascorbic acid-1-¹³C as an Internal Standard

This protocol outlines a typical LC-MS/MS method for the determination of L-Ascorbic acid in human plasma.

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of a 10 µg/mL solution of L-Ascorbic acid-1-¹³C in 0.1% formic acid (internal standard).

  • Add 400 µL of ice-cold methanol (B129727) to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase A.

2. LC-MS/MS Conditions:

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate ascorbic acid from other plasma components (e.g., 0-5% B over 5 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ESI mode.

  • MRM Transitions:

    • L-Ascorbic acid: 175.0 -> 115.0

    • L-Ascorbic acid-1-¹³C: 176.0 -> 116.0

3. Quantification:

  • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.

  • The concentration of L-Ascorbic acid in the plasma samples is then determined from this calibration curve.

Protocol 2: Metabolic Tracer Study using L-Ascorbic acid-¹³C₆

This protocol describes a cell-based assay to trace the metabolic fate of L-Ascorbic acid.

1. Cell Culture and Labeling:

  • Culture cells of interest to mid-log phase in standard growth medium.

  • Replace the medium with a medium containing a known concentration of L-Ascorbic acid-¹³C₆ (e.g., 100 µM).

  • Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours).

2. Metabolite Extraction:

  • At each time point, rapidly wash the cells with ice-cold phosphate-buffered saline.

  • Quench metabolism and extract metabolites by adding 1 mL of ice-cold 80% methanol.

  • Scrape the cells and collect the cell lysate.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the metabolites.

3. LC-MS Analysis:

  • Analyze the metabolite extracts using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system.

  • The LC conditions can be similar to those in Protocol 1, but a longer gradient may be necessary to separate potential metabolites.

  • The mass spectrometer should be operated in full scan mode to detect all ¹³C-labeled species.

4. Data Analysis:

  • Analyze the data for the appearance of new mass peaks corresponding to ¹³C-labeled metabolites of ascorbic acid.

  • The mass isotopologue distribution (MID) of these metabolites can be used to determine the relative contribution of ascorbic acid to different metabolic pathways.

Visualization of Key Pathways and Workflows

Ascorbic Acid Metabolism

The following diagram illustrates the key metabolic pathways of L-Ascorbic acid, including its oxidation and degradation products. In a tracer study using L-Ascorbic acid-¹³C₆, the ¹³C label would be incorporated into these downstream metabolites.

Ascorbic_Acid_Metabolism Ascorbic Acid Metabolism Ascorbic_Acid L-Ascorbic Acid (¹³C₆-labeled) Dehydroascorbic_Acid Dehydroascorbic Acid (¹³C₆-labeled) Ascorbic_Acid->Dehydroascorbic_Acid Oxidation Diketogulonic_Acid 2,3-Diketogulonic Acid (¹³C₆-labeled) Dehydroascorbic_Acid->Diketogulonic_Acid Hydrolysis Oxalate Oxalate (¹³C₂-labeled) Diketogulonic_Acid->Oxalate Threonate L-Threonate (¹³C₄-labeled) Diketogulonic_Acid->Threonate

Caption: Metabolic fate of L-Ascorbic acid.

Experimental Workflow for Quantitative Analysis

This diagram outlines the general workflow for quantifying an analyte using a stable isotope-labeled internal standard.

Quantitative_Workflow Quantitative Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Sample Biological Sample Spike Spike with L-Ascorbic acid-1-¹³C Sample->Spike Extract Extraction & Cleanup Spike->Extract LC_MS LC-MS/MS Analysis Extract->LC_MS Data Data Acquisition (MRM) LC_MS->Data Peak_Integration Peak Integration Data->Peak_Integration Ratio Calculate Peak Area Ratio Peak_Integration->Ratio Calibration Calibration Curve Ratio->Calibration Concentration Determine Concentration Calibration->Concentration

Caption: Workflow for quantification with an internal standard.

Conclusion: Making the Right Choice

The selection between L-Ascorbic acid-1-¹³C and L-Ascorbic acid-¹³C₆ is primarily driven by the research objective.

  • For routine and high-throughput quantitative analysis , where cost and efficiency are key considerations, L-Ascorbic acid-1-¹³C is the logical choice. It provides the necessary accuracy for quantification at a lower cost.

  • For metabolic research, pathway elucidation, and flux analysis , L-Ascorbic acid-¹³C₆ is indispensable. The ability to trace the entire carbon skeleton of the molecule provides a depth of information that a singly labeled compound cannot. It also serves as a premium internal standard for quantitative studies demanding the highest level of analytical rigor.

By understanding the distinct advantages and applications of each labeled compound, researchers can make an informed decision to best suit their experimental needs and budgetary constraints, ultimately leading to more robust and reliable scientific outcomes.

References

Unmasking Vitamin C: A Comparative Analysis of Natural vs. Synthetic Ascorbic Acid by ¹³C NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle differences between natural and synthetic active pharmaceutical ingredients is paramount. This guide provides an objective comparison of natural and synthetic ascorbic acid (Vitamin C) using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and detailed protocols.

While chemically identical, the origin of ascorbic acid can be investigated through isotopic abundance. This analysis focuses on the application of quantitative ¹³C NMR to distinguish between ascorbic acid sourced from natural origins and that produced through chemical synthesis. The foundational principle is that the natural abundance of the ¹³C isotope can vary slightly at different positions within the molecule depending on the biosynthetic or synthetic pathway.

Quantitative Data Summary

From a qualitative standpoint, the ¹³C NMR spectra of natural and synthetic ascorbic acid are identical in terms of chemical shifts (δ), as the molecular structure is the same. However, a quantitative ¹³C NMR analysis, which focuses on the precise measurement of signal intensities, can reveal subtle differences in the ¹³C/¹²C isotopic ratios at each carbon position.

Below is a table summarizing the expected ¹³C NMR chemical shifts for ascorbic acid dissolved in D₂O. The potential for differentiation lies in the high-precision measurement of the relative signal integrals, which reflect the site-specific isotopic abundance.

Carbon AtomChemical Shift (δ) in D₂O (ppm)Expected Observation in Quantitative ¹³C NMR
C1~177Potential for minor variations in signal intensity reflecting isotopic abundance.
C2~119Potential for minor variations in signal intensity reflecting isotopic abundance.
C3~157Potential for minor variations in signal intensity reflecting isotopic abundance.
C4~77Potential for minor variations in signal intensity reflecting isotopic abundance.
C5~70Potential for minor variations in signal intensity reflecting isotopic abundance.
C6~63Potential for minor variations in signal intensity reflecting isotopic abundance.

Note: Chemical shifts can vary slightly depending on the solvent, concentration, and pH.

Experimental Workflow

The following diagram illustrates the experimental workflow for the comparative analysis of natural and synthetic ascorbic acid using quantitative ¹³C NMR.

G cluster_0 Sample Preparation cluster_1 ¹³C NMR Data Acquisition cluster_2 Data Processing and Analysis cluster_3 Conclusion A Weigh Natural Ascorbic Acid Sample C Dissolve in D₂O with Internal Standard (e.g., TMSP) A->C B Weigh Synthetic Ascorbic Acid Sample B->C D Transfer to NMR Tubes C->D E Set up Quantitative ¹³C NMR Parameters D->E Load Samples into NMR Spectrometer F Acquire Spectra for Natural & Synthetic Samples E->F G Apply Fourier Transform & Phase Correction F->G H Baseline Correction & Integration G->H I Normalize Signal Integrals against Internal Standard H->I J Compare Relative Signal Intensities between Samples I->J K Determine Differences in Site-Specific Isotopic Abundance J->K

Assessing the Biological Equivalence of L-Ascorbic Acid-¹³C-1 to its Unlabeled Form: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the biological equivalence between L-Ascorbic acid-¹³C-1 and its naturally abundant, unlabeled counterpart. The substitution of a single carbon-12 atom with a carbon-13 isotope in L-Ascorbic acid-¹³C-1 results in a molecule that is chemically and biologically indistinguishable for most physiological processes. This principle, known as the isotopic tracer method, is fundamental to metabolic research and pharmacology, where isotopically labeled compounds are routinely used to track the absorption, distribution, metabolism, and excretion of their unlabeled analogues in vivo.

The core assumption underlying the use of L-Ascorbic acid-¹³C-1 as a tracer is its biological equivalence to unlabeled L-Ascorbic acid. This equivalence is predicated on the fact that the small increase in molecular weight due to the ¹³C isotope does not significantly alter the molecule's stereochemistry, reactivity, or affinity for enzymes and transporters. Numerous studies utilizing L-[1-¹³C]ascorbic acid to investigate vitamin C absorption and kinetics in humans serve as strong, indirect evidence for this equivalence, as the validity of their findings rests on the principle that the labeled form accurately reflects the behavior of the unlabeled molecule.

Quantitative Data Comparison

While direct, head-to-head comparative studies quantifying the biological activities of L-Ascorbic acid-¹³C-1 versus its unlabeled form are not prevalent in published literature—primarily due to the widely accepted principle of isotopic equivalence for small molecules—this section presents key performance parameters for unlabeled L-Ascorbic acid. These values are considered representative for L-Ascorbic acid-¹³C-1.

In Vitro Antioxidant Capacity

The antioxidant capacity of L-Ascorbic acid is a key aspect of its biological function. Standard assays such as the Oxygen Radical Absorbance Capacity (ORAC) and the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay are commonly used to quantify this activity.

ParameterL-Ascorbic Acid (Unlabeled)L-Ascorbic Acid-¹³C-1 (Inferred)Reference
ORAC Value ~3782 µM Trolox Equivalents (TE)/gramExpected to be equivalent to the unlabeled form[1]
DPPH Scavenging IC₅₀ ~5.58 µg/mLExpected to be equivalent to the unlabeled form[1]
Cellular Uptake Kinetics

The cellular uptake of L-Ascorbic acid is primarily mediated by the Sodium-Dependent Vitamin C Transporters 1 and 2 (SVCT1 and SVCT2). The kinetic parameters, Michaelis constant (K_m) and maximum velocity (V_max), describe the efficiency and capacity of this transport.

TransporterParameterValue Range (for Unlabeled L-Ascorbic Acid)L-Ascorbic Acid-¹³C-1 (Inferred)References
SVCT1 K_m65 - 252 µMExpected to have a similar affinity for the transporter[2]
V_max~15 pmol/min/cellExpected to have a similar maximal transport rate[2]
SVCT2 K_m8 - 69 µMExpected to have a similar affinity for the transporter[2]
V_max~1 pmol/min/cellExpected to have a similar maximal transport rate[2]

Experimental Protocols

Detailed methodologies for key experiments cited are provided below. These protocols are standard methods used to assess the biological functions of L-Ascorbic acid and are applicable for comparing the labeled and unlabeled forms.

Oxygen Radical Absorbance Capacity (ORAC) Assay

This assay measures the antioxidant scavenging activity against peroxyl radicals.

  • Reagent Preparation : Prepare a fluorescein (B123965) sodium salt working solution, a 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH) free radical initiator solution, and a Trolox® standard dilution series.

  • Reaction Setup : In a 96-well microplate, add the fluorescein working solution to all experimental wells. Add the Trolox® standards, samples of L-Ascorbic acid (both labeled and unlabeled), and a buffer blank to their respective wells.[3]

  • Initiation and Measurement : Initiate the reaction by adding the AAPH solution to all wells. Immediately begin kinetic fluorescence readings at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.[4]

  • Data Analysis : The antioxidant capacity is determined by calculating the area under the fluorescence decay curve. Results are expressed as Trolox® equivalents.[4]

Cellular Uptake Assay

This protocol is designed to measure the rate of L-Ascorbic acid uptake into cultured cells.

  • Cell Culture : Plate cells in a 24- or 96-well plate and grow to near confluence.

  • Assay Initiation : On the day of the assay, replace the growth medium with a pre-warmed assay buffer. To initiate uptake, add the assay buffer containing a known concentration of either unlabeled L-Ascorbic acid or L-Ascorbic acid-¹³C-1. For competitive inhibition studies, co-incubate with known transport inhibitors.[5]

  • Incubation and Termination : Incubate the cells for a predetermined time interval. Terminate the uptake by rapidly washing the cells with ice-cold phosphate-buffered saline (PBS).[5]

  • Cell Lysis and Quantification : Lyse the cells and quantify the intracellular concentration of L-Ascorbic acid. For the unlabeled form, this can be done using HPLC with electrochemical detection. For L-Ascorbic acid-¹³C-1, quantification is typically performed using liquid chromatography-mass spectrometry (LC-MS) to differentiate it from the endogenous unlabeled form.[5]

Mandatory Visualizations

L-Ascorbic Acid's Role in HIF-1α Regulation

L-Ascorbic acid is a crucial cofactor for prolyl hydroxylase domain (PHD) enzymes, which play a key role in the degradation of Hypoxia-Inducible Factor-1 alpha (HIF-1α). This signaling pathway is critical in cellular adaptation to low oxygen levels and is often dysregulated in cancer.[6][7][8]

HIF-1α Regulation by L-Ascorbic Acid cluster_normoxia Normoxia cluster_hypoxia Hypoxia PHD PHD HIF1a_OH Hydroxylated HIF-1α PHD->HIF1a_OH Ascorbic_Acid L-Ascorbic Acid Ascorbic_Acid->PHD Cofactor O2 O₂ O2->PHD Substrate HIF1a HIF-1α HIF1a->HIF1a_OH Hydroxylation VHL VHL HIF1a_OH->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF1a_hypoxia HIF-1α HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binding Gene_Expression Target Gene Expression HRE->Gene_Expression Transcription

Caption: L-Ascorbic acid as a cofactor for PHD-mediated hydroxylation and subsequent degradation of HIF-1α under normoxic conditions.

Experimental Workflow for Comparative Cellular Uptake

The following diagram illustrates a typical workflow for a comparative study of the cellular uptake of L-Ascorbic acid-¹³C-1 and its unlabeled form.

Comparative Cellular Uptake Workflow cluster_compounds Test Compounds cluster_analysis Analysis start Start: Cultured Cells incubation Incubation with Test Compounds start->incubation wash Wash to Remove Extracellular Compound incubation->wash lysis Cell Lysis wash->lysis quantification Quantification lysis->quantification hplc HPLC-ECD (for Unlabeled) quantification->hplc Unlabeled Sample lcms LC-MS (for ¹³C-1 Labeled) quantification->lcms ¹³C-1 Labeled Sample end End: Comparative Uptake Data unlabeled Unlabeled L-Ascorbic Acid unlabeled->incubation labeled L-Ascorbic Acid-¹³C-1 labeled->incubation hplc->end lcms->end

Caption: Workflow for a comparative cellular uptake study of labeled and unlabeled L-Ascorbic acid.

References

A Researcher's Guide to Inter-Laboratory Validation of L-Ascorbic Acid-13C-1 Measurement Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for the inter-laboratory validation of L-Ascorbic acid-13C-1 quantification, a critical process for ensuring data reliability and comparability in clinical and research settings. Given the absence of standardized, publicly available inter-laboratory studies for this specific analyte, this document outlines a model study design, compares prevalent analytical methodologies, and presents hypothetical performance data to guide laboratories in establishing and validating their measurement protocols. This compound is frequently used as a stable isotope tracer in human studies to investigate the pharmacokinetics and absorption of Vitamin C.[1][2]

Hypothetical Inter-Laboratory Study Design

An inter-laboratory study is a planned exercise where a common test material is analyzed by multiple laboratories to evaluate performance.[3] The primary objective of this proposed study is to assess the accuracy, precision, and reproducibility of this compound quantification across various laboratories, regardless of the specific in-house method employed.

Study Coordination and Sample Distribution:

  • Organizing Body: A central laboratory acts as the study coordinator.

  • Test Material Preparation: The coordinator prepares a set of blind samples. A typical set would include:

    • Human plasma samples spiked with this compound at three different concentrations: Low (e.g., 0.5 µg/mL), Medium (e.g., 5 µg/mL), and High (e.g., 15 µg/mL).

    • A blank human plasma sample to assess specificity.

  • Distribution: Samples are stabilized, frozen, and shipped on dry ice to participating laboratories.

  • Instructions to Participants: Laboratories are instructed to analyze the samples in triplicate using their current, validated analytical method and report the mean concentration, standard deviation, and details of their methodology.

Experimental Protocols: A Comparison

The two most likely methods for the quantification of this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred for its high sensitivity, selectivity, and simpler sample preparation.[2][4]

Method 1: Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This method allows for the direct analysis of this compound with high sensitivity and specificity.[2]

Sample Preparation:

  • Thaw plasma samples on ice in a dark environment to minimize degradation.

  • To a 100 µL aliquot of plasma, add 200 µL of ice-cold protein precipitation solution (e.g., 10% trichloroacetic acid or acetonitrile) containing an appropriate internal standard (e.g., L-Ascorbic acid-13C6).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for immediate analysis.

Chromatographic and Mass Spectrometric Conditions:

  • UHPLC System: Standard UHPLC system.

  • Column: A reversed-phase C18 or HILIC column suitable for polar analytes.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • MRM Transitions (Hypothetical):

    • This compound: Precursor ion m/z 176.0 → Product ion m/z 116.0 (Quantifier), m/z 89.0 (Qualifier). This is based on the fragmentation of unlabeled ascorbic acid where the precursor is m/z 175.[4]

    • Internal Standard (L-Ascorbic acid-13C6): Precursor ion m/z 181.0 → Product ion m/z 119.0.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a viable technique but requires derivatization to make the polar ascorbic acid volatile. This adds complexity and potential variability to the sample preparation process.[5]

Sample Preparation:

  • Thaw plasma samples on ice and protect from light.

  • Perform a liquid-liquid or solid-phase extraction to isolate ascorbic acid.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization: Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) to the dried extract. Heat at 60-70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

  • Cool the sample and inject it into the GC-MS system.

Chromatographic and Mass Spectrometric Conditions:

  • GC System: Standard GC with a capillary column (e.g., PE-5MS).[6]

  • Injection Mode: Splitless.

  • Oven Program: Start at 75°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.[6]

  • MS System: Single or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Analysis Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of the derivatized this compound.

Data Presentation and Performance Comparison

The following tables summarize hypothetical, yet realistic, data from our proposed inter-laboratory study and compare the typical performance characteristics of the two primary analytical methods.

Table 1: Hypothetical Performance Data from Inter-Laboratory Study

Laboratory IDAnalytical MethodSample LevelMean Measured Conc. (µg/mL)Accuracy (%)Precision (CV%)
Lab 01UHPLC-MS/MSLow (0.5)0.4896.04.5
Med (5.0)5.15103.03.1
High (15.0)14.7598.32.8
Lab 02UHPLC-MS/MSLow (0.5)0.53106.05.2
Med (5.0)4.9098.04.0
High (15.0)15.60104.03.5
Lab 03GC-MSLow (0.5)0.59118.08.9
Med (5.0)5.50110.07.5
High (15.0)13.9092.76.8
Lab 04UHPLC-MS/MSLow (0.5)0.4692.06.1
Med (5.0)4.7595.04.8
High (15.0)14.2094.74.1

Table 2: General Comparison of Analytical Method Performance

ParameterUHPLC-MS/MSGC-MS
Linearity Range 0.01 - 50 µg/mL0.1 - 100 µg/mL
Limit of Detection (LOD) 0.1 - 10 ng/mL[2]10 - 50 ng/mL
Limit of Quantification (LOQ) 0.5 - 50 ng/mL[2][7]50 - 150 ng/mL
Typical Precision (CV%) < 10%[2]< 15%
Sample Preparation Simple (Protein Precipitation)Complex (Extraction & Derivatization)[5]
Analysis Time per Sample 5 - 10 minutes[2]15 - 25 minutes[6]

Visualized Workflows and Relationships

To further clarify the processes, the following diagrams illustrate the inter-laboratory study workflow and compare the two analytical methodologies.

G cluster_0 Phase 1: Study Coordination cluster_1 Phase 2: Laboratory Analysis cluster_2 Phase 3: Data Evaluation Coord Coordinator Prepares & Validates Test Samples Spike Spike Plasma with this compound (Low, Med, High) Coord->Spike Dist Distribute Blind Samples to Participating Labs Spike->Dist Lab Labs Receive Samples Dist->Lab Analyze Analyze Samples (n=3) using In-House Method Lab->Analyze Report Report Results to Coordinator Analyze->Report Compile Coordinator Compiles All Data Report->Compile Stats Statistical Analysis (Mean, CV%, Z-Scores) Compile->Stats Final Generate Final Report & Compare Lab Performance Stats->Final G cluster_0 UHPLC-MS/MS Method cluster_1 GC-MS Method P1 Sample: Plasma P2 Protein Precipitation (e.g., Acetonitrile + Internal Std.) P1->P2 P3 Centrifuge P2->P3 P4 Inject Supernatant P3->P4 P5 Direct Analysis (ESI, Negative Mode) P4->P5 G1 Sample: Plasma G2 Extraction (LLE or SPE) G1->G2 G3 Dry Down G2->G3 G4 Derivatization (e.g., Silylation) G3->G4 G5 Inject Derivatized Sample G4->G5 G6 Analysis (EI Mode) G5->G6 Start This compound Quantification Start->P1 Start->G1

References

A Comparative Analysis of the Metabolic Fates of L-Ascorbic Acid-13C-1 and Dehydroascorbic Acid-13C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic fates of L-Ascorbic acid-13C-1 (AsA-13C-1) and dehydroascorbic acid-13C (DHA-13C), supported by experimental data. The distinct transport mechanisms and subsequent intracellular pathways of these two forms of Vitamin C are critical for understanding their bioavailability and therapeutic potential.

Executive Summary

L-Ascorbic acid (AsA) and its oxidized form, dehydroascorbic acid (DHA), exhibit different primary absorption mechanisms. AsA is actively transported by Sodium-dependent Vitamin C Transporters (SVCTs), a process that is saturable. In contrast, DHA is transported by facilitated diffusion via glucose transporters (GLUTs), which can be a more rapid process, especially in cells lacking SVCTs. Despite these differences in uptake, the overall bioavailability of AsA and DHA is considered to be largely equivalent because DHA is rapidly and efficiently reduced back to AsA intracellularly. However, their metabolic turnover times differ, leading to variations in plasma concentration profiles and urinary excretion patterns immediately following administration.

Quantitative Data Comparison

The following tables summarize quantitative data from key comparative studies. Table 1 presents data from an in vivo study in a murine model using intravenous administration of hyperpolarized [1-13C]-AsA and [1-13C]-DHA. Table 2 details findings from a human study involving oral administration of AsA and DHA.

Parameter[1-13C]-L-Ascorbic Acid[1-13C]-Dehydroascorbic AcidReference
Spin-Lattice Relaxation Time (T1) at 9.4 T 15.9 ± 0.7 s20.5 ± 0.9 s[1][2]
Solution-State Polarization (pH 7.0) 5.1 ± 0.6%8.2 ± 1.1%[1][2]
Observed Metabolism in EL4 Tumors (in vivo) No detectable oxidation to DHARapid reduction to AsA[1]
Ratio of [1-13C]AsA / ([1-13C]AsA + [1-13C]DHA) in Liver (in vivo) Not Applicable0.41 ± 0.03[3]
Ratio of [1-13C]AsA / ([1-13C]AsA + [1-13C]DHA) in Kidney (in vivo) Not Applicable0.25 ± 0.03[3]
Rate of AsA production in EL4 cell suspension (in vitro) Not Applicable223 ± 18 nmol/s[1]

Table 1: Comparative in vivo and in vitro metabolic parameters of hyperpolarized [1-13C]-L-Ascorbic Acid and [1-13C]-Dehydroascorbic Acid following intravenous administration in a murine model.

ParameterL-Ascorbic Acid (AsA)Dehydroascorbic Acid (DAsA)Reference
Administration Route OralOral[4][5]
Dosage 1 mmol1 mmol[4][5]
Peak Blood Concentration Slower increaseSignificantly higher at 1 hour post-loading[4][5]
Urinary Excretion (0-3 hours post-loading) LowerSignificantly higher[4][5]
Urinary Excretion (3-24 hours post-loading) HigherLower[4][5]
Total 24-hour Urinary Excretion No significant differenceNo significant difference[4][5]

Table 2: Comparative blood concentration and urinary excretion following oral administration of L-Ascorbic Acid and Dehydroascorbic Acid in humans.

Metabolic Pathways and Experimental Workflow

The metabolic fates of AsA-13C-1 and DHA-13C are intrinsically linked. The following diagrams illustrate the key transport and conversion pathways, as well as a generalized experimental workflow for their comparative analysis.

Metabolic Fate of L-Ascorbic Acid and Dehydroascorbic Acid cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space AsA-13C-1 AsA-13C-1 DHA-13C DHA-13C AsA-13C-1->DHA-13C Oxidation SVCTs SVCTs AsA-13C-1->SVCTs Active Transport DHA-13C->AsA-13C-1 Reduction GLUTs GLUTs DHA-13C->GLUTs Facilitated Diffusion AsA-13C-1_in AsA-13C-1 SVCTs->AsA-13C-1_in DHA-13C_in DHA-13C GLUTs->DHA-13C_in DHA-13C_in->AsA-13C-1_in Reduction (e.g., via Glutathione) Diketogulonate-13C 2,3-Diketogulonate-13C DHA-13C_in->Diketogulonate-13C Irreversible Hydrolysis

Caption: Metabolic pathways of L-Ascorbic Acid and Dehydroascorbic Acid.

Experimental Workflow for Comparative Metabolic Study cluster_preparation Preparation cluster_administration Administration cluster_sampling Sampling cluster_analysis Analysis cluster_data Data Interpretation Prepare AsA-13C-1 Prepare AsA-13C-1 Administer to Subjects Administer to Subjects Prepare AsA-13C-1->Administer to Subjects Prepare DHA-13C Prepare DHA-13C Prepare DHA-13C->Administer to Subjects Collect Blood Samples Collect Blood Samples Administer to Subjects->Collect Blood Samples Collect Urine Samples Collect Urine Samples Administer to Subjects->Collect Urine Samples LC-MS/MS Analysis LC-MS/MS Analysis Collect Blood Samples->LC-MS/MS Analysis NMR Spectroscopy NMR Spectroscopy Collect Blood Samples->NMR Spectroscopy Collect Urine Samples->LC-MS/MS Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling LC-MS/MS Analysis->Pharmacokinetic Modeling Metabolite Identification Metabolite Identification NMR Spectroscopy->Metabolite Identification

Caption: Generalized experimental workflow for comparative analysis.

Experimental Protocols

In vivo Study with Hyperpolarized [1-13C]-Labeled Vitamin C (Murine Model)

This protocol is based on the methodology described by Bohndiek et al.

  • Subjects: Female C57BL/6 mice bearing subcutaneous EL4 tumors.

  • Labeled Compounds: [1-13C]-Ascorbic acid and [1-13C]-dehydroascorbic acid were hyperpolarized using dynamic nuclear polarization.

  • Administration: 6 mmol of the hyperpolarized compound was injected via a tail vein catheter over approximately 6 seconds.[3]

  • Analysis: 13C Magnetic Resonance Spectroscopy (MRS) was performed at 9.4 T to dynamically measure the conversion between the two forms in vivo.[3]

  • Data Acquisition: Sequential 13C MR spectra were acquired from tumor slices starting 15 seconds post-injection.[1]

  • In vitro Analysis: The conversion of [1-13C]-DHA to [1-13C]-AsA was also measured in EL4 mouse lymphoma cell suspensions.[3]

Oral Loading Study in Humans

This protocol is based on the methodology described by Tsujimura et al. (2008).

  • Subjects: Healthy human volunteers who consumed a diet low in vitamin C (≤5 mg/day) for 3 days prior to the experiment.[4][5]

  • Labeled Compounds: Unlabeled L-Ascorbic acid (AsA) and dehydroascorbic acid (DAsA) were used.

  • Administration: A single oral dose of 1 mmol of either AsA or DAsA was administered.[4][5] A crossover design was used, with the same experiment repeated in each subject after a washout period of approximately one month.[4][5]

  • Sampling: Blood and urine samples were collected at various time points.

  • Analysis: Total vitamin C concentrations in blood and urine were measured.

  • Data Acquisition: Blood concentrations were measured at 1 hour post-loading. Urinary excretion was measured in intervals of 0-3 hours, 3-6 hours, 6-9 hours, 9-12 hours, and 12-24 hours.[4][5]

Conclusion

The metabolic fates of this compound and dehydroascorbic acid-13C are distinguished primarily by their mechanism of cellular uptake. While AsA relies on active transport via SVCTs, DHA utilizes the more widely distributed GLUTs, leading to a more rapid initial increase in blood concentration after oral administration. However, the swift and efficient intracellular reduction of DHA to AsA results in their overall equivalent bioavailability. The choice between these two forms for therapeutic or research applications should consider the desired pharmacokinetic profile and the specific cellular targets, particularly their expression of SVCT and GLUT transporters. The use of 13C-labeled compounds has proven to be a powerful tool for non-invasively monitoring these dynamic metabolic processes in vivo.

References

Evaluating the use of L-Ascorbic acid-13C-1 in different disease models.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of L-Ascorbic acid-13C-1 as a metabolic tracer in various disease models, including cancer, neurodegenerative disorders, and metabolic diseases. It compares its performance with alternative tracers and provides detailed experimental protocols for its application.

Introduction

L-Ascorbic acid (Vitamin C) is a crucial antioxidant and enzymatic cofactor involved in numerous physiological processes. Its dysregulation is implicated in the pathophysiology of a wide range of diseases. Stable isotope-labeled L-Ascorbic acid, particularly this compound, has emerged as a powerful tool for in vivo tracking of its uptake, metabolism, and biodistribution. This allows researchers to non-invasively study the dynamics of this vital molecule in the context of disease, offering insights into disease mechanisms and potential therapeutic interventions.

This guide will delve into the application of this compound in key disease areas, comparing it with other relevant tracers and providing the necessary methodological details for its use.

I. Cancer Models: Imaging Redox Status and Metabolism

A hallmark of many cancers is altered metabolism and increased oxidative stress. This compound, particularly in its hyperpolarized form, has shown significant promise in imaging tumor redox status and metabolic activity.

Comparative Performance of Tracers in Cancer Models

The primary application of this compound in oncology research is to probe the redox state of tumors. This is often achieved by monitoring the conversion of hyperpolarized [1-¹³C]dehydroascorbic acid (DHA) to [1-¹³C]ascorbic acid. An alternative and widely used metabolic tracer in oncology is [¹⁸F]fluorodeoxyglucose (¹⁸F-FDG), which is used in Positron Emission Tomography (PET) to measure glucose uptake.

TracerPrincipleDisease ModelKey FindingsAdvantagesLimitations
Hyperpolarized [1-¹³C]Dehydroascorbic Acid (DHA) / [1-¹³C]Ascorbic Acid Magnetic Resonance Spectroscopy (MRS) detects the conversion of DHA to ascorbic acid, reflecting intracellular redox capacity.[1][2]Transgenic Adenocarcinoma of the Mouse Prostate (TRAMP)[1]Increased reduction of HP [1-¹³C]DHA in tumors correlated with elevated glucose uptake seen with ¹⁸F-FDG.[1] Total hyperpolarized ¹³C signal in tumors was elevated relative to surrounding tissue.[1]Provides real-time information on redox status, non-radioactive.Requires specialized hyperpolarization equipment, lower spatial resolution than PET.
[¹⁸F]Fluorodeoxyglucose (¹⁸F-FDG) PET imaging measures the uptake of this glucose analog, indicating metabolic activity.[1]Transgenic Adenocarcinoma of the Mouse Prostate (TRAMP)[1]High uptake in tumors, indicating increased glucose metabolism.[1]High sensitivity and spatial resolution, clinically established.Does not directly measure redox status, exposure to ionizing radiation.
Unlabeled L-Ascorbic Acid Used in high doses as a therapeutic agent. Its effects on tumor metabolism and growth are studied.Pancreatic Ductal Adenocarcinoma (PDAC) cell lines and xenografts.[3]Inhibits glucose metabolism and induces apoptosis in pancreatic cancer cells.[3]Therapeutic potential.Does not provide direct tracking of its own metabolism without isotopic labeling.
Signaling Pathway: Ascorbic Acid in Cancer Cell Metabolism

High-dose ascorbic acid can selectively kill cancer cells by inducing oxidative stress through the generation of hydrogen peroxide (H₂O₂). This process is influenced by the uptake of dehydroascorbic acid (DHA) via glucose transporters (GLUTs), which are often overexpressed in cancer cells.

cluster_extracellular Extracellular Space cluster_cell Cancer Cell Ascorbic Acid Ascorbic Acid Dehydroascorbic Acid (DHA) Dehydroascorbic Acid (DHA) Ascorbic Acid->Dehydroascorbic Acid (DHA) Oxidation GLUT1 GLUT1 Dehydroascorbic Acid (DHA)->GLUT1 Intracellular DHA Intracellular DHA GLUT1->Intracellular DHA Intracellular Ascorbic Acid Intracellular Ascorbic Acid Intracellular DHA->Intracellular Ascorbic Acid Reduction (GSH) H2O2 H₂O₂ Intracellular Ascorbic Acid->H2O2 Pro-oxidant effect Oxidative Stress Oxidative Stress H2O2->Oxidative Stress Apoptosis Apoptosis Oxidative Stress->Apoptosis

Ascorbic acid's pro-oxidant effect in cancer cells.

II. Neurodegenerative Disease Models: Oxidative Stress and Neuronal Health

Oxidative stress is a key pathological feature of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. As a major antioxidant in the brain, ascorbic acid plays a critical neuroprotective role.[4] this compound can be used to study the altered vitamin C homeostasis in these conditions.

Comparative Performance of Tracers in Neurodegenerative Disease Models

While direct comparative studies are limited, the use of this compound can be contrasted with the more established ¹⁸F-FDG PET for assessing brain metabolism.

TracerPrincipleDisease ModelKey FindingsAdvantagesLimitations
This compound Tracks the uptake and distribution of ascorbic acid in the brain, reflecting antioxidant capacity.Alzheimer's Disease (AD) mouse models[5]High-dose ascorbic acid supplementation reduced amyloid plaque burden in a 5XFAD AD mouse model.[5]Directly probes the antioxidant system.Fewer in vivo imaging studies compared to ¹⁸F-FDG.
[¹⁸F]Fluorodeoxyglucose (¹⁸F-FDG) PET imaging measures regional cerebral glucose metabolism.Alzheimer's Disease (AD) mouse models[4][6]Contradictory findings in cerebral FDG uptake, with some studies showing increases and others decreases in different AD mouse models and at different ages.[4][6]Well-established for clinical and preclinical imaging of brain metabolism.Indirectly reflects neuronal dysfunction and does not directly measure oxidative stress.
Unlabeled L-Ascorbic Acid Investigated for its therapeutic potential to mitigate neurodegeneration.Parkinson's Disease (PD) mouse model (MPTP-induced)[7]Vitamin C treatment reduced the loss of dopaminergic neurons and neuroinflammation.[7]Therapeutic benefits.Does not allow for direct tracking of its metabolic fate.
Workflow: Investigating this compound in an Alzheimer's Disease Mouse Model

This workflow outlines the key steps for assessing the impact of this compound on brain metabolism in a mouse model of Alzheimer's disease.

cluster_workflow Experimental Workflow A AD Mouse Model (e.g., 5XFAD) B Administer This compound A->B C Tissue Collection (Brain) B->C D Metabolite Extraction C->D E LC-MS/MS Analysis D->E F NMR Spectroscopy D->F G Data Analysis: Quantify ¹³C-labeled metabolites E->G F->G H Compare with Control Group G->H

Workflow for ¹³C-ascorbic acid analysis in an AD mouse model.

III. Metabolic Disease Models: Tracking Vitamin C in Diabetes

Individuals with metabolic diseases like diabetes often exhibit lower plasma vitamin C levels, suggesting a role for oxidative stress in the disease's progression. This compound can be a valuable tool to understand the pharmacokinetics and tissue-specific uptake of vitamin C in diabetic models.

Comparative Performance of Tracers in Metabolic Disease Models
TracerPrincipleDisease ModelPotential InsightsAdvantagesLimitations
This compound Traces the absorption, distribution, and clearance of ascorbic acid.Alloxan-induced diabetic rats[8]Quantify changes in vitamin C uptake and turnover in different organs under diabetic conditions.Provides direct measurement of vitamin C kinetics.Limited published data on its use in diabetic models.
Unlabeled L-Ascorbic Acid Used as a supplement to assess its therapeutic effects.Alloxan-induced diabetic rats[8]Oral administration of vitamin C showed a protective effect against Alloxan-induced toxicity.[8]Demonstrates therapeutic potential.Does not provide kinetic information without isotopic labeling.
Logical Relationship: Vitamin C and Diabetes Pathophysiology

Oxidative stress is a central component of diabetes and its complications. Ascorbic acid, as a key antioxidant, can help mitigate this stress.

Diabetes Diabetes Hyperglycemia Hyperglycemia Diabetes->Hyperglycemia OxidativeStress Increased Oxidative Stress (ROS Production) Hyperglycemia->OxidativeStress Complications Diabetic Complications (e.g., Retinopathy, Nephropathy) OxidativeStress->Complications AscorbicAcid L-Ascorbic Acid AntioxidantDefense Antioxidant Defense AscorbicAcid->AntioxidantDefense AntioxidantDefense->OxidativeStress Reduces

Role of ascorbic acid in mitigating diabetic complications.

IV. Experimental Protocols

A. Preparation of Hyperpolarized [1-¹³C]-Ascorbic Acid for In Vivo NMR

This protocol is adapted from studies on hyperpolarized ¹³C imaging.[9][10][11]

  • Sample Preparation: Prepare a 1.5 M solution of [1-¹³C]-ascorbic acid in a 60:40 H₂O/glycerol mixture. Add a trityl radical (e.g., OX063) to a final concentration of 14.8 mM and a gadolinium chelate (e.g., Dotarem) to a final concentration of 1.4 mM.

  • Hyperpolarization: Cool the sample to approximately 1.2 K in a dynamic nuclear polarization (DNP) polarizer. Irradiate the sample with microwaves at approximately 94.010 GHz for 1 to 1.5 hours to transfer polarization from the electron spins of the trityl radical to the ¹³C nucleus.

  • Dissolution: Rapidly dissolve the hyperpolarized sample in 5 mL of hot, sterile water (pH ~3.2).

  • Neutralization for In Vivo Injection: For in vivo administration, neutralize the solution by adding 1 mL of a phosphate (B84403) buffer (200 mM, pH 7.8) containing EDTA (1.8 mM) and NaCl (400 mM) to achieve a final physiological pH (7.0-7.2) and osmolality. This step must be performed quickly to minimize polarization loss.

  • Quality Control: Before injection, assess the polarization level using a small flip angle NMR pulse.

B. LC-MS/MS Method for Quantification of this compound in Brain Tissue

This protocol provides a general framework for the analysis of ¹³C-labeled ascorbic acid in biological tissues.[12][13][14][15]

  • Tissue Homogenization: Homogenize frozen brain tissue in an ice-cold extraction buffer, typically a solution containing metaphosphoric acid to precipitate proteins and stabilize ascorbic acid.

  • Internal Standard: Add a known amount of an appropriate internal standard, such as ¹³C₆-L-ascorbic acid if quantifying this compound, or another isotopically labeled ascorbic acid variant not being measured.

  • Protein Precipitation and Extraction: Centrifuge the homogenate to pellet the precipitated proteins. Collect the supernatant containing the ascorbic acid.

  • Chromatographic Separation:

    • Column: Use a reverse-phase C18 column suitable for polar analytes.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a high percentage of mobile phase A, and gradually increase the percentage of mobile phase B to elute the analytes.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • For L-Ascorbic acid (¹²C): Monitor the transition from the parent ion (m/z 175) to a specific product ion.

      • For this compound: Monitor the transition from the parent ion (m/z 176) to its corresponding product ion.

  • Quantification: Generate a standard curve using known concentrations of this compound and the internal standard. Calculate the concentration in the samples based on the peak area ratios relative to the standard curve.

C. NMR Spectroscopy for ¹³C-Labeled Metabolite Analysis

This protocol outlines the general steps for analyzing ¹³C-labeled metabolites in biological extracts.[2][16][17][18]

  • Sample Preparation: Lyophilize the aqueous metabolite extract and reconstitute it in a deuterated solvent (e.g., D₂O) containing a known concentration of a reference standard (e.g., DSS or TSP) for chemical shift referencing and quantification.

  • NMR Data Acquisition:

    • Acquire a one-dimensional (1D) ¹³C NMR spectrum. Broadband proton decoupling is typically used to simplify the spectrum and improve sensitivity.

    • For more detailed structural information and to resolve overlapping signals, acquire two-dimensional (2D) NMR spectra, such as ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Perform phase and baseline correction on the resulting spectra.

  • Data Analysis:

    • Identify the signals corresponding to this compound and its downstream metabolites based on their chemical shifts.

    • Integrate the peak areas of the ¹³C signals to determine the relative or absolute concentrations of the labeled metabolites. Comparison with the integral of the reference standard allows for absolute quantification.

V. Conclusion

This compound is a versatile and powerful tracer for investigating the role of vitamin C in various disease models. Its application in hyperpolarized MRS provides unique insights into the real-time redox status of tumors, offering a valuable complementary approach to traditional metabolic imaging with ¹⁸F-FDG. In neurodegenerative and metabolic diseases, it holds the potential to elucidate the dynamics of vitamin C dysregulation and the impact of oxidative stress.

While direct comparative studies with other tracers across all disease models are still emerging, the evidence presented in this guide demonstrates the significant utility of this compound for researchers and drug development professionals. The detailed experimental protocols provided herein should facilitate the adoption of this valuable tool in preclinical research, ultimately contributing to a better understanding of disease pathophysiology and the development of novel therapeutic strategies.

References

Safety Operating Guide

Proper Disposal of L-Ascorbic Acid-13C-1 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of all chemical waste, including isotopically labeled compounds like L-Ascorbic acid-13C-1, is a critical component of laboratory safety and regulatory compliance. While L-Ascorbic acid itself is not classified as a hazardous substance, adherence to established protocols ensures a safe working environment and prevents potential environmental contamination. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound.

Immediate Safety and Handling Considerations

Before disposal, it is crucial to handle this compound with appropriate care. Although not classified as hazardous, it is a combustible solid, and measures should be taken to avoid dust formation.[1] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. In case of a spill, the solid material should be swept up carefully, avoiding the creation of dust, and placed in a designated, labeled container for waste collection.[2]

General Laboratory Waste Disposal Guidelines

The disposal of any chemical waste must comply with local, regional, and national regulations.[3] Laboratories typically operate under a waste management plan that categorizes waste streams. It is essential to consult your institution's specific guidelines. The following table outlines general quantitative limits for the accumulation of hazardous waste in a laboratory setting, providing context for waste management best practices.

Waste CategoryMaximum Accumulation Volume (in Satellite Accumulation Area)
General Hazardous Waste55 gallons
Acutely Toxic Chemical Waste (P-list)1 quart (liquid) or 1 kilogram (solid)

Note: While L-Ascorbic acid is not typically classified as hazardous, these limits are provided as a reference for overall laboratory waste management.

Step-by-Step Disposal Protocol for this compound

The following procedure outlines the recommended steps for the proper disposal of this compound:

  • Waste Identification and Segregation:

    • Identify the waste as this compound.

    • Keep it segregated from other chemical waste streams to prevent cross-contamination. Do not mix it with other waste.[1]

    • If the this compound is unused and in its original container, it can be disposed of as is.

  • Containerization:

    • Place the solid this compound waste in a clearly labeled, sealed container. The original container is often suitable.

    • The container should be in good condition and compatible with the chemical.

    • Label the container clearly as "this compound Waste" and include any other information required by your institution's waste management plan.

  • Disposal as Solid Chemical Waste:

    • This compound should be disposed of as solid chemical waste.

    • Do not dispose of this compound down the drain.[1]

    • Follow your institution's procedures for the collection of solid chemical waste. This may involve placing the sealed container in a designated waste accumulation area for pickup by environmental health and safety (EHS) personnel.

  • Decontamination of Empty Containers:

    • If the original container is to be disposed of separately after the contents have been used, it should be triple-rinsed with an appropriate solvent (e.g., water).

    • The rinsate should be collected and disposed of as liquid chemical waste, following your institution's guidelines.

    • After triple-rinsing, the container can often be disposed of as non-hazardous waste, but confirm this with your EHS department.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Identify Waste: This compound check_sds Consult Safety Data Sheet (SDS) and Institutional Guidelines start->check_sds is_hazardous Is it classified as hazardous waste? check_sds->is_hazardous non_hazardous Treat as Non-Hazardous Solid Chemical Waste is_hazardous->non_hazardous No hazardous_protocol Follow Hazardous Waste Disposal Protocol is_hazardous->hazardous_protocol Yes is_contaminated Is it contaminated with hazardous material? non_hazardous->is_contaminated is_contaminated->hazardous_protocol Yes collect_solid Collect in a labeled, sealed container is_contaminated->collect_solid No dispose_solid Dispose of as Solid Chemical Waste via EHS collect_solid->dispose_solid no_drain Do NOT dispose down the drain dispose_solid->no_drain

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment. Always prioritize safety and consult your institution's specific guidelines for chemical waste management.

References

Personal protective equipment for handling L-Ascorbic acid-13C-1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for handling L-Ascorbic acid-13C-1, including personal protective equipment (PPE), operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure a safe working environment.[1] The following personal protective equipment should be utilized when handling this compound.

PPE CategorySpecification
Eye Protection Safety goggles with side-shields.[1]
Hand Protection Protective gloves.[1]
Skin and Body Impervious clothing to prevent skin contact.[1]
Respiratory Use in an area with adequate ventilation.[1]

Operational Plan: Step-by-Step Handling Procedure

Proper handling of this compound is crucial for both personnel safety and maintaining the integrity of the compound.

  • Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[1] The work area must be well-ventilated.[1]

  • Donning PPE : Put on all required personal protective equipment as specified in the table above.

  • Handling the Compound :

    • Avoid the formation of dust and aerosols.[1]

    • Avoid inhalation of the substance.[1]

    • Prevent contact with eyes and skin.[1]

    • Use only in areas with appropriate exhaust ventilation.[1]

  • Storage : Keep the container tightly sealed in a cool, well-ventilated area.[1] Protect from direct sunlight and sources of ignition.[1] Recommended storage for the powder is at -20°C for long-term stability (3 years).[1]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, follow these procedures promptly.

IncidentFirst Aid and Spill Cleanup Procedure
Eye Contact Immediately flush eyes with large amounts of water after removing any contact lenses.[1] Seek medical attention.[1]
Skin Contact Rinse the affected skin area thoroughly with large amounts of water.[1] Remove contaminated clothing and shoes and consult a physician.[1]
Inhalation Move the individual to fresh air immediately.[1] If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1]
Ingestion Wash out the mouth with water.[1] Do not induce vomiting and seek immediate medical attention.[1]
Spill Cleanup For spills, use full personal protective equipment.[1] Absorb solutions with a liquid-binding material like diatomite.[1] Decontaminate surfaces by scrubbing with alcohol.[1] Dispose of contaminated material as per disposal guidelines.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and adhere to regulations.

  • Unused Product : Dispose of the chemical in its original container. Do not mix with other waste.[2][3]

  • Contaminated Materials : Materials used for spill cleanup and contaminated PPE should be placed in a sealed, labeled container for disposal.

  • Regulatory Compliance : All waste materials must be disposed of in accordance with local, national, and regional regulations.[2][3][4] It is the responsibility of the waste generator to correctly classify the waste.[4]

Workflow for Safe Handling of this compound

start Start: Prepare for Handling prep_area 1. Prepare Work Area (Ventilation, Eyewash) start->prep_area don_ppe 2. Don Required PPE (Goggles, Gloves, Clothing) prep_area->don_ppe handle_compound 3. Handle this compound (Avoid Dust/Contact) don_ppe->handle_compound spill Accidental Release? handle_compound->spill storage 4. Store Properly (Tightly Sealed, -20°C) disposal 5. Dispose of Waste (Follow Regulations) storage->disposal spill->storage No spill_procedure Follow Spill & First Aid Procedures spill->spill_procedure Yes spill_procedure->handle_compound end End of Process disposal->end

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Ascorbic acid-13C-1
Reactant of Route 2
L-Ascorbic acid-13C-1

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.